1-(Methylamino)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHFLDILSDXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937228 | |
| Record name | 1-(Methylamino)propan-2-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16667-45-1, 68037-48-9 | |
| Record name | 1-(Methylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16667-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-(Methylamino)propan-2-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.996 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis pathways for 1-(Methylamino)propan-2-ol
An In-depth Technical Guide to the Synthesis of 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the pharmaceutical and chemical industries. The document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific applications.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several strategic routes, each with distinct advantages in terms of starting materials, reaction conditions, and overall efficiency. The most prominent and industrially relevant pathways include:
-
Ring-Opening of Propylene Oxide with Methylamine: A direct and atom-economical approach.
-
Reductive Amination of Hydroxyacetone with Methylamine: A versatile method for amine synthesis.
-
Nucleophilic Substitution of 1-Chloro-2-propanol with Methylamine: A classical and reliable pathway.
-
N-methylation of 2-Amino-1-propanol (Alaninol): A route often employed for chiral synthesis starting from the amino acid alanine.
The following sections provide detailed experimental protocols for each of these key pathways, along with a summary of quantitative data in a structured table for easy comparison.
Data Presentation: Comparison of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Key Advantages | Potential Challenges |
| 1. Epoxide Ring-Opening | Propylene oxide, Methylamine | Lewis acid (e.g., LiBr) or neat | 80-125°C, elevated pressure | High (estimated) | Atom-economical, direct route | Requires pressure vessel, potential for side reactions |
| 2. Reductive Amination | Hydroxyacetone, Methylamine | H₂, Ni or Cu/Cr catalyst | 130-210°C, atmospheric pressure | ~45% selectivity to 2-aminopropanol with ammonia (methylamine yield may vary) | Versatile, applicable to various carbonyls | Requires handling of H₂ gas, catalyst preparation |
| 3. Nucleophilic Substitution | 1-Chloro-2-propanol, Methylamine | Methylamine in Methanol | 100°C, Microwave (15 min) or conventional heating | Good (estimated) | Readily available starting materials | Use of chlorinated starting material, potential for over-alkylation |
| 4. N-methylation of Alaninol | L-Alanine ethyl ester HCl, Methylating agent | NaBH₄, o-NBS-Cl, DMAP | Multi-step, variable conditions | 67% (for alaninol synthesis) | Access to chiral product | Multi-step process, requires protecting groups |
Experimental Protocols
Pathway 1: Ring-Opening of Propylene Oxide with Methylamine
This method involves the direct reaction of propylene oxide with methylamine. The following protocol is adapted from a general procedure for the ring-opening of epoxides with amines.[1]
Experimental Protocol:
-
To a high-pressure reactor, add a solution of methylamine in a suitable solvent (e.g., water or methanol).
-
Optionally, a Lewis acid catalyst (e.g., a catalytic amount of lithium bromide) can be added to enhance the reaction rate.
-
Seal the reactor and heat the mixture to approximately 80°C.
-
Introduce propylene oxide to the reaction mixture under pressure, maintaining the temperature at 125°C for 3-4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Remove the solvent and any unreacted starting materials under reduced pressure.
-
The crude this compound can be purified by distillation.
Pathway 2: Reductive Amination of Hydroxyacetone with Methylamine
This pathway utilizes the reaction of a ketone with an amine in the presence of a reducing agent. The following protocol is based on the reductive amination of hydroxyacetone with ammonia and can be adapted for methylamine.[2]
Experimental Protocol:
-
In a continuous fixed-bed reactor packed with a nickel or copper chromite catalyst, introduce a gaseous mixture of hydroxyacetone, methylamine, and hydrogen.
-
Maintain the reactor temperature between 130°C (for Ni catalyst) and 210°C (for Cu/Cr catalyst) at atmospheric pressure.
-
The optimal molar ratios of H₂/hydroxyacetone and H₂/methylamine should be empirically determined, with a starting point of approximately 25 and 1, respectively.
-
The product stream exiting the reactor is condensed at a low temperature (e.g., -30°C).
-
The collected liquid contains this compound along with byproducts.
-
Purification of the desired product is achieved through fractional distillation.
Pathway 3: Nucleophilic Substitution of 1-Chloro-2-propanol with Methylamine
This method is analogous to the synthesis of similar amino alcohols from halohydrins.[3][4]
Experimental Protocol:
-
Dissolve 1-chloro-2-propanol in a 40% solution of methylamine in methanol in a microwave-safe reaction vessel.
-
Seal the vessel and heat the mixture in a microwave reactor at 100°C for 15 minutes with a power of 100W.
-
After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent by vacuum distillation.
-
Add acetonitrile to the residue to precipitate any inorganic salts, and filter the solid.
-
To the filtrate, add a sodium bicarbonate solution to neutralize any remaining acid.
-
Remove the solvent by vacuum distillation to obtain crude this compound, which can be further purified by distillation.
Pathway 4: N-methylation of 2-Amino-1-propanol (Alaninol)
This two-step synthesis starts with the reduction of an L-alanine ester to L-alaninol, followed by N-methylation.
Experimental Protocol:
Step A: Synthesis of L-Alaninol [5]
-
In a reaction vessel, dissolve 3.0 moles of sodium borohydride (NaBH₄) in 560 ml of cold water.
-
Separately, dissolve 1.0 mole of L-alanine ethyl ester hydrochloride in 560 ml of ethanol.
-
Add the L-alanine ester solution dropwise to the NaBH₄ solution over 5 hours, maintaining the temperature between 15-20°C.
-
Allow the reaction to age at 20-28°C to ensure completion.
-
Decompose the excess NaBH₄ by the careful addition of acetone.
-
Add 1000 ml of ethyl acetate and filter the precipitated inorganic salts.
-
Extract the aqueous layer with 600 ml of ethyl acetate.
-
Combine the organic layers, remove the solvent under reduced pressure, and purify the resulting L-alaninol by vacuum distillation. A yield of approximately 67% can be expected.
Step B: N-methylation of L-Alaninol [6][7]
-
Protect the primary amine of L-alaninol with a suitable protecting group, such as o-nitrobenzenesulfonyl (o-NBS) chloride, in the presence of a base like 4-dimethylaminopyridine (DMAP).
-
The N-methylation is then carried out using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.
-
Finally, the protecting group is removed to yield this compound. The specific conditions for each step would need to be optimized.
Mandatory Visualizations
Caption: Pathway 1: Synthesis via Epoxide Ring-Opening.
Caption: Pathway 2: Reductive Amination of Hydroxyacetone.
Caption: Pathway 3: Nucleophilic Substitution of a Halohydrin.
Caption: Pathway 4: N-methylation of Alaninol.
References
- 1. tsijournals.com [tsijournals.com]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent [benchchem.com]
- 5. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-(Methylamino)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methylamino)propan-2-ol (CAS No: 16667-45-1). Due to the limited availability of public experimental spectra, this document primarily presents predicted data from computational models, which serve as a valuable reference for identification and characterization. The guide is structured to offer clear data presentation, detailed experimental protocols, and visualizations of the analytical workflow.
Chemical Structure and Properties
This compound is a secondary amine-alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . Its structure consists of a propan-2-ol backbone with a methylamino group attached to the C1 position.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH-OH |
| ~2.5 - 2.7 | m | 2H | CH₂-NH |
| ~2.4 | s | 3H | N-CH₃ |
| ~1.1 | d | 3H | C-CH₃ |
| (Broad) | s | 2H | OH, NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~67 | CH | C2 (CH-OH) |
| ~58 | CH₂ | C1 (CH₂-NH) |
| ~36 | CH₃ | N-CH₃ |
| ~22 | CH₃ | C3 (C-CH₃) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3350 - 3310 | Medium, Broad | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1120 - 1040 | Strong | C-O stretch (secondary alcohol) |
| 800 - 700 | Medium, Broad | N-H wag (secondary amine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 89 | 5 | [M]⁺ (Molecular Ion) |
| 74 | 20 | [M - CH₃]⁺ |
| 58 | 100 | [CH₂=NHCH₃]⁺ (alpha-cleavage) |
| 44 | 60 | [CH₃CH=NH₂]⁺ |
| 30 | 40 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This method is often preferred for its simplicity and minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and subsequent analysis.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.
-
Injector: Split/splitless injector, typically at a temperature of 250 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 20-200 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Physical properties of 1-(Methylamino)propan-2-ol (e.g., boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-(Methylamino)propan-2-ol (CAS No: 16667-45-1), a secondary amine-alcohol compound. This document is intended for use by researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. The information is presented to facilitate easy access and comparison, with detailed methodologies for the determination of these properties.
Core Physical and Chemical Properties
This compound, with the molecular formula C4H11NO, is a versatile intermediate in organic synthesis due to its bifunctional nature, possessing both a hydroxyl group and a methylamino group. This structure influences its physical properties, making it soluble in polar solvents.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Conditions |
| Molecular Weight | 89.14 g/mol | |
| Boiling Point | 148.8 °C | at 760 mmHg[1] |
| 62-63 °C | at 18 Torr[2] | |
| Melting Point | Not specified (Physical form can be liquid, solid, or semi-solid)[3] | |
| Density | 0.88 g/cm³[1] | |
| 0.9074 g/cm³ | at 24 °C[2] | |
| Flash Point | 67.4 °C | [1][2] |
| Refractive Index | 1.42 | [2] |
| Vapor Pressure | 1.59 mmHg | at 25 °C[2] |
| pKa | 14.91 ± 0.20 | Predicted[4] |
| LogP | -0.02250 |
Intermolecular Forces and Physical Properties
The physical properties of this compound are a direct consequence of the intermolecular forces dictated by its molecular structure. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group allows for significant hydrogen bonding. These strong intermolecular forces, along with dipole-dipole interactions and London dispersion forces, result in a relatively high boiling point and influence its solubility.
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] The Thiele tube method is a common and efficient technique for this measurement, especially with small sample sizes.[6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Rubber band or wire for attachment
Procedure:
-
A small amount of the this compound sample is placed into the small test tube.
-
The capillary tube is placed, open-end down, into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.
-
The side arm of the Thiele tube is gently and uniformly heated.[6] This design promotes convection currents for even heat distribution.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
The apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[6][7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The barometric pressure should be recorded alongside the boiling point.[6]
Melting Point Determination
While this compound is often a liquid at room temperature, its physical form can be solid or semi-solid.[3] The melting point is determined as the temperature range over which the solid phase transitions to the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the solid compound
Procedure:
-
A small amount of the finely powdered solid compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[1][3]
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube setup.
-
The sample is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. A broader melting range can indicate the presence of impurities.
Density Measurement (Gravimetric Method)
Density is the mass per unit volume of a substance. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.
Apparatus:
-
Analytical balance
-
Volumetric flask or pycnometer of a known volume (e.g., 10 mL)
-
Thermometer
Procedure:
-
The mass of the clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.
-
The flask is filled with the this compound sample up to the calibration mark. Care is taken to avoid air bubbles.
-
The mass of the flask containing the liquid is measured.
-
The temperature of the liquid is recorded, as density is temperature-dependent.
-
The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property used for identification and purity assessment.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath (if not integrated into the refractometer)
-
Dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Soft tissue
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned and dried thoroughly.
-
A few drops of the this compound sample are placed on the prism using a clean dropper.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (commonly 20°C).[9] Digital refractometers often use Peltier elements for precise temperature control.[10]
-
The light source is activated, and the optics are adjusted until the boundary line (in an Abbe refractometer) is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale. Digital refractometers will provide a direct numerical readout.
-
The temperature at which the measurement was taken is always recorded with the refractive index value.[9]
References
- 1. byjus.com [byjus.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
An In-depth Technical Guide to 1-(Methylamino)propan-2-ol (CAS: 16667-45-1) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(Methylamino)propan-2-ol, a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.
Core Properties and Synonyms
This compound is a secondary amine-alcohol with the chemical formula C₄H₁₁NO.[1] Its structure, featuring both a secondary amine and a hydroxyl group, makes it a valuable and reactive intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16667-45-1 | [1] |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [2] |
| Physical Form | Liquid or Solid or Semi-solid | |
| Purity | Typically ≥95% | |
| InChI Key | AEKHFLDILSDXBL-UHFFFAOYSA-N | |
| SMILES | CC(O)CNC | [3] |
A variety of synonyms are used to identify this compound in literature and commercial listings, which are crucial for comprehensive database searches.
Table 2: Synonyms for this compound
| Synonym |
| 1-(methylamino)-2-propanol |
| 2-Propanol, 1-(methylamino)- |
| (2-hydroxypropyl)methylamine |
| 1-Methylaminopropane-2-ol |
| N-(2-Hydroxypropyl)methylamine |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound and structurally similar amino alcohols typically involves the nucleophilic attack of an amine on an epoxide or a halohydrin. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis from a Halohydrin
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[4]
Objective: To synthesize this compound from 1-chloro-2-propanol and methylamine.
Materials:
-
1-chloro-2-propanol
-
Methylamine (e.g., 40% solution in methanol)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vessel suitable for heating (e.g., microwave synthesis vial or sealed pressure tube)
-
Rotary evaporator
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1-chloro-2-propanol (1.00 mmol) in a solution of methylamine in methanol (e.g., 0.5 mL of a 40% solution).
-
Seal the vessel and heat the reaction mixture. For instance, using a microwave reactor, irradiate at 100°C for 15 minutes.[4] Alternatively, conventional heating in a sealed tube can be employed, with reaction times and temperatures optimized as needed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
To the resulting residue, add acetonitrile (e.g., 3 mL) to precipitate any inorganic salts.
-
Filter the mixture to remove the precipitated solids.
-
To the filtrate, add a few drops of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Remove the solvent by vacuum distillation to yield the crude this compound.
-
Further purification can be achieved through distillation or column chromatography if required.
Causality in Experimental Choices:
-
Excess Methylamine: Using an excess of the methylamine solution serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Heating: The reaction requires an energy input to overcome the activation energy of the nucleophilic substitution. Microwave irradiation offers rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional methods.[4]
-
Acetonitrile Precipitation: Acetonitrile is used to selectively precipitate inorganic salts (like methylammonium chloride) while keeping the more organic product in solution, providing a simple initial purification step.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis
The primary utility of this compound and its analogs lies in their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their bifunctional nature allows for the construction of more complex molecular architectures.
Intermediate in the Synthesis of Duloxetine
While not a direct precursor, the structurally similar compound, (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, is a critical intermediate in the synthesis of the antidepressant duloxetine.[5][6][7] The synthesis of this intermediate often involves the asymmetric reduction of a corresponding ketone, highlighting the importance of stereochemistry in modern drug development.[5]
The synthesis of duloxetine from this intermediate involves a subsequent nucleophilic aromatic substitution reaction. This underscores the utility of the amino alcohol moiety in constructing the final drug molecule.
Caption: Structural relationship to a key duloxetine intermediate.
Precursor for Other Bioactive Molecules
The amino alcohol scaffold is present in a wide range of biologically active compounds. For instance, it is a core feature of many β-blockers and other adrenergic receptor modulators.[] The general structure of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for various pharmacological activities.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. Predicted spectra are available in public databases.[9]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-N stretches.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and bifunctional nature make it an important intermediate for the creation of more complex molecules, including active pharmaceutical ingredients. While it may not have significant intrinsic biological activity, its role as a precursor in the synthesis of drugs like duloxetine highlights its importance in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this compound.
References
- 1. 16667-45-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (16667-45-1, 68832-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Stereoisomers of 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methylamino)propan-2-ol, a chiral amino alcohol, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the synthesis, resolution, and distinct characteristics of these stereoisomers. Due to their structural similarity to known adrenergic agents, the pharmacological properties of each enantiomer are of significant interest in drug discovery and development. This document details experimental protocols for their preparation and analysis and summarizes their known physical and potential biological properties.
Introduction
The principle of chirality is fundamental in pharmacology, as stereoisomers of a drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This compound is a primary amino alcohol with a single stereocenter at the second carbon, making it a chiral molecule existing as (R)- and (S)-enantiomers. Its structural resemblance to phenylethanolamine and aryloxypropanolamine classes of adrenergic receptor ligands suggests that its stereoisomers may exhibit differential affinities and activities at adrenergic receptors, making them valuable scaffolds for medicinal chemistry and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value (for Racemic Mixture) | Reference |
| Molecular Formula | C4H11NO | [1][2] |
| Molecular Weight | 89.14 g/mol | [1][2] |
| CAS Number | 16667-45-1 | [1][2] |
| Physical Form | Liquid or Solid or Semi-solid | [2] |
| pKa (Predicted) | 14.91 ± 0.20 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [2] |
Note: Specific rotation values for the individual (R) and (S) enantiomers are not available in the cited literature but are expected to be equal in magnitude and opposite in sign.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer directly. A plausible synthetic route could involve the enantioselective reduction of a corresponding aminoketone precursor using a chiral catalyst.
Chiral Resolution of Racemic this compound
Chiral resolution is a common and effective method for separating enantiomers.[4] This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] Following separation, the desired enantiomer of the amine can be liberated from its salt.
This protocol describes a general procedure for the resolution of a racemic amine using (+)-tartaric acid, which can be adapted for this compound.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath may enhance crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The filtrate will contain the other diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add 1 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined by a suitable chiral analytical method, such as chiral HPLC or by measuring the specific rotation.
-
Pharmacological Characteristics
The structural similarity of this compound to known adrenergic agonists and antagonists, such as ephedrine and various beta-blockers, strongly suggests that its stereoisomers will interact with the adrenergic receptor system. It is well-established that the stereochemistry of such compounds plays a critical role in their receptor binding affinity and functional activity.
Expected Interaction with Adrenergic Receptors
Based on the pharmacology of related compounds, it is hypothesized that the (R)- and (S)-enantiomers of this compound will exhibit stereoselective binding to α- and β-adrenergic receptors. The presence of a hydroxyl group at a chiral center is a key feature for the interaction of many ligands with these receptors.
Potential Signaling Pathways
Interaction of these stereoisomers with β-adrenergic receptors would likely modulate the adenylyl cyclase signaling pathway.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 1-(Methylamino)propan-2-ol, a secondary amino alcohol of interest in pharmaceutical and chemical synthesis. Due to a lack of direct studies on this specific molecule, this guide extrapolates likely degradation patterns based on the known chemical behavior of analogous secondary amines and secondary alcohols. It outlines general experimental protocols for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH guidelines. Proposed degradation pathways are illustrated, and analytical methodologies for the identification of potential degradation products are discussed. This document aims to serve as a foundational resource for researchers and professionals involved in the development and stability testing of formulations containing this compound.
Introduction
This compound is a secondary amino alcohol with the chemical formula C₄H₁₁NO. Its structure, featuring both a secondary amine and a secondary alcohol functional group, makes it a versatile building block in organic synthesis. However, these same functional groups are susceptible to various degradation reactions, which can impact the purity, potency, and safety of any active pharmaceutical ingredient (API) or formulation containing this molecule. Understanding the stability of this compound and its potential degradation pathways is therefore crucial for drug development, formulation design, and establishing appropriate storage conditions.
Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] This guide outlines a systematic approach to investigating the stability of this compound and characterizing its potential degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₁NO | [3] |
| Molecular Weight | 89.14 g/mol | [3] |
| CAS Number | 16667-45-1 | [3] |
| Appearance | Liquid or Solid or Semi-solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| pKa | Not specified | |
| Solubility | Highly soluble in water | [4] |
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be proposed. These are primarily centered around the reactivity of the secondary amine and secondary alcohol functional groups.
Oxidative Degradation
Oxidative degradation is a common pathway for both amines and alcohols.[5] For this compound, oxidation can occur at both the nitrogen and the carbon atom of the alcohol.
-
N-Oxidation: The secondary amine can be oxidized to form an N-oxide or undergo more extensive oxidation to yield various products.
-
C-Oxidation: The secondary alcohol can be oxidized to a ketone, specifically 1-(methylamino)propan-2-one. Further oxidation could potentially lead to cleavage of the C-C bond.
The proposed oxidative degradation pathway is illustrated in the diagram below.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[6][7][8] For amines, photodegradation can proceed through various mechanisms, including photo-oxidation. The presence of a chromophore is not strictly necessary, as photosensitizers in a formulation can initiate degradation. Potential photolytic degradation products could be similar to those formed under oxidative conditions.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.[9][10][11] For alkanolamines, thermal degradation can be complex, potentially involving dehydration, cyclization, or fragmentation reactions. In the presence of CO₂, as seen in carbon capture studies, different degradation pathways involving carbamate intermediates can occur.[12]
A simplified proposed thermal degradation pathway is shown below.
Hydrolytic Degradation
Hydrolysis involves the reaction of a molecule with water. While this compound does not contain functional groups that are readily hydrolyzed (like esters or amides), forced degradation studies under acidic or basic conditions at elevated temperatures can still induce degradation.[13] The stability of the C-N bond might be affected at extreme pH values. However, significant degradation under typical hydrolytic stress test conditions is not expected.
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1] The extent of degradation should be targeted to be in the range of 5-20% to ensure that the degradation products are representative and can be adequately detected and characterized.[14]
General Workflow
The general workflow for a forced degradation study is depicted below.
References
- 1. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nilu.com [nilu.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. scbt.com [scbt.com]
Toxicological Profile of 1-(Methylamino)propan-2-ol: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive toxicological profile of 1-(Methylamino)propan-2-ol. Due to the limited availability of specific toxicological data for this compound, this report heavily relies on data from structurally similar chemicals to provide a surrogate toxicological assessment. The analogues used for this assessment are Isopropanolamine (1-Amino-2-propanol), 2-Amino-2-methyl-1-propanol, and 2-(Methylamino)ethanol. The information herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Methylisopropanolamine, 1-(Methylamino)-2-propanol |
| CAS Number | 16667-45-1 |
| Molecular Formula | C4H11NO |
| Molecular Weight | 89.14 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Toxicological Data (Based on Structural Analogues)
Acute Toxicity
The acute toxicity of this compound is predicted based on data from its structural analogues.
| Analogue | Test | Species | Route | LD50/LC50 | Reference |
| Isopropanolamine | LD50 | Rat | Oral | 2813 mg/kg bw | [1][2] |
| LD50 | Rabbit | Dermal | 1851 mg/kg bw | [1][2] | |
| 2-Amino-2-methyl-1-propanol | LD50 | Rat | Oral | 2900 mg/kg | [3][4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [4][5] | |
| 2-(Methylamino)ethanol | LD50 | Rat | Oral | 1320 mg/kg | Not specified in search results |
Skin and Eye Irritation
Data from structural analogues suggest that this compound is likely to be a skin and eye irritant.
| Analogue | Test | Species | Result | Reference |
| Isopropanolamine | Skin Irritation | Rabbit | Corrosive | [1][6] |
| Eye Irritation | Rabbit | Severe eye damage | [7] | |
| 2-Amino-2-methyl-1-propanol | Skin Irritation | Rabbit | Severe irritant | [5] |
| Eye Irritation | Rabbit | Severe eye irritant | [5] | |
| 2-(Methylamino)ethanol | Skin Corrosion | Not specified | Causes severe skin burns | |
| Eye Damage | Not specified | Causes serious eye damage |
Genotoxicity
In vitro and in vivo studies on structural analogues generally indicate a lack of genotoxic potential.
| Analogue | Test | Result | Reference |
| Isopropanolamine | Ames test | Negative | [1] |
| In vitro mammalian cell gene mutation assay | Negative | [1] | |
| In vitro mammalian chromosome aberration test | Negative | [1] | |
| Drosophila melanogaster gene mutation test | Negative | [1] | |
| 2-Amino-2-methyl-1-propanol | In vitro and in vivo assays | No evidence of genotoxicity | [5] |
| 2-(Methylamino)ethanol | Not specified | Not considered genotoxic | [8] |
Carcinogenicity
No long-term carcinogenicity studies are available for this compound. Data from structural analogues do not suggest a carcinogenic potential.[5]
Reproductive and Developmental Toxicity
Studies on structural analogues have not shown significant reproductive or developmental toxicity.
| Analogue | Study Type | Species | Key Findings | Reference |
| Isopropanolamine | OECD TG 422 | Rat | No reproductive or developmental effects noted up to the highest dose administered. | [1] |
| 2-Amino-2-methyl-1-propanol | Screening study | Rat | Toxic to the fetus at high oral doses, but no birth defects or other fetal effects at high dermal doses. | [5] |
| 2-(Methylamino)ethanol | Not specified | Not specified | Suspected of damaging fertility or the unborn child (GHS classification). |
Experimental Protocols
Detailed experimental protocols for the cited studies are not available in the public domain. However, many of the studies on the structural analogues were conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for key toxicological endpoints are outlined below.
Acute Oral Toxicity (OECD 420, 423, or 425)
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A single dose of the test substance is administered by gavage. The dose is selected based on a sighting study.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.
Dermal and Ocular Irritation (OECD 404 and 405)
-
Test Animals: Albino rabbits are typically used.
-
Dermal Irritation: A small area of the animal's skin is shaved, and the test substance is applied to the skin under a gauze patch. The patch is removed after a specified time (e.g., 4 hours), and the skin is evaluated for erythema and edema at various time points.
-
Ocular Irritation: The test substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specific intervals.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in the absence of a specific amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Visualizations
Caption: Workflow for Acute Oral Toxicity Testing.
Caption: Workflow for Dermal and Ocular Irritation Testing.
Gaps in Knowledge and Future Directions
There is a significant lack of toxicological data for this compound. To provide a comprehensive risk assessment, the following studies are recommended:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
-
Skin and Eye Irritation/Corrosion: Standardized tests to accurately classify the irritation potential.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests.
-
Repeated Dose Toxicity: 28-day or 90-day studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: Comprehensive studies to assess the potential for effects on fertility and embryonic development.
-
Toxicokinetics: Studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Conclusion
The toxicological profile of this compound remains largely uncharacterized. Based on the available data for its structural analogues, it is prudent to handle this chemical with caution, assuming it to be of low to moderate acute toxicity and a potential skin and eye irritant. Further testing is imperative to definitively establish its toxicological profile and to ensure its safe handling and use in any application.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. echemi.com [echemi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fishersci.com [fishersci.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Solubility of 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Methylamino)propan-2-ol, a key chemical intermediate. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes estimated values, qualitative assessments based on chemical principles, and data from structurally similar amino alcohols. It outlines detailed experimental protocols for the precise determination of its solubility and miscibility. Furthermore, this document explores the molecular features of this compound that govern its solubility behavior, offering a predictive framework for its application in various solvent systems.
Introduction
This compound is a bifunctional organic compound featuring both a secondary amine and a hydroxyl group. This structure imparts a polar nature to the molecule, making it a versatile intermediate in organic synthesis and for various industrial applications. A thorough understanding of its solubility in different solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide aims to provide a detailed technical resource on the solubility profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Appearance | Liquid |
| Boiling Point (estimated) | 135.67 °C - 146.59 °C |
| Melting Point (estimated) | -37.14 °C |
| Density (estimated) | 0.93 g/cm³ |
Solubility Profile
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information for similar amino alcohols, a qualitative and estimated quantitative solubility profile can be established.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that the values for organic solvents are largely inferred from the behavior of structurally similar small amino alcohols and the principle of "like dissolves like."
| Solvent | Solvent Type | Estimated Solubility/Miscibility |
| Water | Polar Protic | 322,239 - 1,000,000 mg/L (Highly Soluble/Miscible)[1] |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| 2-Propanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Halogenated | Sparingly Soluble |
| Ethyl Acetate | Ester | Sparingly Soluble |
| Toluene | Aromatic | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
Disclaimer: The solubility data in organic solvents are qualitative estimations based on chemical principles and data for analogous compounds. Experimental verification is highly recommended.
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure, which contains both polar and nonpolar moieties. The interplay of these features dictates its interaction with different solvents.
Experimental Protocols
For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.
Protocol for Determining Quantitative Solubility
This protocol is based on the isothermal shake-flask method, a standard technique for determining the solubility of a liquid in a solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact weight of the collected filtrate.
-
-
Analysis:
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility as the mass of solute per mass or volume of the solvent (e.g., in g/100g of solvent or mg/L).
-
Protocol for Determining Miscibility
This protocol provides a straightforward method for visually determining the miscibility of this compound with various solvents.
Materials:
-
This compound
-
Selected solvents
-
Graduated cylinders or test tubes with stoppers
-
Vortex mixer
Procedure:
-
Mixing:
-
In a clear, stoppered test tube or graduated cylinder, combine this compound and the chosen solvent in various proportions (e.g., 1:9, 1:1, 9:1 by volume).
-
-
Observation:
-
After each addition, securely stopper the container and vortex for approximately 30 seconds.
-
Allow the mixture to stand and observe for the formation of a single homogeneous phase or two distinct layers.
-
-
Classification:
-
Miscible: If a single, clear phase is observed at all proportions.
-
Partially Miscible: If a single phase is observed at some proportions but two phases are present at others.
-
Immiscible: If two distinct layers are observed at all proportions.
-
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is limited in the public domain, this technical guide provides a robust framework for understanding and predicting its solubility behavior. The inherent polarity of the molecule, due to the presence of hydroxyl and secondary amine functional groups, dictates its high solubility in polar solvents like water and lower alcohols, and limited solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols detailed herein offer reliable methods for their determination. This guide serves as a valuable resource for researchers and professionals in optimizing the use of this compound in their work.
References
An In-depth Technical Guide to 1-(Methylamino)propan-2-ol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(methylamino)propan-2-ol, a significant chiral amino alcohol intermediate in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented, its synthesis and utility are well-established within the broader context of amino alcohol chemistry, which has been pivotal in the development of numerous therapeutic agents. This document details its physicochemical properties, outlines common experimental protocols for its synthesis, presents key spectroscopic data for its characterization, and discusses its primary application as a precursor in the synthesis of more complex molecules.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of synthetic methodologies for amino alcohols, a class of compounds with significant biological and pharmaceutical relevance. While a singular "discovery" event for this specific molecule is not clearly recorded in seminal literature, its synthesis is a logical extension of well-established organic chemistry principles, primarily the aminolysis of epoxides. This reaction, the ring-opening of an epoxide with an amine, has been a fundamental tool for the construction of β-amino alcohols for over a century.
The importance of chiral amino alcohols as building blocks for pharmaceuticals became increasingly apparent throughout the 20th century. Notably, the structurally related and naturally occurring ephedrine, a phenylpropanolamine, was first isolated in 1885 and has a long history of medicinal use. The subsequent exploration of synthetic analogues to mimic or modify the physiological effects of such natural products spurred the development of a vast array of synthetic amino alcohols, including this compound. Its utility as a key intermediate in the synthesis of drugs such as the antidepressant duloxetine has cemented its importance in medicinal and process chemistry.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1. It is important to note that some of the reported values, particularly for properties like melting and boiling points, are predicted and can vary between different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁NO | PubChem[1] |
| Molecular Weight | 89.14 g/mol | PubChem[1] |
| CAS Number | 16667-45-1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-(Methylamino)-2-propanol, N-(2-Hydroxypropyl)methylamine | PubChem[1], Echemi |
| Appearance | Liquid or Solid or Semi-solid or lump | Sigma-Aldrich[2] |
| Boiling Point | 148.8 °C at 760 mmHg (Predicted) | Alfa Chemistry |
| 62-63 °C at 18 Torr (Experimental) | Echemi | |
| Melting Point | -37.14 °C (Predicted) | Chemchart[3] |
| Density | 0.9074 g/cm³ at 24 °C (Experimental) | Echemi |
| 0.88 g/cm³ (Predicted) | Alfa Chemistry | |
| Solubility | Miscible in water | - |
| pKa | 14.91 ± 0.20 (Predicted) | Guidechem[4] |
| XLogP3 | -0.5 (Predicted) | PubChem[1] |
Experimental Protocols for Synthesis
The most common and straightforward method for the synthesis of this compound is the nucleophilic ring-opening of propylene oxide with methylamine.
Synthesis from Propylene Oxide and Methylamine
This method is widely used due to the ready availability of the starting materials. The reaction proceeds via a nucleophilic attack of the methylamine at one of the carbon atoms of the epoxide ring.
Reaction:
Experimental Protocol:
-
Reaction Setup: A pressure-resistant reaction vessel is charged with a solution of methylamine in a suitable solvent, such as water or an alcohol (e.g., methanol, ethanol). The vessel is cooled in an ice bath.
-
Addition of Propylene Oxide: Propylene oxide is added dropwise to the cooled methylamine solution with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature and prevent excessive pressure buildup.
-
Reaction Conditions: After the addition is complete, the reaction vessel is sealed and allowed to warm to room temperature. The reaction mixture is then typically stirred for several hours at room temperature or gently heated to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is cooled, and any excess methylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Caption: Synthesis of this compound.
Spectroscopic Data
The following sections provide typical spectroscopic data used for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule.
-
A doublet for the methyl protons adjacent to the chiral center (CH-OH).
-
A multiplet for the proton on the chiral carbon (CH-OH).
-
Two distinct signals (multiplets or doublets of doublets) for the diastereotopic protons of the CH₂ group adjacent to the nitrogen.
-
A singlet for the methyl group attached to the nitrogen.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
A broad singlet for the amine proton, also exchangeable.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.
-
A signal for the methyl carbon of the propanol backbone.
-
A signal for the methine carbon bearing the hydroxyl group.
-
A signal for the methylene carbon adjacent to the nitrogen.
-
A signal for the methyl carbon attached to the nitrogen.
-
| Carbon Environment | Approximate Chemical Shift (ppm) |
| CH₃ -CH(OH) | ~20 |
| CH₃ -NH | ~36 |
| -CH₂ -NH | ~58 |
| -CH (OH)- | ~67 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3500 (broad) | O-H | Stretching |
| 3250-3400 (broad) | N-H | Stretching |
| 2850-2960 | C-H | Stretching (alkane) |
| 1450-1470 | C-H | Bending (alkane) |
| 1050-1150 | C-O | Stretching (secondary alcohol) |
| 1000-1250 | C-N | Stretching |
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 89. Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen).
-
Alpha-cleavage adjacent to the nitrogen: This would result in a fragment at m/z = 44 ([CH₂=NHCH₃]⁺), which is often the base peak.
-
Alpha-cleavage adjacent to the oxygen: This would lead to a fragment at m/z = 45 ([CH₃CH=OH]⁺).
-
Loss of a methyl group: A peak at m/z = 74 ([M-15]⁺) may be observed.
-
Loss of water: A peak at m/z = 71 ([M-18]⁺) is also possible.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound itself. Its primary role in the context of drug development is as a chiral building block for the synthesis of pharmacologically active molecules. The biological activity of the final products, such as duloxetine, is well-characterized and is not attributed to this precursor molecule. Researchers interested in the biological effects of this compound would need to conduct novel investigations, as it appears to be an understudied area.
Application in Pharmaceutical Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The following diagram illustrates its role in a generalized synthetic route to duloxetine.
Caption: Role as a precursor in pharmaceutical synthesis.
Conclusion
This compound is a structurally simple yet industrially significant chiral amino alcohol. While its own discovery story is not well-defined, its synthesis is based on fundamental and robust chemical transformations. The compound is well-characterized by standard spectroscopic techniques, and its physicochemical properties are adequately documented for practical applications. The primary value of this compound for researchers and drug development professionals lies in its role as a versatile chiral precursor for the synthesis of complex and valuable pharmaceutical agents. Future research could explore any latent biological activities of this molecule, which currently remains an uninvestigated area.
References
Quantum Mechanical Blueprint for 1-(Methylamino)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methylamino)propan-2-ol is a chemical entity with potential relevance in pharmaceutical and chemical research. Understanding its three-dimensional structure and conformational landscape at a quantum level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive quantum mechanical methodology for the detailed structural and electronic characterization of this compound. In the absence of specific published experimental or computational studies on this molecule, this document serves as a procedural blueprint, detailing the theoretical framework, computational protocols, and expected data outputs. The methodologies described herein are based on established and widely used quantum chemical techniques, particularly Density Functional Theory (DFT), and are designed to provide a robust and accurate model of the molecule's properties. This guide is intended to be a valuable resource for researchers planning to undertake computational studies of this compound or structurally related molecules.
Introduction
This compound is a small organic molecule featuring both an amine and a hydroxyl functional group, lending it the potential for a variety of intermolecular interactions, including hydrogen bonding. Its structural flexibility, arising from several rotatable single bonds, results in a complex conformational space. A thorough understanding of the relative stabilities of its different conformers and the energy barriers between them is fundamental for applications in drug design and materials science.
Quantum mechanical calculations offer a powerful in silico approach to elucidate the structural and electronic properties of molecules with high accuracy.[1] Methods like Density Functional Theory (DFT) have become indispensable tools for chemists to predict molecular geometries, vibrational frequencies, and other electronic properties.[2] This guide provides a step-by-step protocol for conducting a comprehensive quantum mechanical study of this compound.
Theoretical Framework and Computational Methods
The primary theoretical framework for this proposed study is Density Functional Theory (DFT). DFT has been shown to provide a good balance between computational cost and accuracy for the study of organic molecules.[3] The choice of functional and basis set is critical for obtaining reliable results.[4]
Software
All calculations would be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA. Visualization and initial molecular building can be accomplished with software like GaussView, Avogadro, or Chemcraft.[5][6]
Level of Theory
A common and effective approach involves a two-step process for geometry optimization and energy calculations:[4]
-
Geometry Optimization and Vibrational Frequencies: A functional such as B3LYP with a Pople-style basis set like 6-31G(d) is often a good starting point for geometry optimization and frequency calculations of organic molecules.[7]
-
Single-Point Energy Calculations: To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set and a more sophisticated functional, for example, ωB97X-D with a basis set like 6-311+G(2d,p) or a Dunning-type basis set like cc-pVTZ. The inclusion of dispersion corrections (e.g., the "-D" in ωB97X-D) is important for accurately describing non-covalent interactions.
Experimental Protocols: A Computational Approach
This section details the proposed computational workflow for the quantum mechanical study of this compound.
Molecular Structure Creation
The initial 3D structure of this compound is built using a molecular editor. The IUPAC name is this compound, and its SMILES representation is CC(O)CNC.[8]
Conformational Analysis
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic or stochastic conformational search is the first crucial step.[9]
-
Systematic Search: This involves rotating each dihedral angle by a specific increment to generate all possible conformations.
-
Stochastic Search (e.g., Monte Carlo): This method randomly samples the conformational space.
The initial search can be performed using a lower level of theory or a molecular mechanics force field to efficiently explore the potential energy surface. The resulting unique conformers are then subjected to full quantum mechanical optimization.
Geometry Optimization
Each identified conformer is then optimized at the chosen level of theory (e.g., B3LYP/6-31G(d)). The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[10]
Vibrational Frequency Calculation
Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).
Calculation of Molecular Properties
Once the stable conformers are identified and their geometries optimized, a range of molecular properties can be calculated:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles for each conformer.
-
Electronic Properties: Dipole moment, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP).
-
Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies.
Data Presentation
The quantitative data generated from these calculations should be summarized in clear and well-structured tables for easy comparison.
Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 1.25 | 1.20 | 1.18 | 1.50 | 10.1 |
| Conf-3 | 2.50 | 2.45 | 2.42 | 2.80 | 4.5 |
| ... | ... | ... | ... | ... | ... |
This is an example table with hypothetical data.
Table 2: Selected Optimized Geometrical Parameters of the Most Stable Conformer (Conf-1) of this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C1-C2 | 1.53 |
| C2-O | 1.42 | |
| C1-N | 1.47 | |
| N-C (methyl) | 1.46 | |
| Bond Angles | C1-C2-O | 109.5 |
| C2-C1-N | 112.0 | |
| C1-N-C (methyl) | 115.0 | |
| Dihedral Angle | O-C2-C1-N | 60.0 |
This is an example table with hypothetical data.
Mandatory Visualizations
Diagrams are essential for illustrating workflows and relationships in computational chemistry.
Caption: Computational workflow for the quantum mechanical study of this compound.
Caption: Logical relationship of inputs and outputs in the quantum mechanical study.
Conclusion
This technical guide provides a robust and detailed framework for conducting a comprehensive quantum mechanical study of this compound. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's conformational preferences, structural parameters, and electronic properties. This information is foundational for understanding its chemical behavior and for its potential application in drug development and other scientific disciplines. The methodologies described are grounded in established computational chemistry practices and are intended to yield high-quality, reliable data.
References
- 1. Quantum mechanical methods for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]
- 9. calcus.cloud [calcus.cloud]
- 10. quora.com [quora.com]
Navigating the Supply of High-Purity 1-(Methylamino)propan-2-ol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial supply landscape for high-purity 1-(Methylamino)propan-2-ol (CAS No. 16667-45-1), a key building block in the synthesis of various pharmaceutical compounds. This guide outlines key commercial suppliers, available purity grades, and a summary of analytical and synthetic methodologies relevant to its use in a research and development setting.
Commercial Availability and Purity
This compound is available from several commercial chemical suppliers, catering to a range of research and development needs. Purity levels for this compound typically range from 95% to over 99%, with higher purity grades being essential for applications in pharmaceutical and medicinal chemistry where impurity profiles can significantly impact experimental outcomes.
Key suppliers offering this compound include:
-
Sigma-Aldrich (Merck): A major global supplier of research chemicals, Sigma-Aldrich lists this compound, often distributed for Ambeed, Inc., with a typical purity of 95%. Researchers can often request lot-specific Certificates of Analysis (CoA) for detailed purity information.
-
Santa Cruz Biotechnology: This supplier also provides this compound for research purposes.[1] As with other suppliers, it is advisable to consult the product documentation for specific purity data.
-
GRG Life Sciences: An India-based manufacturer and supplier, GRG Life Sciences offers this compound with purity levels stated to be between 95-98%.
-
CymitQuimica (distributing for Fluorochem): This European supplier offers the compound with a stated purity of 98%.
-
Anax Laboratories: Lists this compound with a purity of 98.00%.
It is crucial for researchers to obtain a Certificate of Analysis for their specific lot to understand the impurity profile and the analytical methods used for quality control.
Quantitative Data from Commercial Suppliers
For easy comparison, the following table summarizes the publicly available data for this compound from various suppliers.
| Supplier/Distributor | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 16667-45-1 | C4H11NO | 89.14 |
| Santa Cruz Biotechnology | Lot-specific | 16667-45-1 | C4H11NO | 89.14 |
| GRG Life Sciences | 95-98% | 16667-45-1 | C4H11NO | 89.14 |
| CymitQuimica (Fluorochem) | 98% | 16667-45-1 | C4H11NO | 89.138 |
| Anax Laboratories | 98.00% | 16667-45-1 | C4H11NO | 89.14 |
Synthesis and Purification Methodologies
While detailed proprietary synthesis and purification protocols for high-purity this compound are not always publicly disclosed by commercial suppliers, the scientific literature provides insights into common synthetic routes for analogous compounds.
A plausible and commonly employed synthetic approach for secondary amino alcohols involves the reaction of an epoxide with a primary amine. For this compound, this would involve the ring-opening of propylene oxide with methylamine.
A representative, though not explicitly detailed for this specific compound, experimental protocol for a similar synthesis is as follows:
Synthesis of 2-Methyl-1-(methylamino)propan-2-ol (Illustrative)
A method for a related compound, 2-Methyl-1-(methylamino)propan-2-ol, involves the reaction of 1-chloro-2-methyl-2-propanol with a solution of methylamine in methanol.[2] The reaction is carried out at an elevated temperature, potentially under microwave irradiation to accelerate the reaction.[2]
Purification:
Achieving high purity, especially for pharmaceutical applications, necessitates rigorous purification steps. Common techniques include:
-
Distillation: Fractional distillation under reduced pressure is a standard method for purifying liquid amines and amino alcohols.
-
Crystallization: For solid derivatives or salts of the amino alcohol, recrystallization is an effective technique for removing impurities.
-
Chromatography: Preparative column chromatography, often using silica gel, can be employed to separate the target compound from reaction byproducts and starting materials.[2]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount. A combination of analytical techniques is typically employed for this purpose.
Typical Analytical Workflow:
References
Molecular weight and formula of 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(Methylamino)propan-2-ol. This compound serves as a valuable intermediate in various chemical syntheses. This document outlines its fundamental physicochemical properties and presents a detailed methodology for its preparation and subsequent analytical characterization.
Core Properties
This compound is a secondary amine-alcohol.[1] Its bifunctional nature, containing both a hydroxyl and a methylamino group, makes it a versatile building block in organic synthesis.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C4H11NO | [1][2][3][4] |
| Molecular Weight | 89.14 g/mol | [2][4] |
| CAS Number | 16667-45-1 | [3] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the nucleophilic ring-opening of propylene oxide with methylamine.
Experimental Methodology
Materials:
-
Propylene oxide
-
Aqueous solution of methylamine (e.g., 40%)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (for neutralization, if necessary)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of methylamine in methanol is prepared in a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Addition of Propylene Oxide: The reaction vessel is cooled in an ice bath. Propylene oxide is then added dropwise to the methylamine solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction vessel is sealed and allowed to slowly warm to room temperature. The reaction mixture is then stirred for several hours. For some protocols, gentle heating may be applied to ensure the completion of the reaction.
-
Work-up:
-
The reaction mixture is cooled, and any excess methylamine and solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be neutralized with a suitable acid if necessary.
-
The product is then extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layers are combined and dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: The solvent is removed from the dried organic phase by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final, high-purity product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Methodology:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
MS Detection and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.
Methodology:
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
Methodological & Application
The Versatile Chiral Synthon: Application Notes and Protocols for 1-(Methylamino)propan-2-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Chiral Molecule
1-(Methylamino)propan-2-ol, a chiral amino alcohol, is a versatile and economically significant starting material in the pharmaceutical industry. Its structure, featuring both a secondary amine and a secondary alcohol on a three-carbon backbone with a stereocenter, allows for a multitude of chemical transformations. This bifunctionality makes it an ideal precursor for the synthesis of complex molecules, particularly those requiring specific stereochemistry for their therapeutic efficacy. The presence of both a nucleophilic amine and a hydroxyl group that can be derivatized or used to direct reactions provides chemists with a powerful tool for constructing intricate molecular architectures.
The importance of chirality in drug design cannot be overstated, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like (S)- or (R)-1-(methylamino)propan-2-ol is a cornerstone of modern asymmetric synthesis, enabling the direct formation of the desired stereoisomer of a drug molecule and avoiding costly and often inefficient chiral separation steps later in the synthetic route.
Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C4H11NO |
| Molecular Weight | 89.14 g/mol [1] |
| CAS Number | 16667-45-1[1] |
| Appearance | Liquid or Solid or Semi-solid[2] |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
Core Applications in Pharmaceutical Synthesis
The utility of this compound spans several classes of therapeutic agents. Its role as a chiral synthon is particularly prominent in the synthesis of antidepressants and cardiovascular drugs.
Synthesis of Duloxetine: A Serotonin-Norepinephrine Reuptake Inhibitor
One of the most notable applications of this compound is in the synthesis of Duloxetine, a widely prescribed antidepressant. Specifically, the (S)-enantiomer of a derivative of this amino alcohol is a key intermediate. The synthesis often involves a chemoenzymatic approach to achieve high enantiomeric excess.
A common strategy involves the asymmetric reduction of a ketone precursor, 3-methylamino-1-(thiophen-2-yl)-1-propanone, to the corresponding (S)-alcohol, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. This chiral alcohol is then further elaborated to yield Duloxetine.
Protocol 1: Chemoenzymatic Synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol [3]
This protocol utilizes immobilized Saccharomyces cerevisiae for the asymmetric reduction of the ketone precursor.
Materials:
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
Immobilized Saccharomyces cerevisiae (e.g., in liquid-core sodium alginate/chitosan/sodium alginate microcapsules)
-
Citrate buffer (pH 6.0)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the immobilized Saccharomyces cerevisiae in a citrate buffer (pH 6.0) within a suitable reactor.
-
Add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, to the reactor. A typical substrate concentration is around 5 g/L.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and agitation (e.g., 180 rpm).
-
Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of the ketone to the alcohol.
-
Upon completion of the reaction (typically achieving >99% conversion), separate the immobilized yeast cells by filtration or centrifugation. The immobilized cells can often be reused for several cycles.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.
-
Purify the product further by recrystallization or column chromatography if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Expected Outcome:
This chemoenzymatic reduction typically yields the (S)-alcohol with high conversion (often approaching 100%) and excellent enantiomeric excess (>99.0% ee)[3].
Synthesis of Beta-Blockers: Modulators of the Adrenergic System
Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. The characteristic pharmacophore of many beta-blockers is a propanolamine side chain attached to an aromatic moiety. This compound provides a readily available chiral backbone for the synthesis of these important therapeutic agents.
The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an appropriate amine. When using a chiral starting material like (S)-1-(methylamino)propan-2-ol, the stereochemistry of the final beta-blocker can be controlled.
Protocol 2: General Synthesis of a Beta-Blocker via Epoxide Ring-Opening
This protocol outlines a general procedure for the synthesis of a beta-blocker using a substituted phenol and epichlorohydrin, followed by reaction with an amine.
Materials:
-
Substituted phenol (e.g., 4-hydroxyphenylacetamide for Acebutolol)
-
Epichlorohydrin
-
Base (e.g., NaOH, K2CO3)
-
This compound or another suitable amine (e.g., isopropylamine)
-
Solvent (e.g., ethanol, methanol, or aprotic polar solvent)
Procedure:
Step 1: Synthesis of the Epoxide Intermediate
-
Dissolve the substituted phenol in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) to deprotonate the phenol, forming the corresponding phenoxide.
-
Add epichlorohydrin to the reaction mixture and stir at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting epoxide intermediate by distillation or chromatography.
Step 2: Ring-Opening with Amine
-
Dissolve the purified epoxide intermediate in a suitable solvent (e.g., ethanol).
-
Add this compound (or another amine) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired beta-blocker.
Causality Behind Experimental Choices:
-
The use of a base in Step 1 is crucial to deprotonate the phenol, making it a more potent nucleophile to attack the electrophilic carbon of epichlorohydrin.
-
The ring-opening of the epoxide in Step 2 is a nucleophilic substitution reaction. The amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the amino alcohol functionality characteristic of beta-blockers.
Key Synthetic Transformations and Methodologies
The versatility of this compound stems from its ability to participate in a variety of key synthetic transformations.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce or modify amine functionalities in a molecule. This compound, being a secondary amine, can react with aldehydes or ketones to form a new tertiary amine after in-situ reduction of the intermediate iminium ion.
Protocol 3: N-Alkylation via Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the aldehyde or ketone in the anhydrous solvent.
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion.
-
Carefully add the reducing agent (e.g., NaBH(OAc)3) portion-wise to the reaction mixture. The reaction is often exothermic.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol:
The use of a mild reducing agent like sodium triacetoxyborohydride is key to the success of this protocol. It is selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound, thus minimizing the formation of alcohol byproducts from the starting aldehyde or ketone.
Synthesis of Morpholine Derivatives
Morpholine and its derivatives are important structural motifs in many pharmaceuticals due to their favorable physicochemical properties. This compound can serve as a precursor for the synthesis of substituted morpholines.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of key pharmaceutical intermediates using this compound and its derivatives.
| Pharmaceutical Intermediate | Reaction Type | Key Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Chemoenzymatic Reduction | Immobilized S. cerevisiae | Buffer/Water | >95 | >99 | [3] |
| Duloxetine Intermediate | Mannich Reaction | 2-acetylthiophene, paraformaldehyde, methylamine HCl | Ethanol | 54-82 | N/A | [4] |
| Acebutolol Intermediate | Epoxide Ring-Opening | 5-butyramido-2-(2,3-epoxypropoxy)acetophenone, isopropylamine | Organic Solvent | 70-73 | N/A | [5] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its bifunctional nature allows for its incorporation into a wide range of drug molecules, including important antidepressants and cardiovascular agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important synthon in their synthetic endeavors, with a strong emphasis on scientific rationale and procedural robustness.
References
- 1. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16667-45-1 [sigmaaldrich.com]
- 3. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of duloxetine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
Application of 1-(Methylamino)propan-2-ol as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)propan-2-ol is a versatile bifunctional molecule containing both a secondary amine and a secondary alcohol. This unique structure makes it a valuable chemical intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry. Its ability to serve as a scaffold for building more complex structures has led to its use in the development of antidepressants, β-blockers, and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16667-45-1 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Appearance | Liquid or Solid or Semi-solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [2] |
Application in Pharmaceutical Synthesis
This compound and its structural analogs are crucial intermediates in the synthesis of several important pharmaceuticals. Notable examples include the antidepressant duloxetine and a class of cardiovascular drugs known as β-blockers.
Synthesis of Duloxetine Intermediate
A key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine is (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. While not a direct reaction from this compound, the synthesis of this intermediate showcases the utility of the aminopropanol backbone. Several synthetic strategies have been developed, including asymmetric reduction of the corresponding ketone.
This protocol is based on the chemoenzymatic reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone using immobilized Saccharomyces cerevisiae.[3][4]
Materials:
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
Immobilized Saccharomyces cerevisiae (e.g., CGMCC No. 2230)
-
Citrate buffer (pH 6.0)
-
Glucose (as a co-substrate for the yeast)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Bioreactor or stirred tank reactor
-
Temperature and pH control systems
-
Centrifuge
-
Rotary evaporator
-
Chromatography system for purification (e.g., HPLC)
Procedure:
-
Prepare a suspension of immobilized Saccharomyces cerevisiae in a citrate buffer (pH 6.0) within the bioreactor.
-
Add glucose to the suspension to activate the yeast cells.
-
Introduce 3-N-methylamino-1-(2-thienyl)-1-propanone to the reactor. A typical substrate concentration is 5 g/L.[3][4]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and agitation (e.g., 180 rpm).[3][4]
-
Monitor the progress of the reaction by periodically analyzing samples using a suitable chromatographic method (e.g., HPLC) until the starting material is consumed.
-
Upon completion, separate the immobilized yeast cells from the reaction mixture by filtration or centrifugation. The cells can often be reused.[3]
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol by a suitable method, such as column chromatography or recrystallization, to achieve high enantiomeric excess (>99%).[3][4]
Expected Yield: Conversion can reach 100% with an enantiomeric excess exceeding 99.0%.[3][4]
The following table summarizes key spectroscopic data for duloxetine hydrochloride.
| Data Type | Key Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ 7.20 (d, J=5.2 Hz, 1H), 6.96 (dd, J=3.2, 5.2 Hz, 1H), 6.92 (d, J=3.2 Hz, 1H), 5.17 (dd, J=3.2, 8.0 Hz, 1H), 2.94 (ddd, J=3.6, 5.6, 8.0 Hz, 1H), 2.84 (ddd, J=3.2, 9.2, 12.0 Hz, 1H), 2.42 (s, 3H), 1.85–2.00 (m, 2H)[5] |
| ¹³C NMR | Signals corresponding to the thiophene and naphthalene rings, as well as the propanamine chain.[1][6] |
Synthesis of β-Blockers
The 1-amino-propan-2-ol moiety is a common structural feature in many β-adrenergic receptor antagonists (β-blockers). Propranolol is a prototypical non-selective β-blocker whose synthesis involves the reaction of an aryloxy species with an aminopropanol precursor.
This protocol outlines a general synthesis of propranolol from 1-naphthol and an epoxide intermediate, followed by reaction with isopropylamine. While not directly starting from this compound, it demonstrates the synthetic utility of the aminopropanol structure.[7][8]
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH) or other suitable base
-
Isopropylamine
-
Toluene
-
n-Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
Dissolve 1-naphthol in a suitable solvent and add a base, such as potassium hydroxide, to form the naphthoxide.
-
Add epichlorohydrin to the reaction mixture and stir at an appropriate temperature (e.g., 65°C) for several hours.[8]
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure to obtain the crude epoxide intermediate.[8]
-
-
Step 2: Synthesis of Propranolol.
-
React the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane with isopropylamine.[7]
-
After the reaction is complete, remove the excess isopropylamine and solvent by distillation.
-
The crude propranolol is then purified by recrystallization from a suitable solvent system, such as toluene and n-hexane, to yield the pure product.[8]
-
Expected Yield: The yield for each step can be optimized, with reported yields for similar reactions being high.
Signaling Pathways of Derived Pharmaceuticals
Duloxetine Signaling Pathway
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9][10][11] This dual inhibition leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is believed to be responsible for its antidepressant and analgesic effects.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 7. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 9. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
Application Note & Protocol: The Strategic Synthesis of Duloxetine Utilizing the Key Chiral Intermediate (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol
Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the synthesis of Duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). We will dissect the established and robust synthetic pathway that proceeds through the critical chiral intermediate, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. The narrative emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and offers insights into process optimization and control.
A Note on Precursor Specificity: It is crucial to distinguish the correct duloxetine precursor, 3-(Methylamino)-1-(2-thienyl)propan-1-ol , from structurally similar compounds like 1-(methylamino)propan-2-ol. The former contains the essential thiophene moiety that forms the core scaffold of the final Duloxetine molecule. This guide will focus exclusively on the scientifically validated and industrially relevant thiophene-containing intermediate.
Introduction: The Significance of Duloxetine and Chiral Synthesis
Duloxetine, marketed commercially as Cymbalta®, is a cornerstone therapeutic for major depressive disorder (MDD), generalized anxiety disorder, and neuropathic pain.[1][2] Its efficacy stems from its dual inhibition of serotonin and norepinephrine reuptake. Unlike its predecessor fluoxetine, which was commercialized as a racemate, duloxetine was developed as a single (S)-enantiomer.[3] This stereochemical purity is paramount, as the biological activity resides in the (S)-isomer, making enantioselective synthesis not just an academic challenge but a regulatory and therapeutic necessity.
The most prevalent synthetic strategies converge on the formation of the chiral amino alcohol, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, which serves as the penultimate precursor before the final arylation step.[3][4] The robustness of the entire synthesis hinges on the efficient and stereochemically controlled production of this key intermediate.
Strategic Overview of Duloxetine Synthesis
The industrial synthesis of Duloxetine is a multi-step process that begins with the readily available commodity chemical, 2-acetylthiophene. The overall strategy can be visualized as a four-stage process:
-
Carbon-Carbon Bond Formation: A Mannich reaction is employed to append an aminopropyl side chain to the 2-acetylthiophene core.[1]
-
Ketone Reduction: The resulting aminoketone is reduced to a racemic secondary alcohol.
-
Chiral Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer, the most critical step for the final product's efficacy.
-
Arylation and Final Salt Formation: The chiral alcohol undergoes an aromatic nucleophilic substitution with 1-fluoronaphthalene, followed by salt formation to yield the stable and pharmaceutically acceptable Duloxetine Hydrochloride.[1][5]
Figure 1: High-level workflow for the synthesis of Duloxetine Hydrochloride.
Synthesis and Resolution of the Key Intermediate
The generation of enantiomerically pure (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol is the lynchpin of the entire process. While methods like asymmetric reduction using biocatalysts exist, the classical approach of resolving the racemic N,N-dimethylated precursor followed by demethylation remains a robust and well-documented strategy.[6][7]
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: (S)-(+)-Mandelic acid is frequently chosen for this resolution.[3][8] Its efficacy lies in its ability to form diastereomeric salts with the racemic amine that exhibit significantly different solubilities. This differential solubility is exploited to selectively crystallize the desired (S)-amine-(S)-mandelate salt, leaving the (R)-amine in the mother liquor.
-
Solvent System: The choice of solvent (e.g., 2-butanol with a controlled amount of water) is critical for maximizing the solubility difference between the diastereomeric salts, thereby enhancing the yield and enantiomeric excess of the resolution.[8]
-
Demethylation Reagent: Phenyl chloroformate is a classic reagent for the N-demethylation of tertiary amines via the von Braun reaction.[1][9] It converts the tertiary amine into a carbamate, which is subsequently hydrolyzed to yield the secondary amine, Duloxetine. This method is favored for its high efficiency.
Protocol 1: Synthesis and Resolution of (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropan-1-amine
This protocol details the synthesis of the racemic alcohol and its subsequent chiral resolution.
A. Synthesis of Racemic Alcohol (±)-6
-
Mannich Reaction: To a stirred solution of isopropanol (275 mL), add paraformaldehyde (8.35 g), dimethylamine hydrochloride (22.43 g), and 2-acetylthiophene (13.88 g) in sequence at room temperature.[3]
-
Heat the mixture to 67-70 °C and continue stirring for 1 hour to form the aminoketone hydrochloride.
-
After the initial heating, seed the homogeneous mixture with a few crystals of the product to induce crystallization and continue stirring at the same temperature for another hour.[3]
-
Cool the resulting slurry and isolate the aminoketone hydrochloride salt by filtration.
-
Reduction: Dissolve the aminoketone in an appropriate solvent (e.g., methanol) and cool to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature. The borohydride reduces the ketone to the corresponding racemic alcohol.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), quench the reaction carefully with an acidic solution. Basify the mixture and extract the racemic alcohol product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate in vacuo to obtain crude (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.
B. Chiral Resolution
-
Dissolve the crude racemic alcohol in 2-butanol containing two molar equivalents of water.
-
Add a solution of (S)-(+)-mandelic acid in the same solvent system.
-
Allow the mixture to stir, promoting the crystallization of the (S)-amine·(S)-mandelate diastereomeric salt. The progress can be monitored by observing the optical rotation of the mother liquor.
-
Filter the precipitated solid and wash with a small amount of cold solvent to isolate the diastereomeric salt.
-
Liberation of Free Amine: Treat the isolated salt with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free (S)-amine. Extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropan-1-amine with high enantiomeric excess (>99% ee).[8]
Protocol 2: Conversion of Intermediate to Duloxetine Hydrochloride
This protocol outlines the final two critical steps: N-demethylation and aryl ether formation.
-
N-Demethylation: Dissolve the enantiopure (S)-N,N-dimethyl amino alcohol from Protocol 1 in a suitable solvent like toluene.
-
Add phenyl chloroformate (PhOCOCl) and heat the mixture to approximately 55 °C.[3] This reaction forms the corresponding phenyl carbamate intermediate.
-
Hydrolysis: Subject the carbamate intermediate directly to alkaline hydrolysis (e.g., NaOH in H₂O/DMSO) without isolation.[3] This step removes the carbamate protecting group and reveals the secondary methylamine, yielding (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol .
-
Aryl Ether Formation (Williamson Ether Synthesis):
-
In an anhydrous solvent like DMSO, treat the chiral amino alcohol with a strong base such as sodium hydride (NaH) to form the corresponding alkoxide.[3] The deprotonation of the hydroxyl group creates a potent nucleophile.
-
Add 1-fluoronaphthalene to the reaction mixture. The alkoxide will displace the fluoride ion in a nucleophilic aromatic substitution reaction.
-
Causality Note: This step is the key bond-forming reaction that attaches the naphthalene moiety. Anhydrous conditions are critical as NaH reacts violently with water, and the presence of water would quench the alkoxide nucleophile.
-
-
Work-up and Salt Formation:
-
After the reaction is complete, carefully quench the mixture with water.
-
Perform an aqueous workup, including acidification, washing with a nonpolar solvent like hexane to remove non-basic impurities, and then basification to liberate the Duloxetine free base.[3]
-
Extract the Duloxetine base into ethyl acetate.
-
To the ethyl acetate solution, add a solution of HCl (e.g., HCl in isopropanol) to precipitate Duloxetine Hydrochloride as a white solid.
-
-
Purification: Filter the solid, wash with cold acetone, and dry under vacuum to yield the final, highly pure product.[5][9]
Figure 2: Mechanism of the key Aryl Ether formation step.
Data Summary and Quality Control
Process control relies on monitoring key parameters at each stage. The following table summarizes typical outcomes based on literature data.
| Stage / Parameter | Typical Value | Analytical Method | Reference |
| Chiral Resolution | |||
| Enantiomeric Excess (ee) of (S)-amine | > 99.0% | Chiral HPLC | [6] |
| Yield of Resolution | ~75% (after recrystallization) | Gravimetric | [3] |
| Final Product | |||
| Chemical Purity of Duloxetine HCl | > 99.5% | RP-HPLC | [5] |
| Enantiomeric Purity | > 99.5% ee | Chiral HPLC | [5] |
| Overall Yield (from (S)-6) | ~32% | Gravimetric | [3] |
Self-Validation and In-Process Controls:
-
TLC/HPLC Monitoring: Each reaction step should be monitored to completion to avoid the formation of side products and ensure optimal conversion.
-
Chiral HPLC: This is the most critical analytical tool. It must be used after the resolution step and on the final product to confirm that the enantiomeric purity meets pharmaceutical standards (typically >99.5% ee).
-
NMR/Mass Spectrometry: The structure of intermediates and the final API should be confirmed using spectroscopic methods to ensure chemical identity and rule out process-related impurities.[10]
Conclusion
The synthesis of Duloxetine via the (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol intermediate is a well-established and scalable process. Success is predicated on rigorous control over the chiral resolution step, which dictates the stereochemical purity of the final active pharmaceutical ingredient. The protocols and insights provided herein serve as a comprehensive guide for chemists to navigate this synthesis, emphasizing the critical interplay between reaction conditions, reagent choice, and analytical validation to achieve a high-quality, therapeutically effective product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. patents.justia.com [patents.justia.com]
- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. researchgate.net [researchgate.net]
- 9. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of 1-(Methylamino)propan-2-ol
This document provides detailed application notes and protocols for the analysis of 1-(Methylamino)propan-2-ol (also known as MOPA) using High-Performance Liquid Chromatography (HPLC). The methods described cover both achiral and chiral separations, catering to the needs of researchers, scientists, and professionals in drug development.
Application Note 1: Achiral Analysis of this compound by Reversed-Phase HPLC
This method is suitable for the quantification of this compound in various samples. Given that this compound lacks a strong UV chromophore, derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) is often necessary for high sensitivity. This protocol outlines a pre-column derivatization procedure using 3,5-Dinitrobenzoyl chloride (DNBC) to allow for sensitive UV detection.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample by dissolving it in a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 100 µL of a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride (DNBC) in acetonitrile and 50 µL of triethylamine (catalyst).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization.
| Parameter | Value |
| Column | C18 column (e.g., Agilent Zorbax SB-C18), 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm (after derivatization with DNBC) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data for the achiral analysis of derivatized this compound.
| Parameter | Expected Value |
| Retention Time (t_R) | 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow
Workflow for Achiral HPLC Analysis
Application Note 2: Chiral Separation of this compound Enantiomers by HPLC
The stereochemistry of pharmaceutical compounds is critical to their pharmacological and toxicological properties. This application note describes a robust HPLC method for the chiral separation of the enantiomers of this compound.[1] A pre-column derivatization step is employed to facilitate sensitive UV detection and to form diastereomers that can be separated on a chiral stationary phase.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (DNBC).
-
Standard and Sample Preparation: Follow the same procedure as in the achiral method to prepare standard and sample solutions.
-
Derivatization Procedure:
-
To 100 µL of a solution containing the racemic mixture or enantiomerically enriched sample of this compound, add 100 µL of a 10 mg/mL solution of DNBC in anhydrous acetonitrile.
-
Add 50 µL of triethylamine as a catalyst.
-
Vortex the mixture and allow it to react at room temperature for 1 hour or at a slightly elevated temperature (e.g., 40°C) for a shorter duration.
-
The resulting solution containing the diastereomeric derivatives is then ready for HPLC analysis.
-
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of derivatized this compound enantiomers.
| Compound | Expected Retention Time (t_R) [min] | Expected Resolution (R_s) |
| (R)-enantiomer derivative | ~12 | > 1.5 |
| (S)-enantiomer derivative | ~15 | > 1.5 |
Experimental Workflow
Workflow for Chiral HPLC Separation
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)propan-2-ol is a versatile and readily available chiral building block for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, allows for the construction of key heterocyclic scaffolds such as oxazolidines and morpholines. These heterocyclic cores are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals, demonstrating activities such as antimicrobial, anticancer, and antidepressant effects[1][2][3]. This document provides detailed application notes and experimental protocols for the synthesis of representative oxazolidine and morpholine derivatives starting from this compound.
Synthesis of Oxazolidine Derivatives
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms at positions 1 and 3. They are commonly synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or ketone. This reaction is often acid-catalyzed and proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization.
Application Note: Synthesis of 3,4,5-Trimethyloxazolidine
The reaction of this compound with acetaldehyde provides a straightforward route to 3,4,5-trimethyloxazolidine. This compound can serve as a chiral auxiliary or a scaffold for further chemical modifications. The reaction is typically carried out in an inert solvent, and the water formed during the reaction is removed to drive the equilibrium towards the product.
Diagram 1: Synthesis of 3,4,5-Trimethyloxazolidine
References
Application Notes and Protocols for Investigating the Reaction Kinetics of 1-(Methylamino)propan-2-ol in Organic Reactions
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the reaction kinetics of 1-(methylamino)propan-2-ol. This bifunctional molecule, possessing both a secondary amine and a secondary alcohol, is a versatile building block in organic synthesis. Understanding its reaction kinetics is paramount for process optimization, mechanistic elucidation, and the development of robust synthetic methodologies. This document outlines detailed protocols for studying three key transformations: N-acylation, N-alkylation, and the ring-opening of epoxides. It emphasizes the causality behind experimental design and provides a foundation for acquiring high-quality kinetic data.
Introduction: The Significance of this compound
This compound (CAS 16667-45-1) is a chiral amino alcohol that serves as a valuable intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure features two distinct nucleophilic centers: a secondary amine and a secondary hydroxyl group. This duality allows for selective functionalization, making it a key component in the synthesis of compounds like β-blockers and other therapeutics where the amino alcohol motif is crucial for biological activity.[3]
A thorough understanding of the reaction kinetics of this compound is essential for:
-
Process Optimization: Determining rate constants and activation energies allows for the fine-tuning of reaction conditions (temperature, concentration, catalyst loading) to maximize yield, minimize reaction time, and reduce the formation of byproducts.
-
Mechanistic Insight: Kinetic data provides crucial evidence for proposed reaction mechanisms, helping to understand the role of catalysts, solvents, and the relative reactivity of the amine and hydroxyl groups.
-
Predictive Modeling: Robust kinetic models can be developed to simulate reaction outcomes under various conditions, accelerating process development and scale-up.
This guide provides detailed protocols for investigating the kinetics of three common and important reactions involving this compound.
Core Reaction Classes and Kinetic Considerations
The presence of both an amine and a hydroxyl group in this compound leads to competitive reactions. The relative nucleophilicity of the nitrogen and oxygen atoms is highly dependent on the reaction conditions, particularly the pH. In general, the secondary amine is a stronger nucleophile than the secondary alcohol, especially under neutral or basic conditions.
N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation for the synthesis of amides. The reaction of this compound with an acyl chloride is expected to be highly selective for the more nucleophilic amine group.
Caption: General scheme for the N-acylation of this compound.
The reaction is typically rapid and exothermic.[4] The kinetics are expected to follow a second-order rate law, being first order with respect to both the amino alcohol and the acyl chloride.
Rate = k[Amino Alcohol][Acyl Chloride]
Under acidic conditions, the amine can be protonated, which would suppress its nucleophilicity and could favor O-acylation.[5] However, the protocols outlined here focus on conditions favoring N-acylation.
N-Alkylation with Alkyl Halides
N-alkylation of the secondary amine in this compound with an alkyl halide yields a tertiary amine. This reaction is a classical SN2 process.
Caption: General scheme for the N-alkylation of this compound.
A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation.[6] The product, a tertiary amine, can still be nucleophilic and react with the alkyl halide to form a quaternary ammonium salt.[6] Kinetic studies are crucial to define conditions that favor mono-alkylation. The rate of alkylation is influenced by the steric hindrance of both the amine and the alkyl halide.[7]
The reaction kinetics are expected to be second order overall, first order in each reactant.
Rate = k[Amino Alcohol][Alkyl Halide]
Ring-Opening of Epoxides
The amine group of this compound can act as a nucleophile to open the strained ring of an epoxide, forming a new amino alcohol with a β-hydroxy amine moiety. This reaction is a cornerstone of polymer chemistry (epoxy resins) and a versatile method for C-N bond formation.[8]
Caption: General scheme for the epoxide ring-opening reaction.
The reaction mechanism is typically SN2, with the nucleophilic amine attacking one of the epoxide carbons. The kinetics of amine-epoxide reactions can be complex and are often autocatalytic, where the hydroxyl groups generated during the reaction can catalyze further epoxide opening.[9] However, a simplified second-order model is often used as a starting point for analysis.
Rate = k[Amino Alcohol][Epoxide]
Experimental Protocols for Kinetic Analysis
The following protocols are designed as templates. Researchers should optimize concentrations, temperatures, and analytical methods for their specific systems.
General Experimental Workflow
Caption: General workflow for an experimental kinetic study.
Protocol 1: Kinetics of N-Acylation with Benzoyl Chloride
Objective: To determine the second-order rate constant for the N-acylation of this compound with benzoyl chloride.
Materials and Reagents:
-
This compound (≥98%)
-
Benzoyl chloride (≥99%)
-
Acetonitrile (HPLC grade)
-
Triethylamine (≥99%, as an acid scavenger)
-
Internal standard (e.g., Naphthalene, for HPLC analysis)
-
Methanol (HPLC grade)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.[10][11]
-
Thermostatted reaction vessel with magnetic stirring.
-
Micropipettes and syringes.
Experimental Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of benzoyl chloride (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of triethylamine (e.g., 0.11 M) in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In the thermostatted reactor (e.g., at 25°C), combine the this compound solution, the triethylamine solution, and the internal standard solution. Allow the mixture to equilibrate to the desired temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the benzoyl chloride solution to the reactor. Start a timer immediately (t=0).
-
At timed intervals (e.g., 1, 2, 3, 5, 10, 15, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of a primary amine solution like benzylamine in methanol) to consume any remaining benzoyl chloride.
-
Dilute the quenched sample with the HPLC mobile phase for analysis.
-
-
HPLC Analysis:
-
Inject the diluted samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the reactants, product, and internal standard.
-
Monitor the absorbance at a wavelength where the product and benzoyl chloride absorb (e.g., 254 nm).
-
Generate a calibration curve for this compound and the N-benzoyl product against the internal standard to determine their concentrations in the reaction aliquots.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming second-order kinetics, plot 1/[A] versus time, where [A] is the concentration of the limiting reactant.
-
The slope of the resulting straight line will be equal to the rate constant, k.[12][13][14]
Quantitative Data Summary (Example):
| Time (s) | [this compound] (M) | [Benzoyl Chloride] (M) | [Product] (M) |
|---|---|---|---|
| 0 | 0.050 | 0.050 | 0.000 |
| 60 | 0.035 | 0.035 | 0.015 |
| 120 | 0.028 | 0.028 | 0.022 |
| 300 | 0.018 | 0.018 | 0.032 |
| 600 | 0.011 | 0.011 | 0.039 |
Protocol 2: Kinetics of N-Alkylation with Benzyl Bromide
Objective: To determine the second-order rate constant for the N-alkylation of this compound with benzyl bromide.
Materials and Reagents:
-
This compound (≥98%)
-
Benzyl bromide (≥99%)
-
Potassium carbonate (anhydrous powder, as a base)
-
Acetone (GC grade)
-
Internal standard (e.g., Dodecane, for GC analysis)
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system with a suitable capillary column (e.g., DB-5).[15][16]
-
Thermostatted reaction vessel with overhead stirring (to suspend the K2CO3).
Experimental Procedure:
-
Reaction Setup:
-
To the thermostatted reactor (e.g., at 50°C), add this compound, potassium carbonate, the internal standard, and acetone.
-
Allow the suspension to stir and equilibrate to the set temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding benzyl bromide to the reactor (t=0).
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the potassium carbonate.
-
The filtered sample can be directly analyzed or diluted if necessary.
-
-
GC-MS Analysis:
-
Inject the samples into the GC-MS.
-
Use a temperature program that effectively separates the reactants, product, and internal standard.
-
Monitor the reaction by quantifying the peak areas of the starting materials and the product relative to the internal standard.
-
Create calibration curves for accurate quantification.
-
Data Analysis:
-
Plot the concentrations of this compound and benzyl bromide as a function of time.
-
Use the integrated second-order rate law to determine the rate constant k. A plot of ln([B]/[A]) versus time should be linear, where A and B are the reactants.[3][17]
Quantitative Data Summary (Example):
| Time (min) | [this compound] (M) | [Benzyl Bromide] (M) | [Product] (M) |
|---|---|---|---|
| 0 | 0.10 | 0.10 | 0.00 |
| 15 | 0.08 | 0.08 | 0.02 |
| 30 | 0.07 | 0.07 | 0.03 |
| 60 | 0.05 | 0.05 | 0.05 |
| 120 | 0.03 | 0.03 | 0.07 |
Protocol 3: Kinetics of Epoxide Ring-Opening with Propylene Oxide
Objective: To investigate the kinetics of the reaction between this compound and propylene oxide.
Materials and Reagents:
-
This compound (≥98%)
-
Propylene oxide (≥99%)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene, for NMR analysis)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz).[18][19][20]
-
NMR tubes.
-
Thermostatted oil bath or NMR probe with variable temperature control.
Experimental Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in CDCl3.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial NMR spectrum (t=0) of the solution.
-
Add a known amount of propylene oxide to the NMR tube, mix quickly, and place it in the pre-heated NMR spectrometer.
-
Acquire a series of 1H NMR spectra at regular time intervals.[21][22] It is crucial to use a sufficient relaxation delay (d1) to ensure quantitative integration.
-
-
NMR Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify characteristic, non-overlapping peaks for the reactants and the product. For example, the methine proton of propylene oxide and the newly formed hydroxyl and methine protons in the product.
-
Integrate these peaks relative to the internal standard to determine the change in concentration over time.
-
Data Analysis:
-
Plot the concentrations of the reactants versus time.
-
Test for second-order kinetics by plotting 1/[A] vs. time (if initial concentrations are equal) or by using the appropriate integrated rate law.
-
The rate constant k can be derived from the slope of the linear plot.[3][12]
Quantitative Data Summary (Example):
| Time (min) | Relative Integral (Propylene Oxide) | Relative Integral (Product) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 40 | 0.55 | 0.45 |
| 60 | 0.43 | 0.57 |
Concluding Remarks
The protocols provided in this application note serve as a robust starting point for the detailed kinetic investigation of this compound. By employing these methodologies, researchers can gain valuable insights into the reactivity of this important synthetic building block. The choice of analytical technique—HPLC, GC-MS, or NMR—should be guided by the specific reaction being studied, the available instrumentation, and the need to resolve reactants, products, and potential byproducts. Accurate kinetic data is indispensable for the rational design and optimization of chemical processes in both academic and industrial settings.
References
- 1. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics, thermodynamics and mechanism of reactions of epoxy oligomers with amines | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Finding Rate Constants & Order Reactions | Graph & Rate Law - Lesson | Study.com [study.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. youtube.com [youtube.com]
- 15. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 17. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. ekwan.github.io [ekwan.github.io]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. magritek.com [magritek.com]
Application Note: Derivatization of 1-(Methylamino)propan-2-ol for Enhanced GC-MS Analysis
Introduction: Overcoming the Analytical Hurdles of Polar Amino Alcohols
1-(Methylamino)propan-2-ol is a secondary amino alcohol characterized by its high polarity and propensity for hydrogen bonding due to the presence of active hydrogen atoms in its secondary amine (-NH) and secondary hydroxyl (-OH) groups.[1] These functional groups make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Direct injection often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to undesirable interactions with the GC column and potential thermal degradation.[2][3]
To surmount these challenges, a chemical modification step known as derivatization is indispensable.[2][4] This application note provides a comprehensive technical guide on the derivatization of this compound, transforming it into a volatile and thermally stable compound suitable for robust and sensitive GC-MS analysis.
The Rationale and Mechanism of Derivatization
The core principle of derivatization for GC analysis is to mask polar functional groups by replacing active hydrogens with non-polar moieties.[3][5] This chemical modification imparts several crucial advantages:
-
Increased Volatility: Reduces the boiling point of the analyte, allowing for vaporization in the GC inlet without thermal decomposition.[2][5]
-
Improved Chromatography: Minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[2][6]
-
Enhanced Thermal Stability: Creates derivatives that can withstand the high temperatures of the GC system.[5]
-
Structurally Significant Mass Spectra: Generates derivatives with predictable fragmentation patterns, which aids in identification and quantification.[7]
For amino alcohols like this compound, the most effective and widely used derivatization strategies are acylation and silylation .[5]
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group (R-C=O). Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), are particularly effective.[8] TFAA reacts with both the amine and hydroxyl groups to form a stable di-trifluoroacetyl (TFA) derivative.[6][8] These fluorinated derivatives are highly volatile and exhibit excellent response with both Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD).[6][8]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine and hydroxyl groups on the carbonyl carbons of the TFAA molecule, forming stable amide and ester linkages, respectively. The reaction often produces acidic byproducts which may need to be removed or neutralized.[2][6]
Silylation with BSTFA or MSTFA
Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[3][9]
Mechanism: The lone pair of electrons on the nitrogen and oxygen atoms of the analyte nucleophilically attack the silicon atom of the silylating reagent. This results in the formation of a di-TMS derivative of this compound.[9] The byproducts of these reactions are typically volatile and do not interfere with the chromatographic analysis.[3]
Experimental Workflow: A Step-by-Step Overview
The general procedure for the derivatization and GC-MS analysis of this compound is depicted in the workflow diagram below.
Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.
Detailed Protocol: Derivatization using Trifluoroacetic Anhydride (TFAA)
This protocol outlines a robust method for the derivatization of this compound using TFAA, which yields a stable di-TFA derivative with excellent chromatographic properties.
4.1. Reagents and Materials
-
This compound standard
-
Trifluoroacetic anhydride (TFAA), ≥99% purity
-
Ethyl acetate (EtOAc), anhydrous, ≥99.8% purity
-
Methanol (MeOH), HPLC grade
-
2 mL screw-cap vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
4.2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution to create working standards at desired concentrations (e.g., 1-100 µg/mL).
4.3. Derivatization Procedure
-
Aliquot Sample: Transfer 100 µL of the standard solution or sample into a 2 mL reaction vial.
-
Solvent Removal: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is a critical step as protic solvents like methanol will react with the TFAA.
-
Reagent Addition: To the dried residue, add 100 µL of ethyl acetate followed by 50 µL of TFAA.
-
Expertise & Experience: Ethyl acetate serves as an excellent aprotic solvent for this reaction. The excess TFAA drives the reaction to completion.
-
-
Reaction Incubation: Securely cap the vial, vortex for 30 seconds, and heat at 70°C for 20 minutes.
-
Causality: Heating is necessary to ensure the complete and rapid derivatization of both the secondary amine and the secondary alcohol functional groups.
-
-
Final Preparation: After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Dilute with ethyl acetate if necessary.
Recommended GC-MS Conditions
The following table provides a starting point for instrumental parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temp. | 250°C |
| Injection | 1 µL, Split (20:1) or Splitless |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 60°C (2 min), then 15°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Acquisition | Scan (m/z 40-450) and/or SIM |
Anticipated Results and Interpretation
The reaction of this compound with TFAA results in the formation of its di-trifluoroacetyl derivative.
Figure 2: Acylation of this compound with TFAA.
Mass Spectral Fragmentation:
The EI mass spectrum of the di-TFA derivative is expected to show characteristic fragment ions useful for identification. The molecular ion may be of low abundance. Key fragments for similar TFA-derivatized amines often result from α-cleavage.[10][11]
| m/z (Proposed) | Fragment Interpretation |
| 297 | [M]+ (Molecular Ion) |
| 282 | [M-CH3]+ |
| 182 | [M-CH(CH3)OCOCF3]+ |
| 140 | [CH2N(CH3)COCF3]+ (Characteristic α-cleavage fragment) |
| 69 | [CF3]+ |
Note: The exact fragmentation pattern must be confirmed by analyzing a derivatized standard.
Conclusion
Derivatization is a mandatory step for the reliable analysis of this compound by GC-MS. The acylation method using trifluoroacetic anhydride, as detailed in this guide, is a proven and effective strategy. It significantly improves the volatility and thermal stability of the analyte, resulting in superior chromatographic peak shape and enhanced sensitivity. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
References
- 1. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
- 7. jfda-online.com [jfda-online.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
The Role of 1-(Methylamino)propan-2-ol in Asymmetric Synthesis: A Guide to Application and Protocol Design
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral building blocks is perpetual. Among these, chiral amino alcohols stand out as privileged scaffolds due to their bifunctional nature, inherent chirality, and their ability to be readily derived from the chiral pool.[1] This guide focuses on the strategic application of 1-(methylamino)propan-2-ol, a chiral amino alcohol with significant potential in the construction of complex, enantiomerically enriched molecules. While direct, extensive literature on this compound is not as vast as for some of its structural isomers like ephedrine, its structural motifs suggest a critical role in two primary areas of asymmetric synthesis: as a precursor to robust chiral auxiliaries and as a versatile chiral ligand for metal-catalyzed reactions.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not just procedural steps, but also the underlying scientific principles and rationale for the application of this compound and its derivatives in achieving high levels of stereocontrol.
Part 1: this compound as a Chiral Auxiliary Precursor
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] The resulting diastereomers can then be separated, and the chiral auxiliary cleaved to yield the desired enantiomerically enriched product. The 1,2-amino alcohol functionality of this compound makes it an ideal precursor for the synthesis of chiral oxazolidinone auxiliaries, a class of compounds extensively utilized in asymmetric alkylations, aldol reactions, and conjugate additions.[3]
Synthesis of a Chiral Oxazolidinone Auxiliary from this compound
The conversion of this compound to a chiral oxazolidinone can be achieved through a cyclization reaction, typically with a phosgene equivalent like diethyl carbonate or triphosgene.[3] The resulting oxazolidinone can then be N-acylated, and the chiral center originating from this compound directs the stereochemical outcome of subsequent reactions.
Experimental Protocol: Synthesis of (S)-3,4-dimethyl-1,3-oxazolidin-2-one from (S)-1-(methylamino)propan-2-ol
This protocol outlines the synthesis of a chiral oxazolidinone auxiliary from (S)-1-(methylamino)propan-2-ol.
Materials:
-
(S)-1-(methylamino)propan-2-ol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-(methylamino)propan-2-ol (1.0 eq) and potassium carbonate (1.5 eq) in a mixture of ethanol and toluene (1:1 v/v).
-
Addition of Reagent: Add diethyl carbonate (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude oxazolidinone.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-3,4-dimethyl-1,3-oxazolidin-2-one.
Application in Diastereoselective Alkylation
Once the N-acyl oxazolidinone is formed, it can be used in a variety of diastereoselective transformations. A prime example is the alkylation of its enolate. The chiral oxazolidinone creates a sterically hindered environment, forcing the incoming electrophile to approach from a specific face of the enolate, thus leading to a high degree of diastereoselectivity.[1]
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derivative
Materials:
-
(S)-3-propionyl-4-methyl-1,3-oxazolidin-2-one (prepared from the corresponding oxazolidinone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add a solution of NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Part 2: this compound as a Chiral Ligand in Asymmetric Catalysis
The nitrogen and oxygen atoms in this compound make it an excellent candidate for a bidentate chiral ligand in metal-catalyzed asymmetric reactions.[4] Upon deprotonation of the hydroxyl group, the resulting amino alkoxide can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Application in the Enantioselective Addition of Diethylzinc to Aldehydes
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(S)-1-(methylamino)propan-2-ol
-
Diethylzinc (Et₂Zn) in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-1-(methylamino)propan-2-ol (0.05 eq) in anhydrous toluene. Add diethylzinc (1.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to form the chiral zinc-aminoalkoxide catalyst.
-
Reaction: Add freshly distilled benzaldehyde (1.0 eq) to the catalyst solution at 0 °C. Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Table 1: Representative Performance of Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Methylephedrine | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 |
| Hypothetical (S)-1-(Methylamino)propan-2-ol | Expected to be moderate to high | Expected to be moderate to high |
Note: The performance of this compound is hypothetical and would require experimental validation. The data for other ligands are for comparative purposes.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the core concepts of using this compound derivatives in asymmetric synthesis.
Caption: Workflow for the use of this compound as a chiral auxiliary precursor.
Caption: Conceptual diagram of this compound as a chiral ligand in catalysis.
Conclusion and Future Outlook
While this compound may not be as extensively documented in the annals of asymmetric synthesis as some of its counterparts, its structural features strongly suggest its utility as a versatile chiral building block. The protocols and principles outlined in this guide, drawn from well-established methodologies for analogous amino alcohols, provide a solid foundation for its application in the synthesis of chiral auxiliaries and ligands.
For researchers and drug development professionals, this compound represents an accessible and potentially cost-effective entry point into the construction of complex chiral molecules. Further exploration into its applications, particularly in the development of novel chiral ligands for a broader range of asymmetric transformations, is a promising avenue for future research. The systematic evaluation of its performance in various catalytic systems will undoubtedly unveil its full potential and solidify its place in the toolbox of synthetic organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
The Versatility of 1-(Methylamino)propan-2-ol in Medicinal Chemistry: A Building Block for Therapeutic Agents
Introduction: 1-(Methylamino)propan-2-ol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of a class of drugs known as aryloxypropanolamines. Its structural features, a secondary amine and a secondary alcohol on a three-carbon chain, provide a versatile scaffold for the development of various therapeutic agents. This document provides an overview of its applications, particularly in the development of β-adrenergic receptor antagonists (beta-blockers), and potential as a scaffold for anticancer agents. Detailed experimental protocols for the synthesis and evaluation of derivatives are also presented.
Application in β-Adrenergic Receptor Antagonists
Derivatives of this compound are most prominently found in the structure of many beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The general structure of these beta-blockers consists of an aryloxy group linked to the propan-2-ol backbone, with the methylamino group being crucial for receptor interaction.
The structure-activity relationship (SAR) of these compounds reveals that the nature of the substituent on the aromatic ring and the amine functionality significantly influences their potency and selectivity for β1 (cardiac) versus β2 (bronchial and vascular) adrenergic receptors.
Table 1: Representative Structure-Activity Relationship Data for 1-(Aryloxy)-3-(methylamino)propan-2-ol Derivatives as β-Adrenergic Antagonists
| Compound ID | Aryloxy Group (Ar) | β1-Adrenergic Receptor Binding Affinity (IC50, nM) | Reference Compound (Propranolol) IC50 (nM) |
| 1 | 4-Chlorophenoxy | Data not available in searched literature | \multirow{3}{*}{1.5} |
| 2 | 2-Allylphenoxy | Data not available in searched literature | |
| 3 | 4-Cyanophenoxy | Data not available in searched literature | |
| 4 | 1-Naphthyloxy | Data not available in searched literature |
Note: Specific IC50 values for a homologous series directly using the this compound scaffold were not available in the public domain literature reviewed. The table illustrates the typical structural variations investigated in SAR studies of aryloxypropanolamine beta-blockers.
Application in Anticancer Drug Discovery
While less common than their application as beta-blockers, propanolamine derivatives are being explored for their potential as anticancer agents. The cytotoxic activity of these compounds is thought to be mediated through various mechanisms, including the induction of apoptosis.
Table 2: Cytotoxic Activity of Representative Propanolamine Derivatives
| Compound Class | Cancer Cell Line | Cytotoxic Activity (IC50, µM) |
| N-Aryl-N-(2-hydroxypropyl)-N-methylamines | Various | Data not available in searched literature |
Note: Specific IC50 values for anticancer compounds directly synthesized from this compound were not available in the reviewed literature. This table represents the type of data generated in such studies.
Experimental Protocols
Protocol 1: Synthesis of a Representative 1-(Aryloxy)-3-(methylamino)propan-2-ol Derivative (e.g., 1-(4-chlorophenoxy)-3-(methylamino)propan-2-ol)
Objective: To synthesize a representative aryloxypropanolamine beta-blocker analog using this compound as a key intermediate. The synthesis proceeds via the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with methylamine. A more direct approach involves the reaction of this compound with a suitable aryloxy epoxide precursor.
Materials:
-
4-Chlorophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
This compound
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) in ether
Procedure:
Step 1: Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane
-
Dissolve 4-chlorophenol (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir the mixture for 15 minutes at room temperature.
-
Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-(4-chlorophenoxy)-3-(methylamino)propan-2-ol
-
Dissolve the purified 1-(4-chlorophenoxy)-2,3-epoxypropane (1 equivalent) in ethanol in a pressure vessel.
-
Add this compound (1.2 equivalents) to the solution.
-
Seal the vessel and heat the mixture at 80°C for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product as a free base.
-
For purification and characterization as the hydrochloride salt, dissolve the crude product in diethyl ether and add a solution of HCl in ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt of 1-(4-chlorophenoxy)-3-(methylamino)propan-2-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro β-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (IC50 value) of a synthesized 1-(aryloxy)-3-(methylamino)propan-2-ol derivative for β-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing β-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol)
-
Non-selective antagonist for determining non-specific binding (e.g., Propranolol)
-
Synthesized test compound
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
25 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
25 µL of either assay buffer (for total binding), a high concentration of non-selective antagonist (for non-specific binding), or the test compound at various concentrations.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Visualizations
Caption: General experimental workflow for synthesis and evaluation.
Caption: Simplified β-adrenergic signaling pathway.
References
Application Notes & Protocols: Strategic N-Alkylation of 1-(Methylamino)propan-2-ol for Pharmaceutical and Research Applications
Introduction: The Versatility of N-Alkylated 1-(Methylamino)propan-2-ol
This compound is a valuable chiral building block in synthetic and medicinal chemistry.[1] Its structure, featuring a secondary amine and a secondary alcohol, provides two reactive sites for diverse chemical modifications. The N-alkylation of this scaffold is of particular interest as it leads to the synthesis of a wide array of N-substituted diastereomeric amino alcohols. These derivatives are crucial intermediates in the development of active pharmaceutical ingredients (APIs), chiral ligands for asymmetric catalysis, and functionalized materials.
This guide provides an in-depth analysis and detailed protocols for the N-alkylation of this compound. We move beyond simple step-by-step instructions to explore the mechanistic rationale behind procedural choices, enabling researchers to adapt and troubleshoot these methods effectively.
The Core Challenge: Selectivity in Secondary Amine Alkylation
The primary difficulty in the N-alkylation of secondary amines like this compound is controlling the extent of the reaction. Direct alkylation methods, such as those using alkyl halides, are often plagued by poor selectivity.[2][3] The product of the initial reaction, a tertiary amine, is often as nucleophilic, or even more so, than the starting secondary amine. This leads to a subsequent reaction with the alkylating agent, resulting in the formation of a quaternary ammonium salt.[4][5] Consequently, the reaction often yields a complex mixture of unreacted starting material, the desired tertiary amine, and the over-alkylated quaternary salt, complicating purification and reducing the yield of the target compound.[2]
To overcome this fundamental challenge, methodologies that offer superior control and selectivity are required. This document will focus on two primary strategies: the highly selective Reductive Amination pathway and the classical, yet manageable, Direct Alkylation with specific controls.
Recommended Protocol 1: Reductive Amination
Reductive amination is arguably the most effective and widely used method for the controlled N-alkylation of secondary amines.[6][7] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the target tertiary amine.[8] The key to its success lies in the use of reducing agents that are selective for the protonated imine (iminium ion) over the starting carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8]
Mechanistic Rationale
The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step, typically catalyzed by a weak acid, generates a tertiary iminium ion.
-
Reduction: A hydride reagent, selectively reactive towards the C=N⁺ bond of the iminium ion, delivers a hydride to the carbon, reducing the ion to the final tertiary amine product.
Visualization: Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination for selective N-alkylation.
Detailed Experimental Protocol: N-Benzylation
This protocol details the N-benzylation of this compound using benzaldehyde.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 89.14 | 10.0 | 891 mg |
| Benzaldehyde | 106.12 | 11.0 | 1.17 g (1.12 mL) |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Acetic Acid (optional catalyst) | 60.05 | ~0.5 | ~30 µL |
| Saturated aq. NaHCO₃ Solution | - | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.
-
Add benzaldehyde (11.0 mmol, 1.1 equivalents) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, carefully add sodium triacetoxyborohydride (15.0 mmol, 1.5 equivalents). Note: The addition may cause slight effervescence. Ensure the flask is not sealed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 9:1 DCM:Methanol with 1% triethylamine) until the starting amine spot is consumed.
-
Workup: Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel, typically using a gradient elution of methanol in dichloromethane, to yield the pure N-benzylated product.
Recommended Protocol 2: Direct Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction is a more traditional approach.[3] While prone to over-alkylation, this method can be effective if reaction conditions are carefully controlled. The key to minimizing the formation of the quaternary ammonium salt is to use a large excess of the starting amine relative to the alkylating agent. This ensures that the alkyl halide is statistically more likely to encounter and react with the starting secondary amine rather than the tertiary amine product.[2][5]
Mechanistic Rationale
The reaction is a classic nucleophilic substitution (SN2). The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base (typically an excess of the starting amine) then deprotonates the resulting ammonium salt to yield the neutral tertiary amine. The tertiary amine product can then compete with the starting amine to attack another molecule of the alkyl halide, leading to the undesired quaternary salt.
Visualization: SN2 Alkylation and Over-Alkylation Pathway
Caption: The competitive SN2 pathways leading to the desired product and byproduct.
Detailed Experimental Protocol: N-Ethylation
This protocol details the N-ethylation using ethyl iodide, employing an excess of the starting amine to favor mono-alkylation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 89.14 | 30.0 | 2.67 g |
| Ethyl Iodide | 155.97 | 10.0 | 1.56 g (0.81 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Acetonitrile (ACN), anhydrous | - | - | 50 mL |
| Diethyl Ether | - | - | For extraction |
| Deionized Water | - | - | For workup |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (30.0 mmol, 3.0 equivalents) and anhydrous potassium carbonate (15.0 mmol, 1.5 equivalents) in anhydrous acetonitrile (50 mL). Rationale: K₂CO₃ acts as a non-nucleophilic base to neutralize the HI formed during the reaction, preserving the free amine.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl iodide (10.0 mmol, 1.0 equivalent) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 16-24 hours under a reflux condenser.
-
Monitor the reaction by TLC or GC-MS. The goal is to consume the limiting reagent (ethyl iodide) without significant formation of the quaternary salt.
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) to remove the excess starting amine and any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The product can be purified by distillation under reduced pressure or by flash column chromatography if necessary.
General Experimental and Analytical Workflow
Regardless of the chosen synthetic route, a systematic workflow is essential for successful synthesis, isolation, and verification of the final product.
Caption: A generalized workflow for the synthesis and analysis of N-alkylated products.
Conclusion and Method Selection
The N-alkylation of this compound can be achieved through several methods, each with distinct advantages and disadvantages.
-
Reductive Amination is the superior choice for achieving high yields of mono-alkylated products with a wide variety of alkyl groups (derived from aldehydes and ketones) and offers excellent selectivity, minimizing difficult purification steps.
-
Direct Alkylation with Alkyl Halides is a viable, classical alternative, particularly when the corresponding aldehyde is unstable or unavailable. Its success is highly dependent on careful control of stoichiometry (using a large excess of the amine) to suppress the inherent tendency for over-alkylation.
For researchers in drug development and discovery, the reliability and broad substrate scope of reductive amination make it the recommended primary strategy for synthesizing libraries of N-alkylated this compound derivatives.
References
- 1. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
The Emerging Role of 1-(Methylamino)propan-2-ol as a Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)propan-2-ol (MAPA) is a chiral amino alcohol that is gaining recognition as a versatile N,O-bidentate ligand in coordination chemistry. Its simple structure, combined with the presence of both a secondary amine and a secondary alcohol functional group, allows for the formation of stable chelate rings with a variety of metal centers. This unique structural feature makes MAPA an attractive candidate for applications in catalysis, materials science, and as a synthon in the development of more complex ligand architectures. These application notes provide an overview of the coordination chemistry of MAPA, including protocols for the synthesis and characterization of its metal complexes, and a summary of its potential applications.
Application Notes
Coordination Modes of this compound
This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. The coordination can occur in a neutral (MAPA) or deprotonated (MAPA-H) form, where the hydroxyl proton is lost upon complexation. The specific coordination mode is influenced by the metal ion, the reaction conditions (such as pH), and the presence of other ligands.
In some instances, particularly in polynuclear complexes, the alcohol group can act as a bridging ligand between two metal centers. Theoretical calculations on related amino alcohol complexes, such as those of 3-amino-1-propanol and N-methylaminoethanol with zinc(II), have shown that both monodentate (N-coordination) and bidentate (N,O-coordination) modes are possible, with the bidentate chelation being generally more stable.
Potential Applications in Asymmetric Catalysis
The inherent chirality of this compound makes its metal complexes promising candidates for asymmetric catalysis. Chiral ligands are crucial in enantioselective synthesis, where they create a chiral environment around the metal center, influencing the stereochemical outcome of a reaction. While specific catalytic data for MAPA complexes is still emerging, the broader class of chiral amino alcohol ligands has been successfully employed in a range of asymmetric transformations. These include asymmetric hydrogenation, aldol reactions, and Michael additions. The development of metal complexes with chiral ligands like MAPA is a key area of research in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Use in the Synthesis of Novel Materials
The ability of MAPA to form stable complexes with a variety of transition metals opens up possibilities for the design of new coordination polymers and metal-organic frameworks (MOFs). The properties of these materials, such as their magnetic behavior, porosity, and catalytic activity, are highly dependent on the nature of the ligand and the metal ion. The bifunctional nature of MAPA allows for the potential formation of extended structures, which could have applications in gas storage, separation, and heterogeneous catalysis.
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol provides a general method for the synthesis of a metal complex with MAPA, which can be adapted for various transition metal salts.
Materials:
-
This compound (MAPA)
-
Metal(II) salt (e.g., copper(II) acetate monohydrate, cobalt(II) chloride hexahydrate, nickel(II) sulfate hexahydrate)
-
Methanol (or another suitable solvent)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol with stirring.
-
In a separate beaker, dissolve this compound (2 mmol) in 10 mL of methanol.
-
Slowly add the MAPA solution to the metal salt solution with continuous stirring.
-
If deprotonation of the hydroxyl group is desired, add triethylamine (2 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate or a color change may indicate complex formation.
-
Allow the solution to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or by using a rotary evaporator until crystals of the complex are obtained.
-
The resulting complex can be recrystallized from a suitable solvent if necessary.
Caption: Interrelation of different analytical techniques for the structural elucidation of MAPA-metal complexes.
Data Presentation
The following tables summarize typical data that would be collected for a hypothetical MAPA-metal complex, based on values reported for structurally related amino alcohol complexes.
Table 1: Representative Spectroscopic Data for a Hypothetical [Cu(MAPA)₂(H₂O)₂]SO₄ Complex
| Technique | Free MAPA Ligand | [Cu(MAPA)₂(H₂O)₂]SO₄ Complex |
| IR (cm⁻¹) | ||
| ν(O-H) | ~3400 (broad) | ~3450 (coordinated H₂O), ~3200 (ligand O-H) |
| ν(N-H) | ~3350 | ~3250 (shifted) |
| ν(C-O) | ~1080 | ~1060 (shifted) |
| ¹H NMR (ppm) | Paramagnetic (broadened signals) | |
| UV-Vis (nm) | Not applicable | ~650 (d-d transition) |
Table 2: Representative Crystallographic Data for a Hypothetical Mononuclear MAPA Complex
| Parameter | Value |
| Coordination Geometry | Distorted Octahedral |
| M-N Bond Length (Å) | 2.0 - 2.2 |
| M-O Bond Length (Å) | 1.9 - 2.1 |
| N-M-O Bite Angle (°) | 80 - 85 |
Disclaimer: The data presented in Tables 1 and 2 are representative values based on analogous compounds and should be considered hypothetical for a specific MAPA complex. Experimental determination is necessary for accurate data.
Conclusion
This compound is a promising ligand in coordination chemistry with the potential for broad applications. Its straightforward synthesis, chirality, and ability to form stable metal complexes make it an attractive building block for the development of new catalysts and materials. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Further research into the synthesis, characterization, and catalytic applications of MAPA-metal complexes is warranted to fully realize its potential.
Application Notes and Protocols for the Quantification of 1-(Methylamino)propan-2-ol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylamino)propan-2-ol, also known as methylephedrine or N-methylephedrine, is a sympathomimetic amine with applications in pharmaceutical formulations, often found in cough and cold remedies.[1] Its quantification in complex matrices such as biological fluids (plasma, blood, urine) and pharmaceutical or herbal preparations is crucial for pharmacokinetic studies, therapeutic drug monitoring, forensic analysis, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
The choice of analytical technique for the quantification of this compound depends on the matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) is a robust and widely available technique suitable for the analysis of pharmaceutical and herbal preparations where concentrations are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte. It is a well-established method in forensic toxicology.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound using various analytical methods.
Table 1: Quantitative Parameters for LC-MS/MS and HPLC Methods
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery | Reference |
| LC-MS/MS | Human Plasma | 0.1 - 100 ng/mL | Not Reported | 0.1 ng/mL | Intra-day: < 5.2%, Inter-day: < 5.2% | Inter-day RE: < 3.0% | Zhu et al., 2005 |
| Micellar HPLC | Ephedra Herb & Traditional Chinese Medicinal Preparations | Not specified | 1.5 x 10⁻⁴ mg/mL | 5.0 x 10⁻⁴ mg/mL | Intra-day: 0.33–1.63%, Inter-day: 1.26–2.20% | Recovery RSD: < 5.5% | Dong et al. |
| LC-MS/MS | Porcine Muscle | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Chae et al., 2020 |
Table 2: Quantitative Parameters for GC-MS Methods
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery | Reference (Adapted from) |
| GC-MS (Derivatization with Ethyl Chloroformate) | Human Blood | 10 - 2,000 ng/mL | Not Reported | 10 ng/mL | Intra-assay: 10.9-11.9%, Inter-assay: 9.2-11.2% | Intra-assay Bias: 1.8-2.8% | Mohamed, K. M. (2017) |
| GC-MS (Derivatization with MSTFA) | Human Urine | 20 - 1,500 ng/mL | Not Reported | 20 ng/mL | Not Reported | Not Reported | Papaseit et al., 2017 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Zhu et al. (2005) for the simultaneous quantification of methylephedrine and noscapine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard solution (e.g., diphenhydramine).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Diamonsil C18 (5 µm, 2.1 mm x 150 mm) or equivalent
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (pH adjusted) in a gradient elution.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive ion mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, limit of quantification, and stability according to relevant guidelines.
Protocol 2: Quantification of this compound in Herbal Preparations by Micellar HPLC
This protocol is based on the method by Dong et al. for the analysis of ephedrine alkaloids.
1. Sample Preparation (Extraction from Herbal Matrix)
-
Weigh a suitable amount of the powdered herbal material.
-
Perform ultrasonic-assisted extraction with a suitable solvent (e.g., methanol-water mixture).
-
Filter the extract through a 0.45 µm filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Venusil XBP C18 (5 µm, 4.6 mm x 250 mm) or equivalent.[2]
-
Mobile Phase: A micellar solution containing sodium dodecyl sulphate (SDS), potassium hydrogen phosphate, and methanol, with pH adjusted to 3.0.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
3. Method Validation
Validate the method for linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.
Protocol 3: Quantification of this compound in Human Blood by GC-MS
This protocol is adapted from the method for mephedrone quantification by Mohamed, K. M. (2017), a structurally similar compound.
1. Sample Preparation (Deproteinization, Derivatization, and Extraction)
-
To 500 µL of whole blood in a glass tube, add an internal standard (e.g., methamphetamine-d5).
-
Add 1 mL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 1 M sodium hydroxide, followed by 100 µL of ethyl chloroformate (derivatizing agent) and vortex.
-
Add 1 mL of ethyl acetate and vortex for 1 minute for extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector operated in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and the internal standard.
3. Method Validation
The method should be fully validated for linearity, sensitivity (LOD, LOQ), precision, accuracy, and selectivity.
Visualizations
Caption: LC-MS/MS workflow for plasma sample analysis.
Caption: GC-MS workflow for blood sample analysis.
References
Troubleshooting & Optimization
Overcoming challenges in the purification of 1-(Methylamino)propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 1-(Methylamino)propan-2-ol. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
The nature and quantity of impurities largely depend on the synthetic route employed. However, common contaminants in the synthesis of amino alcohols like this compound may include:
-
Unreacted Starting Materials: Such as 1-chloro-2-propanol or methylamine.
-
By-products: Formed from side reactions. For instance, if dimethylformamide (DMF) is used as a solvent at elevated temperatures, it can decompose to generate formaldehyde, which can react with the amine to form various impurities.
-
Di-alkylation Products: Further reaction of the secondary amine to form a tertiary amine.
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
The Undesired Enantiomer: When synthesizing a specific enantiomer, the other enantiomer is the most common chiral impurity.
Q2: My final product is a viscous oil instead of a solid. What is the likely cause?
Pure this compound is expected to be a solid at or near room temperature. If you obtain a viscous oil, it is likely due to the presence of impurities that depress the melting point. The most common culprits are residual solvents or unreacted starting materials.
Troubleshooting Steps:
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents.
-
Purity Analysis: Analyze the product using techniques such as NMR spectroscopy or GC-MS to identify the nature of the impurities.
Q3: How can I assess the enantiomeric purity (enantiomeric excess, ee) of my purified this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your compound.[1] Other methods include:
-
Chiral Gas Chromatography (GC): Can also be used for enantiomeric separation.
-
NMR Spectroscopy with Chiral Solvating Agents: This technique can be used to differentiate between enantiomers.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Product loss during extraction or crystallization steps. | Optimize extraction pH and solvent. For crystallization, control cooling rate and solvent system to maximize crystal formation. |
| Incomplete Removal of Starting Materials | Inefficient work-up or purification. | Perform a second extraction at an optimized pH. For column chromatography, adjust the solvent gradient to improve separation. |
| Poor Resolution in Chiral HPLC | Suboptimal column, mobile phase, or derivatization. | Screen different chiral stationary phases. Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and additives. If using derivatization, ensure the reaction goes to completion. |
| Product Degradation During Distillation | High temperatures leading to decomposition. | Use vacuum distillation to lower the boiling point. Ensure the apparatus is free of acidic or basic residues that could catalyze degradation. |
| Co-elution of Impurities in Column Chromatography | Similar polarity of the product and impurities. | Screen different solvent systems and stationary phases (e.g., silica gel, alumina). Consider derivatizing the product to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: Chiral Resolution by Diastereomeric Salt Formation and Fractional Crystallization
This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can be separated by their differential solubility.[1]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-Tartaric Acid)
-
Methanol (or other suitable solvent)
-
1 M NaOH solution
-
Dichloromethane
-
Anhydrous MgSO₄
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the diastereomeric salt.
-
To improve enantiomeric purity, recrystallize the salt from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain well-formed crystals.
-
Repeat the recrystallization process until a constant specific rotation is achieved for the salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 11), which will dissolve the salt and liberate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is often employed to facilitate sensitive UV detection.[3]
Materials:
-
Sample of this compound
-
Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (DNBC)
-
Triethylamine
-
Dichloromethane
-
HPLC-grade n-Hexane and 2-Propanol (IPA)
Procedure:
-
Derivatization:
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Add a slight excess of triethylamine.
-
Add a slight molar excess of 3,5-Dinitrobenzoyl chloride and stir the mixture at room temperature for 1 hour.
-
Wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase for analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based Chiral Stationary Phase (CSP) (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation
Table 1: Chromatographic Parameters for Chiral Separation of Derivatized this compound Enantiomers
| Compound | Retention Time (t R ) [min] | Resolution (R s ) |
| (R)-1-(Methylamino)propan-2-ol derivative | Value | Value |
| (S)-1-(Methylamino)propan-2-ol derivative | Value | |
| Note: Specific retention times and resolution values will depend on the exact experimental setup and should be determined empirically. |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
References
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Side-product formation in 1-(Methylamino)propan-2-ol synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(methylamino)propan-2-ol. The information addresses common challenges, particularly the formation of side-products and strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary side-products formed during the synthesis of this compound from propylene oxide and methylamine?
A1: The reaction of propylene oxide with methylamine can yield two primary regioisomeric products. The desired product is this compound. However, a common side-product is the regioisomer, 2-(methylamino)propan-1-ol. This occurs due to the nucleophilic attack of methylamine on the less sterically hindered carbon of the propylene oxide ring.
Additionally, secondary reactions can occur where the initial product, this compound, reacts further with propylene oxide molecules. This can lead to the formation of di- and tri-propanolamine byproducts, which can complicate purification and reduce the yield of the desired product.
Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired isomer. The nucleophilic ring-opening of propylene oxide can be directed by several factors:
-
Catalyst Selection: The use of a Lewis acid catalyst can significantly influence the regioselectivity. Lewis acids coordinate with the oxygen atom of the epoxide, making the more substituted carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This favors the formation of this compound.
-
Reaction Temperature: Temperature can also affect the product distribution. While specific optimal temperatures can vary based on other reaction conditions, it is a critical parameter to control for maximizing the desired product.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway. Aprotic polar solvents are often employed in these reactions.
Q3: I am observing significant amounts of di- and tri-propanolamine byproducts. How can I mitigate their formation?
A3: The formation of these higher molecular weight byproducts is a result of the continued reaction of the initially formed amino alcohol with propylene oxide. To minimize this "over-reaction," consider the following strategies:
-
Stoichiometry Control: Using a molar excess of methylamine relative to propylene oxide can help to ensure that the epoxide is more likely to react with the primary amine rather than the secondary amine of the product.
-
Reaction Time and Temperature: Carefully controlling the reaction time and maintaining the optimal temperature can prevent the reaction from proceeding to form higher-order products. Quenching the reaction at the appropriate time is critical.
-
Slow Addition of Propylene Oxide: Adding the propylene oxide to the methylamine solution slowly and in a controlled manner can help to maintain a low concentration of the epoxide, thereby reducing the likelihood of it reacting with the product.
Q4: How can I analyze the product mixture to determine the ratio of this compound to its regioisomer and other impurities?
A4: Several analytical techniques can be employed to quantify the components of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The two regioisomers will likely have different retention times, allowing for their quantification. The mass spectra will confirm the identity of each peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the two isomers. The chemical shifts of the protons and carbons attached to the amino and hydroxyl groups will be different for each isomer, allowing for their identification and quantification through integration of the respective peaks.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Reaction of Propylene Oxide with an Amine (Illustrative Data)
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Major Product | Minor Product | Reference |
| None | 100 | - | Methanol/Methylamine | 2-Methyl-1-(methylamino)propan-2-ol | - | [1] |
| LiBr | 125 | 7.65 | None | 1-(Phenylamino)propan-2-ol | 2-(Phenylamino)propan-1-ol | |
| YCl₃ (1 mol%) | Room Temp | - | None | High regioselectivity for attack at the more substituted carbon | Low amount of other regioisomer | |
| Zeolite (Na-Y) | 150 | - | None | 1-(Phenylamino)propan-2-ol | 2-(Phenylamino)propan-1-ol |
Note: This table is illustrative and compiles data from various sources studying the reaction of propylene oxide with different amines. The trends observed can provide insights into the synthesis of this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory conditions and desired purity.
Materials:
-
Propylene oxide
-
Aqueous solution of methylamine (e.g., 40%)
-
Methanol (or other suitable solvent)
-
Sodium bicarbonate solution
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a cooling system, combine the aqueous methylamine solution and methanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add propylene oxide to the cooled methylamine solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using GC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
To the crude product, add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Mitigation of 2-(Methylamino)propan-1-ol Formation using a Lewis Acid Catalyst
This protocol outlines a strategy to improve the regioselectivity of the reaction.
Materials:
-
Propylene oxide
-
Methylamine
-
A suitable aprotic solvent (e.g., THF, Dichloromethane)
-
A Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃) - Caution: Handle with care as Lewis acids can be moisture sensitive.
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in the chosen aprotic solvent.
-
Add the methylamine to the catalyst solution and stir for a short period.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst's activity).
-
Slowly add the propylene oxide to the reaction mixture.
-
Monitor the reaction by GC-MS to determine the optimal reaction time and the ratio of the two isomers.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Follow the extraction and purification steps as outlined in Protocol 1.
Visualization of Reaction Pathways
Caption: Logical workflow of this compound synthesis, side-product formation, and mitigation strategies.
References
Technical Support Center: Improving the Enantioselectivity of 1-(Methylamino)propan-2-ol Resolution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-(methylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure compounds. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and FAQs that address the nuanced challenges encountered during experimentation. Our focus is on explaining the causality behind experimental choices to empower you to optimize and perfect your resolution processes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues that arise during the kinetic resolution of this compound, particularly when using enzymatic methods.
Issue 1: My enantiomeric excess (ee) is low for both the product and the unreacted starting material. What's wrong?
This is the most common challenge in kinetic resolution. Low enantiomeric excess (ee) indicates that the catalyst (typically an enzyme) is not differentiating effectively between the two enantiomers of your substrate. Several factors could be at play.
Answer: A low ee value is a clear signal that your reaction system is not optimal. Let's break down the potential causes and the systematic steps to improve selectivity.
Causality & Troubleshooting Workflow:
The enantioselectivity of an enzyme is not an immutable property; it is highly influenced by its microenvironment. The goal is to create conditions that amplify the energetic difference in the transition states for the two enantiomers.
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Enzyme Choice is Critical: The inherent selectivity of the enzyme is the primary determinant of success. For secondary amino alcohols, lipases are the biocatalysts of choice.
-
Action: Screen a panel of commercially available lipases. Do not assume one will work for all substrates. Lipases from Candida antarctica B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia (lipase PS) are excellent starting points known for their broad substrate scope and high selectivity.[1][2] Amano Lipase AK from Pseudomonas fluorescens has also shown high efficacy for resolving similar alcohols.[3]
-
Causality: Each lipase has a uniquely shaped active site. The fit of the (R)- and (S)-enantiomers of this compound within this active site dictates the reaction rate for each, and thus the enantioselectivity.
-
-
Temperature Governs Selectivity: The effect of temperature on the enantiomeric ratio (E) is a function of the differences in activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) between the two enantiomers.[4]
-
Action: Decrease the reaction temperature. Run experiments at 15°C, 25°C, and 40°C to observe the trend.
-
Causality: Often, a lower temperature will significantly enhance enantioselectivity.[4] This is because the reaction of the less-favored enantiomer is slowed down more significantly than that of the favored enantiomer, amplifying the rate difference. Be aware that this will decrease the overall reaction rate, requiring longer reaction times.[4]
-
-
Leverage "Solvent Engineering": The solvent is not merely a medium but an active participant in modulating enzyme function. It can alter the enzyme's conformation and flexibility, directly impacting substrate binding and selectivity.[4]
-
Action: Screen a variety of organic solvents with different polarities and properties.
-
Causality: Non-polar, hydrophobic solvents (e.g., hexane, toluene, MTBE) often strip less of the essential water layer from the enzyme's surface, preserving a more rigid and selective active conformation.[2] Polar solvents can sometimes increase flexibility, leading to lower selectivity.
Table 1: Solvent Screening Guide for Lipase-Catalyzed Resolution
Solvent Type Log P Value Typical Effect on Enantioselectivity n-Hexane Non-polar 3.9 Often high, preserves enzyme rigidity Toluene Non-polar 2.7 Good alternative to hexane, can improve substrate solubility MTBE Polar aprotic 1.3 Commonly used, often provides a good balance of rate and ee Acetonitrile Polar aprotic -0.3 Can sometimes decrease ee due to higher polarity | Ionic Liquids | N/A | Variable | Can enhance stability and selectivity but must be chosen carefully[5] |
-
-
Control the Conversion Rate: In kinetic resolution, the ee of both the product and the unreacted substrate are directly dependent on the reaction conversion.[6][7]
-
Action: Take aliquots at various time points (e.g., 6, 12, 24, 48 hours) and analyze the ee of both the acylated product and the remaining amino alcohol.
-
Causality:
-
The ee of the product is highest at the beginning of the reaction and decreases as the reaction proceeds.[6]
-
The ee of the unreacted substrate continuously increases, theoretically reaching >99% as the conversion approaches 50%.
-
Stopping the reaction at the optimal point is crucial. For a highly selective enzyme (E > 200), you can achieve >99% ee for the unreacted substrate and >95% ee for the product at ~50% conversion.[3]
-
-
Caption: Conversion vs. ee in Kinetic Resolution.
Issue 2: The reaction is very slow or stops prematurely.
A stalled reaction leads to low conversion, making it impossible to achieve high ee for the unreacted substrate and resulting in poor overall yield.
Answer: A premature halt in the reaction points to either enzyme deactivation or product inhibition.
-
Enzyme Deactivation:
-
Cause: The chosen solvent or temperature may be denaturing the enzyme.[2] Some polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[2]
-
Solution:
-
Switch to a more hydrophobic solvent (see Table 1).
-
Consider enzyme immobilization. Covalently attaching an enzyme to a solid support often increases its stability in organic media and allows for easier reuse.
-
Ensure the pH of the system (if aqueous or biphasic) is optimal for the enzyme, typically around pH 7 for lipases.
-
-
-
Product Inhibition:
-
Cause: The product of the reaction (the acylated amino alcohol or the released acid/alcohol from the acyl donor) can bind to the enzyme's active site, preventing further substrate conversion.[2]
-
Solution:
-
Use an irreversible acyl donor like vinyl acetate. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward and prevents the reverse reaction.[1]
-
If inhibition by the acylated product is suspected, consider strategies for in-situ product removal, although this adds complexity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall method for resolving this compound?
Both enzymatic kinetic resolution and classical chemical resolution with a chiral acid are viable.
-
Enzymatic Kinetic Resolution: This is often preferred due to the mild reaction conditions and high selectivity of enzymes like lipases. It is a "green" chemistry approach. The primary drawback is that the theoretical maximum yield for a single enantiomer is 50%.[8]
-
Classical Chemical Resolution: This involves forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid.[9] The salts have different solubilities, allowing for separation by crystallization. This method can be effective but often requires extensive screening of resolving agents and solvents.[9] It can be coupled with racemization of the undesired enantiomer to improve overall yield.
Q2: How do I accurately measure the enantiomeric excess (ee)?
The most common and reliable methods are chromatographic.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the gold standards. They use a chiral stationary phase to physically separate the two enantiomers, allowing for direct quantification.
-
Derivatization: For amino alcohols, derivatization is often necessary to improve volatility for GC analysis or to enhance detection for HPLC.[10] For example, reacting the amino alcohol with a chiral derivatizing agent creates diastereomers that can be separated on a standard (achiral) column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral resolving or solvating agent can induce different chemical shifts for the two enantiomers, allowing for integration and ee calculation.[10][11]
Q3: Should I use an immobilized enzyme like Novozym 435?
Yes, in most cases, an immobilized enzyme is highly recommended.
-
Advantages:
-
Enhanced Stability: Immobilization generally increases the enzyme's stability against temperature and organic solvents.[4]
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Reusability: The immobilized enzyme can often be washed and reused for multiple cycles, significantly reducing costs.
-
-
Considerations: There can be mass transfer limitations, but for most applications, the benefits far outweigh the drawbacks.
Q4: Can I get more than 50% yield of my desired enantiomer?
Yes, by using a technique called Dynamic Kinetic Resolution (DKR) .
-
Principle: DKR combines the fast, selective enzymatic reaction with a simultaneous, in-situ racemization of the slower-reacting enantiomer.[8] This continuously replenishes the supply of the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product.[8]
-
Application: For this compound, this would require a racemization catalyst that works under conditions compatible with the lipase. This is an advanced technique but is the most efficient way to overcome the 50% yield limitation of standard kinetic resolution.
Experimental Protocol: General Procedure for Lipase-Catalyzed Resolution
This protocol provides a starting point for the kinetic resolution of (R,S)-1-(methylamino)propan-2-ol via acylation.
Caption: Experimental workflow for kinetic resolution.
Materials:
-
(R,S)-1-(methylamino)propan-2-ol (Substrate)
-
Immobilized Lipase (e.g., Novozym 435, 20-40 mg per mmol of substrate)
-
Vinyl Acetate (Acyl Donor, 1.0-1.5 equivalents)
-
Anhydrous Organic Solvent (e.g., n-Hexane or MTBE)
-
Orbital Shaker or Magnetic Stirrer with Temperature Control
Procedure:
-
To a dry flask, add (R,S)-1-(methylamino)propan-2-ol (1.0 mmol).
-
Add 10 mL of anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 30 mg of Novozym 435).
-
Add vinyl acetate (1.2 mmol).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and the desired temperature (e.g., 25°C).
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., every 6-12 hours). Quench the aliquot by filtering out the enzyme and diluting it for analysis.
-
Analyze the conversion and the ee of both the starting material and the product by Chiral GC or HPLC.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
The filtrate now contains the acylated product and the unreacted amino alcohol. These can be separated using standard techniques like column chromatography or acid-base extraction.
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(Methylamino)propan-2-ol
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 1-(Methylamino)propan-2-ol, a polar and basic compound. The following question-and-answer format provides in-depth, scientifically grounded solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem when analyzing this compound?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can decrease resolution between adjacent peaks and lead to inaccurate quantification.[1][3]
This compound is a small, polar molecule with a basic secondary amine functional group. This chemical nature makes it particularly susceptible to peak tailing in reversed-phase HPLC for a primary reason: secondary interactions with the stationary phase.[1][4]
The most common cause is the interaction between the protonated (positively charged) amine group of the analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5][6] These silanol groups are acidic and can become deprotonated (negatively charged), leading to strong, undesirable ionic interactions that cause some analyte molecules to lag behind the main peak, resulting in tailing.[4][7][8]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow. Start with the simplest and most common solutions before moving to more complex adjustments.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: How does adjusting the mobile phase pH help, and what is the optimal range?
A2: Adjusting the mobile phase pH is one of the most powerful tools to control the retention and peak shape of ionizable compounds like this compound.[9][10][11] The goal is to suppress the unwanted ionic interactions with the silica stationary phase.
-
Mechanism at Low pH: By lowering the mobile phase pH (typically to a range of 2.5-3.5), the acidic silanol groups on the silica surface become fully protonated (Si-OH) and are therefore neutral.[4][12] This minimizes the strong ionic attraction with the positively charged analyte, leading to a more uniform interaction and improved peak symmetry.[4]
-
Mechanism at High pH: Alternatively, using a high pH (typically > 9, if the column is stable) can deprotonate the analyte's amine group, rendering it neutral. This also eliminates the strong ionic interaction. However, this approach requires a specialized pH-stable column.[10]
Experimental Protocol: pH Adjustment
-
Determine Analyte pKa: The pKa of the methylamino group is approximately 10-11.
-
Select a Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate for pH 2-3, formate or acetate for pH 3-5). A buffer concentration of 10-25 mM is a good starting point.[12]
-
Low pH Approach (Recommended Start):
-
Prepare the aqueous portion of your mobile phase.
-
Add the chosen buffer.
-
Adjust the pH to ~2.8 using an acid like phosphoric acid or formic acid.
-
Mix with the organic modifier (e.g., acetonitrile or methanol).
-
-
Evaluate: Inject your sample and assess the peak shape. It is recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form exists, which improves peak shape.
| pH Strategy | Target pH Range | Rationale | Column Requirement |
| Low pH (Ion Suppression) | 2.5 - 3.5 | Neutralizes surface silanol groups (Si-OH), preventing ionic interaction with the protonated basic analyte.[4][13] | Most standard silica-based C18 columns are stable in this range. |
| High pH (Analyte Neutralization) | > 9.0 | Neutralizes the basic analyte, preventing ionic interaction with deprotonated silanols (SiO-). | Requires a hybrid or specially bonded, high-pH stable column.[10] |
Q3: The peak is still tailing after pH adjustment. What kind of mobile phase modifier should I try?
A3: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase modifier that acts as a competitive agent or an ion-pairing agent.
-
Competitive Basic Additives: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 10-25 mM).[6] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively "masking" them from the analyte. This reduces the secondary interactions that cause tailing.[6]
-
Ion-Pairing Agents: For highly polar bases that have poor retention, an ion-pairing agent can be used. These are typically alkyl sulfonates (e.g., sodium 1-heptanesulfonate) that are added to the mobile phase.[14][15] The agent has a hydrophobic tail that partitions into the stationary phase and a charged head that remains in the mobile phase. This creates an "ion-pair" with the charged analyte, increasing its hydrophobicity and retention via the primary reversed-phase mechanism, while simultaneously improving peak shape.[14][16]
Experimental Protocol: Using a Competitive Additive (TEA)
-
Prepare your mobile phase at the optimal low pH as determined previously.
-
Add triethylamine (TEA) to the aqueous portion of the mobile phase to a final concentration of 10-25 mM.
-
Re-adjust the pH to the desired value, as TEA is basic.
-
Filter the mobile phase and sonicate to degas.
-
Equilibrate the column thoroughly with the new mobile phase before injecting the sample.
Q4: Could my column be the problem? What type of column is best for a polar basic compound like this?
A4: Yes, the column chemistry is a critical factor. If mobile phase optimization does not resolve the issue, your column may not be suitable for this type of analyte.
-
Standard Type-A Silica Columns: Older columns, often referred to as Type A, have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[6][17]
-
High-Purity, End-Capped Columns (Type B): Modern columns are typically made from high-purity (Type B) silica with minimal metal content.[7] They also undergo a process called "end-capping," where a small silylating agent (like trimethylchlorosilane) is used to react with many of the remaining accessible silanol groups, making the surface more inert and reducing tailing.[1][7][18]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the terminus. This feature helps to shield the residual silanol groups and can provide alternative selectivity for polar compounds.[5][19]
-
Mixed-Mode Columns: These advanced columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[20][21] A mixed-mode column with cation-exchange properties can provide excellent retention and peak shape for basic compounds without the need for ion-pairing reagents.[20][22]
Recommendation: If you are using an older or general-purpose C18 column, switching to a modern, high-purity, end-capped column is highly recommended. For very challenging separations, a polar-embedded or mixed-mode column may provide the best results.[19][20]
Q5: I have a modern column and have optimized my mobile phase, but I still see some tailing. What else could be wrong?
A5: If both the mobile phase and column are optimized, the issue may be physical rather than chemical. Extra-column volume (also known as dead volume) in your HPLC system can cause peak broadening and tailing.[23][24]
Dead volume refers to any space in the flow path outside of the column where the sample can spread out, such as oversized tubing, poorly made connections, or an inappropriate detector flow cell.[3][23][25]
Troubleshooting Protocol: Minimizing Dead Volume
-
Check Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or ~0.12 mm).[5]
-
Verify Fittings: Check all fittings, especially at the column inlet and outlet. A small gap between the end of the tubing and the bottom of the port can create a void that acts as a mixing chamber, causing peak distortion.[2] Ensure you are using the correct fittings for your column and system.
-
Injector and Detector: While less commonly modified, be aware that the volume of the sample loop and detector flow cell contributes to the total system volume. Ensure they are appropriate for the scale of your analysis.
Q6: Could my sample itself be causing the tailing?
A6: Yes, issues related to the sample concentration or the solvent used to dissolve it can lead to poor peak shape.
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broad, tailing peak.[1][26] If all peaks in the chromatogram are tailing, this is a likely cause.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[26] If sample solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. km3.com.tw [km3.com.tw]
- 16. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 20. helixchrom.com [helixchrom.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. uhplcs.com [uhplcs.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 26. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Maintaining the Chiral Integrity of 1-(Methylamino)propan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral building block, 1-(Methylamino)propan-2-ol. The stereochemical purity of this vicinal amino alcohol is paramount for its successful application in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides in-depth, field-proven insights into the causes of racemization and offers robust, actionable strategies to prevent the loss of enantiomeric purity during storage and chemical reactions.
Section 1: Understanding the Enemy: The Mechanism of Racemization
This section addresses the fundamental chemical pathways that lead to the erosion of enantiomeric excess (e.e.) in this compound.
FAQ: Why is my enantiomerically pure this compound losing its optical activity?
Answer: The primary culprit behind the racemization of this compound and similar vicinal amino alcohols is a process called neighboring group participation (NGP) , also known as anchimeric assistance.[1][2] Under certain conditions, particularly acidic or high-temperature environments, the molecule can undergo an intramolecular cyclization.
The lone pair of electrons on the nitrogen atom of the methylamino group acts as an internal nucleophile, attacking the adjacent carbon bearing the hydroxyl group.[3][4] This is especially facile if the hydroxyl group is protonated or converted into a good leaving group. This intramolecular SN2 reaction forms a transient, planar, and achiral (or rapidly inverting) three-membered aziridinium ion intermediate. Subsequent attack by a nucleophile (like water or the displaced leaving group) on this intermediate can occur at either of the two ring carbons with equal probability. This non-selective ring-opening regenerates the amino alcohol but as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, thus leading to a complete loss of optical activity.[5]
Figure 1: Mechanism of racemization via an aziridinium intermediate.
Section 2: Proactive Prevention: Storage and Protection Strategies
Preventing racemization begins before your reaction vessel is even charged. Proper handling and strategic use of protecting groups are your first line of defense.
FAQ: How should I store enantiopure this compound to ensure its long-term stability?
Answer: The stability of this compound is sensitive to environmental conditions. To minimize degradation and racemization during storage:
-
Temperature: Store at low temperatures, typically 2-8 °C. Avoid repeated freeze-thaw cycles.
-
pH: Maintain a neutral to slightly basic environment. Acidic conditions will catalyze the formation of the aziridinium intermediate. If stored as a salt (e.g., hydrochloride), be aware that this introduces acidity.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with atmospheric CO₂, which can form carbamates over time.
FAQ: What are the best protecting groups to prevent racemization during subsequent reactions?
Answer: Protecting groups are essential for masking the reactivity of the amine or hydroxyl group, thereby preventing their participation in racemization pathways.[6][7] The choice of protecting group depends on the planned reaction conditions. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is often ideal.[8]
| Protecting Group | Abbreviation | Moiety Protected | Key Strengths & Stability | Common Deprotection |
| tert-Butoxycarbonyl | Boc | Amine | Stable to base, catalytic hydrogenation. | Strong Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Amine | Stable to acid. Prevents racemization effectively.[9] | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | Alcohol | Stable to a wide range of non-acidic conditions. | Fluoride source (e.g., TBAF), Acid |
| Acetyl | Ac | Alcohol/Amine | Stable to neutral and weakly acidic conditions. | Base hydrolysis (e.g., K₂CO₃, MeOH) |
Recommendation: For many applications, protecting the amine with a Boc group is a robust first step. The bulkiness of the Boc group can sterically hinder the nitrogen's ability to act as a neighboring group, while its electronic properties reduce the nucleophilicity of the amine.[6]
Protocol 2.1: Boc Protection of (R)-1-(Methylamino)propan-2-ol
This protocol provides a standard procedure for protecting the secondary amine, a critical step before attempting modifications at the hydroxyl center.
Materials:
-
(R)-1-(Methylamino)propan-2-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 equivalent of (R)-1-(Methylamino)propan-2-ol in DCM at room temperature.
-
Add 1.5 equivalents of TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of Boc₂O in DCM to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
Section 3: Troubleshooting Racemization in Common Reactions
Even with precautions, racemization can occur. This section provides troubleshooting guides for specific reaction types.
FAQ: I'm performing an N-acylation and my product is racemic. What went wrong?
Answer: N-acylation can introduce conditions that favor racemization, especially if not carefully controlled.
Troubleshooting Guide: N-Acylation
-
Potential Cause 1: Use of Activating Agents with Strong Bases. Reagents like carbodiimides (e.g., DCC, EDC) combined with strong, sterically unhindered bases can lead to racemization.[10] High reaction temperatures exacerbate this issue.
-
Solution 1: Milder Acylation Conditions.
-
Method A (Mixed Anhydride): React the carboxylic acid with an alkyl sulfonyl chloride in the presence of a hindered organic base to form a mixed anhydride. This intermediate can then react with the amino alcohol at controlled, low temperatures (0-25 °C).[11][12]
-
Method B (Acid Chloride/Anhydride): Use the corresponding acid chloride or anhydride at low temperatures (-20 °C to 0 °C) with a non-nucleophilic, hindered base like DIPEA.
-
-
Potential Cause 2: Acidic or Basic Workup. Exposing the final product to harsh pH during aqueous workup can cause racemization even after the reaction is complete.
-
Solution 2: Neutral Workup. Ensure all aqueous washes are near neutral pH (6.5-7.5). Use mild quenching agents like saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) carefully to avoid pH extremes.
FAQ: I tried to activate the hydroxyl group for a substitution reaction (e.g., Mitsunobu, tosylation) and ended up with a racemic product. Why?
Answer: Activating the hydroxyl group turns it into a good leaving group, which is a key step in the racemization mechanism. The unprotected neighboring amine can then readily displace it.
Troubleshooting Guide: Reactions at the Hydroxyl Group
-
Potential Cause: Direct Neighboring Group Participation. With the hydroxyl group activated (e.g., as a tosylate, mesylate, or in a Mitsunobu intermediate), the nitrogen lone pair is perfectly positioned for an intramolecular attack, leading to the formation of the aziridinium ion and subsequent racemization.[3][4]
-
Solution: Amine Protection is Mandatory. Before attempting any reaction at the hydroxyl center, the amine must be protected. Using a Cbz or Boc group is highly recommended. The Cbz group, in particular, is well-known for suppressing racemization in peptide synthesis.[9] Once the amine is protected as a carbamate, its nucleophilicity is suppressed, preventing it from participating as a neighboring group. The desired reaction at the alcohol can then proceed with a much higher degree of stereochemical retention.
Section 4: Decision-Making Workflow for Preserving Chirality
This workflow provides a logical pathway for planning your synthesis and troubleshooting unexpected racemization.
Figure 2: Troubleshooting workflow for preventing racemization.
Section 5: Analytical Verification
Independent verification of enantiomeric purity is a cornerstone of trustworthy research.
FAQ: How can I reliably measure the enantiomeric excess (e.e.) of my material?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[13]
-
Direct Method: Use a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, that can directly resolve the enantiomers.
-
Indirect Method: If the molecule lacks a strong UV chromophore, it can be derivatized with a chiral derivatizing agent (e.g., Mosher's acid chloride or Marfey's reagent) to form diastereomers.[14] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[15]
Regularly checking the e.e. of your starting material, intermediates, and final product is crucial for identifying the specific step where racemization may be occurring.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Scale-Up of 1-(Methylamino)propan-2-ol Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(Methylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles and practical insights to ensure a safe, efficient, and successful scale-up.
Understanding the Core Reaction: An Overview
The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of propylene oxide with methylamine. This reaction is highly exothermic, a critical factor that dictates the approach to its scale-up.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine attacks one of the carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of the amino alcohol.
Caption: SN2 reaction mechanism for the synthesis of this compound.
Laboratory Scale Synthesis: Establishing a Baseline
Before attempting a pilot-scale run, a robust and well-characterized laboratory procedure is essential. This provides baseline data on reaction kinetics, yield, and impurity profiles.
Detailed Laboratory Protocol
Materials:
-
Propylene oxide (reagent grade)
-
Methylamine (40% solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Addition funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation: In a well-ventilated fume hood, charge a 250 mL three-necked round-bottom flask with 50 mL of a 40% solution of methylamine in methanol.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Reactant Addition: Slowly add 10 g of propylene oxide to the methylamine solution dropwise via an addition funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to check for the disappearance of propylene oxide.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methylamine and methanol. The crude product can then be purified by vacuum distillation.
| Parameter | Value |
| Reactants | Propylene oxide, Methylamine in Methanol |
| Solvent | Methanol |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 5-7 hours |
| Expected Yield | 85-95% (crude) |
Pilot Plant Scale-Up: Addressing the Challenges
Scaling up this exothermic reaction requires careful consideration of heat management, mixing, and safety. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation a primary concern.[1][2][3]
Pilot Plant Synthesis Protocol
Equipment:
-
100 L glass-lined or stainless steel reactor with a jacketed cooling system
-
Agitator (pitched-blade turbine or similar)
-
Controlled dosing pump for propylene oxide
-
Temperature and pressure sensors
-
Emergency quench system
Procedure:
-
Reactor Preparation: Charge the reactor with 40 L of a 40% methylamine in methanol solution.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Cooling: Start the reactor's cooling system and bring the temperature of the methylamine solution to 0-5 °C.
-
Propylene Oxide Addition: Begin the slow, controlled addition of 8 kg of propylene oxide via the dosing pump. The addition rate should be carefully calculated based on the reactor's heat removal capacity, ensuring the internal temperature is maintained below 15 °C.[4]
-
Reaction and Monitoring: After the addition is complete, allow the mixture to react for 6-8 hours, maintaining the temperature below 25 °C. Continuously monitor the internal temperature and pressure.
-
Workup: Once the reaction is deemed complete by in-process controls (e.g., GC analysis), the crude product is transferred for purification, typically involving vacuum distillation.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 10 g Propylene Oxide | 8 kg Propylene Oxide |
| Reactor Volume | 250 mL | 100 L |
| Addition Time | 1 hour | 4-6 hours |
| Max Temperature | 10 °C | 15 °C |
| Agitation | Magnetic Stirrer | Pitched-Blade Turbine |
| Heat Removal | Ice Bath | Jacketed Cooling System |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of?
A: The most common side reaction is the formation of the di-propoxylated byproduct, where a second molecule of propylene oxide reacts with the hydroxyl group of the desired product. This is more prevalent at higher temperatures. Another potential side reaction is the formation of methoxy-propanols if methanol is used as a solvent, especially under acidic conditions.[3]
Q2: How can I minimize the formation of the di-propoxylated impurity?
A: To minimize this side reaction, it is crucial to maintain a low reaction temperature and use an excess of methylamine. The excess amine increases the probability of propylene oxide reacting with the primary nucleophile rather than the less nucleophilic hydroxyl group of the product.
Q3: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A: This indicates a potential thermal runaway, a serious safety hazard.[4]
-
IMMEDIATELY stop the addition of propylene oxide.
-
Maximize cooling to the reactor.
-
If the temperature continues to rise, initiate your pre-planned emergency quenching procedure. This typically involves adding a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
-
Alert all personnel and follow your site's emergency protocols.
Q4: The reaction seems to be sluggish or incomplete. What could be the cause?
A: Several factors could contribute to a slow or incomplete reaction:
-
Low Temperature: While necessary for safety, excessively low temperatures can significantly slow down the reaction rate. A careful balance must be struck.
-
Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" where the reaction proceeds quickly, and other areas where the reactants are not in sufficient contact. Ensure your agitator is providing adequate mixing for the reactor volume.
-
Impure Reactants: The presence of impurities in either the propylene oxide or methylamine can inhibit the reaction. Always use reactants of known purity.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, determining product purity, and identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for identifying and quantifying the components of the reaction mixture.
-
Column: A polar capillary column, such as a DB-WAX or equivalent, is suitable for separating the polar analytes.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 30 to 200.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for purity analysis, particularly for non-volatile impurities.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for analytes without a strong chromophore.
Safety First: Handling Propylene Oxide
Propylene oxide is a highly flammable, volatile, and toxic substance that requires stringent safety precautions.
-
Handling: Always handle propylene oxide in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[1]
-
Storage: Store propylene oxide in a cool, dry, well-ventilated area away from sources of ignition.[1]
-
Scale-Up: In a pilot plant setting, all equipment must be properly grounded to prevent static discharge. Use of spark-proof tools is mandatory. The reactor should be equipped with a pressure relief valve.
By understanding the chemistry, carefully planning the scale-up process, and adhering to strict safety protocols, the synthesis of this compound can be successfully and safely transitioned from the laboratory to the pilot plant.
References
Resolving issues with 1-(Methylamino)propan-2-ol stability in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving stability issues encountered during the storage and handling of 1-(Methylamino)propan-2-ol (MAPA).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: What are the common signs of degradation for this compound?
A2: Visual inspection can often provide initial clues of degradation. Common signs include a change in color (e.g., yellowing or browning), the formation of precipitates, or an increase in viscosity. A change in the characteristic amine-like odor may also indicate chemical changes. For quantitative assessment, analytical techniques such as HPLC, GC-MS, and NMR are essential to identify and quantify degradation products.
Q3: How does atmospheric carbon dioxide affect the stability of this compound?
A3: this compound, being a secondary amine, can react with atmospheric carbon dioxide to form a carbamate salt. This reaction can lead to a decrease in the purity of the material and may affect its performance in subsequent reactions. Storing the compound under an inert atmosphere and in tightly sealed containers can minimize this degradation pathway.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the secondary amine and the secondary alcohol functional groups in this compound are susceptible to oxidation.[1] Oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of various degradation products, including N-oxides, aldehydes, ketones, and smaller amine fragments. Storing the compound in a dark place and under an inert atmosphere is recommended to mitigate oxidative degradation.
Q5: What is a "forced degradation study" and why is it important for assessing the stability of this compound?
A5: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions such as high temperature, humidity, light, and varying pH to accelerate its degradation.[2][3][4][5] This study is crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3][5] The data from these studies help in predicting the long-term stability of the compound and in establishing appropriate storage and handling procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Oxidation of the amine or alcohol functional group. | - Confirm degradation using analytical methods (e.g., HPLC, UV-Vis). - If degradation is confirmed, consider purifying the material if possible, or using a fresh batch. - For future prevention, store under an inert atmosphere and protect from light. |
| Precipitate Formation | Reaction with atmospheric CO2 to form carbamate salts, or polymerization. | - Isolate the precipitate and analyze its composition. - If it is a carbamate salt, it might be possible to reverse its formation by gentle heating under vacuum, though this may not be practical for all applications. - Ensure storage containers are tightly sealed and consider flushing with an inert gas before sealing. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower active concentration and presence of impurities. | - Verify the purity of the this compound stock using a validated analytical method before use. - Perform a small-scale test reaction to confirm the reactivity of the material. - Always use a fresh, properly stored batch for critical experiments. |
| pH Shift in Solution | Formation of acidic or basic degradation products. | - Monitor the pH of solutions containing this compound over time. - Identify the degradation products to understand the cause of the pH shift. - Buffer the solution if the experimental conditions allow. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues with this compound.
Proposed Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are proposed: oxidation and reaction with carbon dioxide.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Vials with inert caps
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H2O2.
-
Thermal Degradation: Place a solid sample and a vial of the stock solution in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize significant degradation products using LC-MS/MS and NMR.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
-
Propose a degradation pathway based on the identified products.
Quantitative Stability Data
The following table presents illustrative data from a hypothetical forced degradation study on this compound. Note: This data is for example purposes only and may not reflect actual experimental results.
| Stress Condition | Duration (hours) | % Degradation of MAPA | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 2.5% | N-methyl-2-aminopropan-1-ol |
| 0.1 M NaOH at 60°C | 24 | 1.2% | Minor unidentified polar impurities |
| 3% H2O2 at RT | 24 | 8.7% | 1-(Methylamino)propan-2-one, N-oxide of MAPA |
| 80°C (Solid) | 48 | 4.1% | Dimeric species, colored impurities |
| Photostability (ICH Q1B) | - | 1.8% | Minor unidentified impurities |
References
Technical Support Center: Method Development for Trace Analysis of 1-(Methylamino)propan-2-ol Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the trace analysis of 1-(Methylamino)propan-2-ol (MAPO) and its impurities.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound impurities by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic amine group of MAPO and residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a base-deactivated column or a column with a polar-embedded phase. - Reduce sample concentration. - Adjust mobile phase pH to ensure MAPO is in its protonated form (e.g., pH 2.5-3.5). |
| Poor Peak Shape (Fronting) | - Column overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure sufficient equilibration time between runs. - Use a column thermostat and freshly prepared mobile phase. - Replace the column if performance degrades. |
| Baseline Drift/Noise | - Contaminated mobile phase or column. - Detector lamp instability. - Air bubbles in the system. | - Filter mobile phases and use high-purity solvents. - Purge the system to remove air bubbles. - Check detector lamp performance and replace if necessary.[1] |
| Low Sensitivity | - Suboptimal detection wavelength. - On-column degradation of the analyte. | - Determine the UV maximum of MAPO and its impurities. - Use a milder mobile phase or a different column to prevent degradation. |
GC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for MAPO | - Adsorption of the polar amine and hydroxyl groups onto active sites in the injector liner or column. | - Use a deactivated inlet liner. - Employ a column specifically designed for amine analysis. - Derivatize MAPO to reduce its polarity. |
| Ghost Peaks | - Contamination in the syringe, inlet, or carrier gas. - Septum bleed. | - Run a blank gradient to identify the source of contamination. - Use high-quality septa and replace them regularly.[2] |
| Irreproducible Peak Areas | - Leaks in the injection port. - Inconsistent injection volume or technique. | - Perform a leak check of the inlet. - Use an autosampler for consistent injections.[3] |
| No or Low Analyte Peak | - Analyte degradation in the hot inlet. - Incorrect inlet temperature. | - Optimize the inlet temperature; a lower temperature may be necessary for thermally labile compounds. - Consider cool on-column injection. |
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in MAPO can originate from the synthesis process or degradation.
-
Process-related impurities may include starting materials, intermediates, by-products from side reactions (e.g., isomers like 2-(Methylamino)propan-1-ol), and residual solvents.
-
Degradation products can form due to exposure to stress conditions such as heat, light, oxidation, and extreme pH.[1][4] Forced degradation studies are crucial for identifying these potential degradants.[4][5]
Q2: Which analytical technique is more suitable for trace analysis of MAPO impurities, HPLC or GC?
A2: Both HPLC and GC can be used, and the choice depends on the specific impurity and the sample matrix.
-
HPLC-UV or HPLC-MS is often preferred for non-volatile impurities and can be performed at room temperature, minimizing the risk of thermal degradation. Given that MAPO is a polar compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded column might be necessary for adequate retention.
-
GC-MS is suitable for volatile and semi-volatile impurities. Derivatization may be required to improve the volatility and chromatographic performance of the polar MAPO and its impurities.[6]
Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?
A3: As a polar compound, MAPO may have poor retention on traditional C18 columns.[7] To improve retention:
-
Use a column with a polar-embedded stationary phase (e.g., amide or carbamate) which allows for the use of highly aqueous mobile phases without phase collapse.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which uses a polar stationary phase and a mobile phase with a high organic content.
-
Use an ion-pairing agent in the mobile phase to increase the hydrophobicity of the protonated MAPO. However, this may not be compatible with MS detection.
Q4: What are the key validation parameters for a stability-indicating HPLC method for MAPO?
A4: According to ICH guidelines, a stability-indicating method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8] Specificity is particularly critical, as the method must be able to resolve the main compound from all potential degradation products.[2]
Data Presentation
The following tables present representative quantitative data for a hypothetical validated HPLC method for the analysis of MAPO impurities. These values are for illustrative purposes and must be determined experimentally for a specific method.
Table 1: Linearity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9995 |
| Impurity A (Isomer) | 0.1 - 10 | 0.9991 |
| Impurity B (Oxidative Degradant) | 0.1 - 10 | 0.9993 |
Table 2: LOD and LOQ Data
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity A (Isomer) | 0.03 | 0.1 |
| Impurity B (Oxidative Degradant) | 0.04 | 0.1 |
Table 3: Accuracy and Precision Data
| Analyte | Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Impurity A (Isomer) | 0.5 | 99.2 | 1.8 |
| 5 | 100.5 | 1.2 | |
| Impurity B (Oxidative Degradant) | 0.5 | 98.9 | 2.1 |
| 5 | 101.1 | 1.5 |
Experimental Protocols
Representative HPLC-UV Method for Impurity Profiling
-
Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Representative GC-MS Method for Volatile Impurities
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specific column for amines.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-450 amu.
-
Sample Preparation: Dissolve the sample in methanol. Derivatization with a suitable agent like trifluoroacetic anhydride may be necessary for MAPO and its polar impurities.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scbt.com [scbt.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1-(Methylamino)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 1-(Methylamino)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions involving this compound?
A1: this compound is a versatile building block in organic synthesis. The primary catalytic reactions it is involved in are:
-
N-Alkylation: Further alkylation of the secondary amine. This is a common reaction for modifying the properties of the molecule.
-
O-Alkylation: Alkylation of the hydroxyl group to form an ether.
-
Dehydrogenation: Oxidation of the secondary alcohol to a ketone.
-
Asymmetric Synthesis: Use as a chiral ligand or starting material in the synthesis of more complex chiral molecules.
Q2: What are the most common classes of catalysts used for the N-alkylation of amino alcohols like this compound?
A2: The N-alkylation of amino alcohols is frequently achieved through a "borrowing hydrogen" or "hydrogen transfer" mechanism. This atom-economical process involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination. Common catalysts for this transformation include:
-
Ruthenium and Iridium Complexes: Both homogeneous and heterogeneous Ru and Ir catalysts are highly effective for the N-alkylation of amines with alcohols.
-
Palladium Catalysts: Palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)₂/C) are particularly useful for N-methylation when using methanol as the methylating agent.
-
Nickel Catalysts: Raney Nickel is a cost-effective catalyst for amination reactions.
-
Iron Catalysts: Iron-based catalysts are gaining attention as a more sustainable and environmentally friendly option.[1][2]
Q3: How can I control the selectivity between N-alkylation and O-alkylation?
A3: Selectivity is a critical challenge. Here are some strategies to favor N-alkylation over O-alkylation:
-
Catalyst Choice: Catalysts with a higher affinity for amine coordination, such as certain ruthenium and iridium complexes, can favor N-alkylation.
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor N-alkylation. O-alkylation often requires higher activation energy.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.
-
-
Protecting Groups: In some cases, protecting the hydroxyl group with a suitable protecting group prior to the N-alkylation step may be necessary to achieve high selectivity.
Q4: What are the key challenges in the catalytic synthesis of chiral N-methylated amino alcohols?
A4: A primary challenge is preventing racemization of the chiral center, especially when the reaction requires harsh conditions or the presence of a strong base.[2] To mitigate this:
-
Use Mild Reaction Conditions: Employ catalysts that operate under milder temperatures and pH.
-
Catalyst Design: Chiral ligands on the metal center can help preserve the stereochemistry of the substrate.
-
Screening: Empirically screen different catalysts and conditions to find the optimal balance between reactivity and stereoretention.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst was properly activated if required. - Consider catalyst poisoning by impurities in the substrate or solvent. Purify starting materials. - Increase catalyst loading. |
| Suboptimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. Some "borrowing hydrogen" catalysts require elevated temperatures to become active. - Pressure: If using a gaseous reactant (e.g., H₂), ensure the system is properly sealed and pressurized. - Time: Extend the reaction time. |
| Poor Substrate Reactivity | - The alkylating alcohol may be sterically hindered. Consider using a less hindered alcohol if possible. |
| Reversible Reaction | - Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. |
Problem 2: Poor Selectivity (Mixture of N-alkylated and O-alkylated products)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring O-Alkylation | - Lower the reaction temperature. - Screen different solvents to modulate the nucleophilicity of the amine and alcohol groups. |
| Non-selective Catalyst | - Switch to a catalyst known for high N-selectivity in amino alcohol alkylation, such as specific Ru or Ir complexes. - For related amino alcohols, γ-Al₂O₃ has been noted to produce ether byproducts, so a different class of catalyst may be preferable.[3] |
| Presence of a Strong Base | - If a base is required, screen weaker bases that may favor N-alkylation. |
Problem 3: Racemization of the Chiral Center
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - If a strong base is used, consider if a milder base or a base-free catalytic system can be employed. |
| Mechanism Involving Stereocenter | - The reaction mechanism may involve an intermediate where the stereocenter is compromised. In such cases, a different catalytic approach may be necessary, such as asymmetric synthesis from a prochiral precursor. |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines/Amino Alcohols (Data from related systems)
| Catalyst System | Substrate Type | Alkylating Agent | Yield (%) | Key Observations | Reference |
| γ-Al₂O₃ | Amino alcohols | Primary alcohols | Moderate to High | Formation of ether byproducts observed. Secondary alcohols were unreactive. | [3] |
| Pd/C or Pd(OH)₂/C | Amines/Amino acids | Methanol | Excellent | Effective for N-methylation at room temperature with H₂. | [4] |
| Homogeneous Ru catalyst | Unprotected α-amino acids | Various alcohols | Excellent | High selectivity and retention of optical purity. | [2] |
| Iron/amino acid | Amines | Alcohols | Good to Excellent | Environmentally benign catalyst system. | [1] |
| Raney Ni | 2-Amino-2-methyl-1-propanol | Ammonia | ~46% conversion | High selectivity for the desired diamine product. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in N-Alkylation
This protocol provides a general workflow for screening different catalysts for the N-alkylation of this compound.
-
Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., 1-5 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the alkylating alcohol (1.2-2.0 mmol), and the solvent (e.g., toluene, 5 mL). If a base is required, it should be added at this stage.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Quenching and Analysis: Cool the reaction to room temperature. Take an aliquot of the reaction mixture and analyze by GC-MS or LC-MS to determine conversion and product distribution.
-
Work-up and Purification: If the desired product is formed, quench the reaction (e.g., with water), extract the product with a suitable organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 3-amino-1,2-propanediol (Illustrative for a related amino alcohol)
This protocol is adapted from a patent for the synthesis of a structurally related amino alcohol and illustrates a potential synthetic route.
-
Reactor Charging: In a reaction kettle, add glycerin chlorohydrin (100g), a main catalyst such as cupric oxide (0.5g), and a cocatalyst like stannic oxide (0.15g).[6]
-
Ammonia Addition: Add 26% aqueous ammonia (400g).[6]
-
Reaction: Stir the mixture and heat to 50 °C for 3 hours.[6]
-
Catalyst Recovery: After the reaction, filter the mixture to collect the filtrate and the solid catalyst. The catalyst can be dried and recovered for reuse.[6]
-
Product Isolation: Evaporate the water from the filtrate and perform vacuum distillation to obtain the 3-amino-1,2-propanediol product.[6]
Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Decision tree for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Technical Support Center: Enhancing Chiral Resolution of 1-(Methylamino)propan-2-ol
Welcome to the technical support center for the chiral separation of 1-(Methylamino)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and achieve optimal peak resolution in their chiral chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. In the pharmaceutical industry, it is crucial to separate and quantify these enantiomers as they can have different pharmacological and toxicological effects. Regulatory agencies often require the analysis of enantiomeric purity for chiral drugs.
Q2: I am not seeing any separation of the this compound enantiomers. What is the most likely reason?
A2: The most common reason for a complete lack of separation is the use of an achiral column. Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral stationary phase (CSP) is essential for their separation.[1] If you are using a CSP and still see no separation, the mobile phase composition may be unsuitable, or the analyte may require derivatization to interact effectively with the stationary phase.
Q3: Does this compound require derivatization for chiral HPLC analysis?
A3: this compound lacks a strong UV chromophore, which makes it difficult to detect at low concentrations using a standard UV detector.[2] Pre-column derivatization with a reagent like 3,5-Dinitrobenzoyl chloride (DNBC) not only introduces a chromophore for sensitive UV detection but can also enhance chiral recognition by the stationary phase, leading to improved resolution.[2]
Q4: What are the most common types of chiral stationary phases (CSPs) used for separating amino alcohols like this compound?
A4: Polysaccharide-based CSPs are widely used and have shown great success in separating a broad range of chiral compounds, including amino alcohols.[3] Columns with cellulose or amylose derivatives, such as Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), are particularly effective.[2][4][5] Another class of CSPs that can be used are those based on crown ethers, which are effective for separating primary and secondary amino alcohols.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral separation of this compound.
Problem 1: Poor Resolution or Co-eluting Peaks
If you are observing poor resolution or your enantiomer peaks are co-eluting, follow this troubleshooting workflow:
-
Step 1: Evaluate Your Chiral Stationary Phase (CSP)
-
Step 2: Optimize the Mobile Phase
-
Action: The composition of the mobile phase is critical for achieving selectivity. For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., 2-propanol or ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution.[6]
-
For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.
-
-
Step 3: Consider Derivatization
-
Action: If you are struggling with both detection and resolution, consider pre-column derivatization with 3,5-Dinitrobenzoyl chloride (DNBC). This will improve UV detectability and can significantly enhance the chiral separation.[2]
-
-
Step 4: Adjust Instrumental Parameters
-
Flow Rate: Lowering the flow rate can increase the interaction time of the enantiomers with the CSP, often leading to better resolution. However, excessively low flow rates can lead to band broadening.
-
Temperature: Temperature can have a significant impact on chiral separations. The effect can be complex, and the optimal temperature may need to be determined empirically. In some cases, decreasing the temperature can improve resolution, while in others, an increase may be beneficial.[7]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Cause: Poor peak shape can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.
-
Solution:
-
Add a Mobile Phase Modifier: For the basic analyte this compound, peak tailing can often be suppressed by adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase.
-
Reduce Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Use Mobile Phase as Sample Solvent: Dissolve your sample in the mobile phase to avoid peak distortion caused by solvent mismatch.
-
-
Experimental Protocols
Protocol 1: Chiral Separation of this compound after Derivatization with DNBC
This protocol is based on a standard method for the chiral separation of amino alcohols.[2]
1. Derivatization Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of 3,5-Dinitrobenzoyl chloride (DNBC) and a base (e.g., triethylamine or pyridine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a scouting HPLC run).
-
Quench the reaction and extract the derivatized product.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[2]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 260 nm.[2]
-
Injection Volume: 10 µL.[2]
Data Presentation
The following tables summarize typical chromatographic parameters that can be achieved and provide a framework for comparing results from different experimental conditions.
Table 1: Typical Chromatographic Results for Derivatized this compound
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD-H (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | Typically observed tR1 |
| Retention Time (Enantiomer 2) | Typically observed tR2 |
| Resolution (Rs) | > 1.5 for baseline separation |
Note: Actual retention times may vary depending on the specific instrument, column, and laboratory conditions.
Table 2: Influence of Mobile Phase Composition on Resolution
| n-Hexane (%) | 2-Propanol (%) | Retention Factor (k') | Selectivity (α) | Resolution (Rs) |
| 95 | 5 | Expected to be higher | May increase | May improve |
| 90 | 10 | Reference value | Reference value | Reference value |
| 85 | 15 | Expected to be lower | May decrease | May decrease |
This table illustrates the general trend observed when varying the mobile phase composition. Actual values should be determined experimentally.
References
- 1. columnex.com [columnex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. ct-k.com [ct-k.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Dependence of temperature effect on analyte structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of 1-(Methylamino)propan-2-ol
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental challenges posed by the hygroscopic nature of 1-(Methylamino)propan-2-ol. Our goal is to equip you with the expertise to ensure the accuracy, reproducibility, and success of your work.
Introduction: The Challenge of a "Water-Seeking" Reagent
This compound is a valuable compound in various synthetic pathways. However, its efficacy is intrinsically linked to its anhydrous state. As a hygroscopic substance, it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile, a base, or a solvent, leading to side reactions, altered stoichiometry, reduced yields, and inconsistent results. Understanding and mitigating this property is critical for reliable experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: My bottle of this compound has been on the shelf for a while. How can I tell if it has absorbed significant water?
A1: Visual inspection is the first step. A pure, anhydrous sample should be a clear liquid or solid depending on purity and temperature. If the material appears cloudy, has formed a viscous liquid, or solidified from an original liquid state, it may have absorbed water. However, the most reliable method is analytical. A Karl Fischer titration is the gold-standard for accurately quantifying water content in amines and other organic compounds.[1][2][3] For many applications, a water content below 500 ppm is desirable.
Q2: What is the best way to store this compound to prevent moisture absorption?
A2: Proper storage is your first line of defense.[4][5] Always store this compound in a tightly sealed, airtight container.[4][6] For long-term storage, consider using bottles with high-integrity caps, such as those with a Sure/Seal™ system.[7] Store the container in a desiccator containing an active desiccant like silica gel or calcium sulfate. For highly sensitive applications, storage in an inert atmosphere glove box is recommended.[8][9]
Q3: How can I accurately weigh or measure a hygroscopic liquid like this?
A3: Minimize atmospheric exposure.[4][5] If you must weigh it in the open, do so quickly. For more precise measurements, use a gas-tight syringe to withdraw the liquid from a septum-sealed bottle under an inert atmosphere (e.g., nitrogen or argon).[7][10] Alternatively, perform the entire weighing and dispensing process inside a glove box.[8] If dispensing by volume, be aware that absorbed water will change the density and concentration, making mass-based measurements more accurate.
Q4: My reaction requires anhydrous conditions. Can I dry my this compound if I suspect it has absorbed water?
A4: Yes, but the choice of drying agent is crucial. Because this compound is a basic amine, you must use a basic or neutral drying agent to avoid an acid-base reaction.[11] Acidic desiccants like phosphorus pentoxide (P₄O₁₀) are incompatible. Suitable options include solid potassium hydroxide (KOH) or barium oxide (BaO).[11][12] Molecular sieves (3Å or 4Å) that have been properly activated can also be effective. Calcium chloride should be avoided as it can form complexes with amines.
Q5: My experiments using this compound are giving inconsistent yields. Could water be the culprit?
A5: Absolutely. This is a classic symptom of uncontrolled water content. Water can compete with your intended nucleophiles, hydrolyze sensitive reagents or intermediates, and alter the catalytic activity of bases. To confirm, you should measure the water content of your reagent using Karl Fischer titration and correlate it with your reaction outcomes. Implementing a strict drying and handling protocol should improve consistency.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inconsistent Reaction Outcomes
Inconsistent yields are a major challenge in drug development and research. The following logical workflow can help you troubleshoot issues related to the hygroscopic nature of this compound.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Causality Explained:
-
Quantification is Key: You cannot solve a problem you haven't measured. Karl Fischer titration provides the empirical data needed to move from suspicion to a data-driven solution.[2][3] Strongly basic amines can interfere with the titration, so using a solvent system containing acetic acid or a specialized commercial reagent may be necessary to neutralize the amine and ensure an accurate endpoint.[1]
-
Drying the Reagent: If water content is high, it must be removed. The choice of a basic drying agent like KOH is critical to preserve the chemical integrity of the amine.[11][13]
-
Handling Under Inert Atmosphere: Even if your reagent starts dry, it can quickly absorb moisture during transfer. Using an inert atmosphere displaces the ambient, moisture-containing air, protecting the reagent.[7] Techniques range from simple nitrogen-flushed glassware to the more rigorous control of a glove box.[8]
Guide 2: Best Practices for Handling and Dispensing
Accurate measurement is impossible if the reagent's integrity is compromised during handling. This workflow outlines the best practice for transferring this compound for a moisture-sensitive reaction.
Caption: Recommended workflow for handling hygroscopic reagents.
Causality Explained:
-
Dry Glassware is Non-Negotiable: Laboratory glassware has a film of adsorbed moisture that must be removed by heating.[7] Cooling it under an inert gas prevents re-adsorption as it returns to ambient temperature.
-
The Septum and Syringe Technique: This is a cornerstone of air- and moisture-sensitive chemistry.[10] The septum on the reagent bottle maintains a barrier to the atmosphere. Using a dry, gas-tight syringe prevents atmospheric moisture from being introduced during the transfer.[7] Slightly pressurizing the bottle with nitrogen helps push the liquid into the syringe, preventing the need to pull back on the plunger which can create a vacuum and cause leaks.[10]
Part 3: Experimental Protocols & Data
Protocol 1: Drying this compound with Potassium Hydroxide (KOH)
Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.
Materials:
-
This compound (suspected to be wet)
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask with a glass stopper (oven-dried)
-
Magnetic stirrer and stir bar
-
Karl Fischer titrator
Procedure:
-
Initial Water Measurement: Before beginning, take a small aliquot of the starting material and measure its water content using Karl Fischer titration to establish a baseline.
-
Setup: Place the this compound and a magnetic stir bar into the oven-dried round-bottom flask.
-
Add Drying Agent: Add KOH pellets (approximately 5-10% w/v) to the flask. KOH is a highly effective, basic desiccant suitable for amines.[11][13]
-
Stirring: Stopper the flask and stir the mixture at room temperature. The required time can vary from a few hours to overnight, depending on the initial water content.
-
Monitoring: Periodically and carefully, take a small, anhydrous sample (using a dry syringe) and measure the water content via Karl Fischer titration. Continue drying until the desired water content (e.g., < 500 ppm) is reached.
-
Transfer/Distillation: Once dry, the anhydrous this compound can be carefully decanted or transferred via cannula to a new, dry, septum-sealed storage vessel. For ultimate purity, distillation from the drying agent under reduced pressure may be performed (ensure all safety precautions are taken).
-
Storage: Store the dried reagent under an inert atmosphere in a desiccator.
Data Presentation: Comparison of Suitable Drying Agents
The choice of drying agent depends on its capacity (how much water it can absorb), efficiency (the final level of dryness), and chemical compatibility.
| Drying Agent | Type | Capacity | Efficiency | Compatibility with Amines |
| Potassium Hydroxide (KOH) | Basic | Medium | High | Excellent; recommended for amines.[11][13] |
| Barium Oxide (BaO) | Basic | High | High | Excellent; suitable for drying organic bases.[11] |
| Calcium Oxide (CaO) | Basic | High | Medium | Good; suitable for amines but may not dry them completely.[11] |
| Molecular Sieves (3Å/4Å) | Neutral | High | Very High | Excellent; must be properly activated (heated under vacuum). |
| Calcium Chloride (CaCl₂) | Acidic | High | High | Unsuitable ; forms adducts/complexes with amines. |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic | Low | Very High | Unsuitable ; highly reactive with basic compounds. |
References
- 1. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 2. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 3. hiranuma.com [hiranuma.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hepatochem.com [hepatochem.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. chem.tamu.edu [chem.tamu.edu]
Improving the efficiency of 1-(Methylamino)propan-2-ol extraction from reaction mixtures
Welcome to the technical support center for the efficient extraction of 1-(Methylamino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity, yield, and efficiency of their extraction processes. Here, we will delve into common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.
Introduction to this compound and its Extraction Challenges
This compound is a valuable amino alcohol intermediate in the synthesis of various pharmaceuticals.[1] Its bifunctional nature, containing both a secondary amine and a hydroxyl group, makes it a versatile building block.[1] However, these same properties contribute to its high polarity and solubility in aqueous solutions, presenting significant challenges during its extraction from complex reaction mixtures.
Key physicochemical properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C4H11NO | [2][3] |
| Molecular Weight | 89.14 g/mol | [2] |
| Boiling Point | 62-63 °C @ 18 Torr | [4] |
| pKa | 14.91 ± 0.20 (Predicted) | [3] |
| Physical Form | Liquid or Solid or Semi-solid |
The primary challenge in extracting this compound lies in its hydrophilic nature, which often leads to poor partitioning into organic solvents, emulsion formation, and co-extraction of polar impurities. This guide will address these issues head-on, providing actionable troubleshooting advice and optimized protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Liquid-Liquid Extraction (LLE)
Q1: My yield of this compound is consistently low when performing a liquid-liquid extraction from an aqueous reaction mixture. What am I doing wrong?
A1: Low yield is a common problem stemming from the high water solubility of this compound. The key to improving extraction efficiency is to manipulate its chemical nature to favor the organic phase. As an amine, its solubility is highly pH-dependent.
Causality: In acidic or neutral aqueous solutions, the amine group is protonated (R-NH2+), forming a salt that is highly soluble in water and practically insoluble in most organic solvents. To extract it into an organic phase, you must first deprotonate the amine to its free base form (R-NH2), which is significantly less polar.[5][6]
Troubleshooting Steps:
-
pH Adjustment (Basification): Before extraction, adjust the pH of the aqueous reaction mixture to a value significantly above the pKa of the conjugate acid of the amine. A pH of 10-12 is generally effective. Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This neutralization process regenerates the neutral amine, making it more soluble in organic solvents.[6][7]
-
Solvent Selection: Use an appropriate organic solvent. While highly nonpolar solvents like hexane are poor choices, moderately polar, water-immiscible solvents are ideal. Consider using dichloromethane (DCM), ethyl acetate, or n-butanol.[8]
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), until saturation. This decreases the solubility of the amino alcohol in the aqueous layer and promotes its partitioning into the organic phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to maximize the recovery of your compound.
Q2: I'm observing a persistent emulsion at the interface of my aqueous and organic layers during extraction. How can I break it?
A2: Emulsion formation is common when dealing with mixtures containing compounds that can act as surfactants, which is often the case in crude reaction mixtures.
Troubleshooting Steps:
-
Patience and Gentle Mixing: Initially, try gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the density of the aqueous phase and can help break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.
-
Change the Solvent: If emulsions are a recurring issue, consider switching to a different extraction solvent that has a greater density difference with water.
Section 2: Purification by Chromatography
Q3: My this compound streaks badly on a silica gel column, leading to poor separation. How can I improve the chromatography?
A3: The basic nature of the amine group in your compound is the primary cause of streaking on standard silica gel. Silica is acidic and interacts strongly with basic compounds, leading to tailing and sometimes irreversible adsorption.[9]
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the amine, causing strong ionic interactions. This results in a non-ideal elution profile.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol).[9][10]
-
Stationary Phase Selection:
-
Alumina: Use a basic or neutral alumina column instead of silica. Alumina is less acidic and generally provides better peak shapes for amines.
-
Amine-Functionalized Silica: For challenging separations, consider using an amine-functionalized silica stationary phase.[9][11] This type of phase is specifically designed to minimize interactions with basic compounds.
-
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography can be an excellent alternative. Using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) will ensure the amine is in its neutral form, leading to better retention and peak shape on a C18 column.[9]
Q4: I am trying to purify my compound using reversed-phase chromatography, but it elutes in the solvent front with no retention. What should I do?
A4: Elution at the solvent front in reversed-phase chromatography indicates that your compound is too polar for the chosen conditions and has minimal interaction with the nonpolar stationary phase.
Troubleshooting Steps:
-
Increase Mobile Phase pH: As mentioned previously, increasing the pH of the mobile phase will suppress the ionization of the amine group, making the compound less polar and increasing its retention on the C18 column.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[12] It uses a polar stationary phase (like amine-functionalized silica) with a mobile phase consisting of a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. In this mode, water is the strong eluting solvent.[12]
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase. This reagent will form a neutral ion pair with your protonated amine, increasing its hydrophobicity and retention on a reversed-phase column.
Experimental Protocols & Workflows
Protocol 1: Optimized Liquid-Liquid Extraction of this compound
-
Starting Material: Aqueous reaction mixture containing this compound.
-
Basification: Cool the reaction mixture in an ice bath. Slowly add a 5M solution of NaOH while monitoring the pH with a pH meter or pH paper. Adjust the pH to 11-12.
-
Salting Out: Add solid NaCl to the basified aqueous solution with stirring until it is saturated.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a volume of dichloromethane (DCM) equal to approximately one-third of the aqueous phase volume.
-
Gently invert the funnel 10-15 times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) into a clean flask.
-
-
Repeat Extraction: Repeat step 4 two more times with fresh portions of DCM.
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Workflow Visualization
Below is a decision tree to guide the selection of an appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Diagram: Principle of pH-Swing Extraction
This diagram illustrates the core principle of using pH changes to move an amine compound between aqueous and organic phases.
Caption: pH-swing extraction principle for amines.
References
- 1. 16667-45-1(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Amine Extraction in the Laboratory [ns2.almerja.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis for the Modern Laboratory: 1-(Methylamino)propan-2-ol vs. Ephedrine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical research, a nuanced understanding of structurally similar compounds is paramount. This guide offers a detailed comparative analysis of 1-(Methylamino)propan-2-ol and ephedrine, two molecules that, while sharing a foundational chemical architecture, exhibit profoundly different pharmacological profiles and are subject to disparate regulatory considerations. This document is intended to serve as a critical resource for professionals navigating the complexities of research and development in related fields.
Structural and Physicochemical Divergence: More Than Meets the Eye
The fundamental differences between this compound and ephedrine are rooted in their molecular structures. Ephedrine, a naturally occurring alkaloid, possesses a phenyl group that is absent in the synthetic this compound.[1][2] This seemingly subtle variation dramatically influences their physicochemical properties and, consequently, their biological activity.
| Property | This compound | Ephedrine |
| IUPAC Name | This compound[3] | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol[1] |
| CAS Number | 16667-45-1[3][4][5][6][7][8] | 299-42-3[1] |
| Molecular Formula | C4H11NO[3][5][6] | C10H15NO[2] |
| Molar Mass | 89.14 g/mol [3] | 165.23 g/mol [2] |
| Structure | A simple aliphatic chain with a hydroxyl and a methylamino group. | A phenylpropanolamine structure with two chiral centers.[1] |
| Chirality | Possesses one chiral center, existing as two enantiomers. | Possesses two chiral centers, resulting in four stereoisomers (ephedrine, pseudoephedrine, norephedrine, and norpseudoephedrine).[1] |
| Solubility | Soluble in polar solvents.[6] | Soluble in water, alcohol, chloroform, and ether.[2][9] |
The phenyl ring in ephedrine contributes to its increased lipophilicity, which is a key determinant of its pharmacokinetic profile, including its ability to cross the blood-brain barrier and exert central nervous system effects.
Synthesis Pathways and the Illicit Connection
Both this compound and ephedrine are recognized as precursors in the clandestine synthesis of methamphetamine.[1][10][11][12][13] Understanding their synthetic origins is crucial for both regulatory enforcement and for impurity profiling in forensic analysis.
Ephedrine can be isolated from plants of the Ephedra genus or produced synthetically.[1][9][11][14][15] The reduction of ephedrine (or its diastereomer, pseudoephedrine) is a well-established and common method for producing methamphetamine.[1][11] this compound, on the other hand, is a synthetic chemical that can also be used as a starting material for methamphetamine production.
Caption: Synthetic routes to methamphetamine from natural and synthetic precursors.
A Tale of Two Pharmacologies: Therapeutic Agent vs. Chemical Intermediate
The pharmacological profiles of ephedrine and this compound are starkly different, a direct consequence of their structural disparity.
Ephedrine: A well-characterized sympathomimetic amine, ephedrine exerts its effects through a mixed mechanism of action. It directly stimulates alpha and beta-adrenergic receptors and also indirectly promotes the release of norepinephrine from sympathetic neurons.[2][16][17][18] This dual action results in a range of physiological responses:
-
Cardiovascular: Increased heart rate, blood pressure, and cardiac output.[1]
-
Respiratory: Bronchodilation, which has led to its historical use in treating asthma.[1]
-
Central Nervous System: Mild stimulation, leading to increased alertness and reduced fatigue.[1]
These properties have established ephedrine as a therapeutic agent for conditions such as hypotension during anesthesia, asthma, and nasal congestion.[1][17] However, its stimulant effects have also led to its misuse as a performance-enhancing drug and its strict regulation.[1]
This compound: In contrast, this compound is not recognized for any therapeutic use. Its primary significance in the scientific and regulatory communities is as a chemical intermediate and a precursor in illicit drug synthesis.[6] Due to its intended use in chemical manufacturing rather than for human consumption, comprehensive pharmacological and toxicological data are not as readily available in the public domain. It is not intended for diagnostic or therapeutic use.[19]
Analytical Characterization: Methodologies for Differentiation and Quantification
The accurate identification and quantification of both compounds are essential for quality control in legitimate chemical production and for forensic analysis of illicit substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ephedrine and its precursors. It provides excellent separation and definitive identification based on mass spectra.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol or chloroform).
-
For enhanced chromatographic performance, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed to convert the polar hydroxyl and amine groups into less polar trimethylsilyl ethers.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Caption: A streamlined workflow for the GC-MS analysis of amine-containing compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including ephedrine and related substances in various matrices.[20][21]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis Detector (Waters 2489 or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile, isocratic or gradient elution may be used depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[21]
-
Conclusion
References
- 1. Ephedrine - Wikipedia [en.wikipedia.org]
- 2. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (16667-45-1, 68832-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 16667-45-1(this compound) | Kuujia.com [kuujia.com]
- 7. 1-(Methylamino)-2-propanol hydrochloride 95% | CAS: 16667-45-1 | AChemBlock [achemblock.com]
- 8. 16667-45-1|this compound|BLD Pharm [bldpharm.com]
- 9. The Preparation And Properties Of Ephedrine And Its Salts - [www.rhodium.ws] [designer-drug.com]
- 10. Determination of origin of ephedrine used as precursor for illicit methamphetamine by carbon and nitrogen stable isotope ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the use of Ephedra in the manufacture of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.astm.org [dl.astm.org]
- 13. justice.gov [justice.gov]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. scbt.com [scbt.com]
- 20. fda.gov [fda.gov]
- 21. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for 1-(Methylamino)propan-2-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-(Methylamino)propan-2-ol, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compliance. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is fit for its intended purpose. This guide provides an objective comparison of the two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document outlines detailed experimental protocols and presents comparative performance data based on validated methods for structurally similar amino alcohols. This information serves as a robust starting point for the development and validation of an analytical method for this compound.
Comparison of Key Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Due to the polar nature and low UV absorbance of this compound, derivatization is often necessary for HPLC analysis to enhance detection. Conversely, GC can be employed for the analysis of this volatile compound, though it may also benefit from derivatization to improve peak shape and thermal stability.
Table 1: Comparative Performance Data of HPLC and GC Methods for Amino Alcohol Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) with Derivatization | Gas Chromatography (GC) with Flame Ionization Detection (FID) |
| Principle | Reversed-Phase Chromatography with UV or Fluorescence Detection | Separation based on volatility and interaction with a stationary phase |
| Derivatization | Typically required (e.g., with PITC, OPA, or a chiral derivatizing agent) | Optional, but can improve peak shape and sensitivity (e.g., silylation) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Advantages | High sensitivity with fluorescence detection, suitable for non-volatile matrices. | High resolution, often no derivatization needed, faster analysis times. |
| Limitations | Derivatization adds complexity and potential for error. | Not suitable for non-volatile matrices, potential for thermal degradation. |
Note: The data in this table is a composite representation from validated methods for structurally similar amino alcohols and serves as a benchmark.
Experimental Protocols
Detailed and precise protocols are the foundation of a successful method validation. Below are representative methodologies for HPLC and GC analysis of a compound like this compound.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This protocol describes a reversed-phase HPLC method with UV detection following derivatization with phenylisothiocyanate (PITC).
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.1 M HCl).
-
If necessary, perform a solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the sample to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried sample in a coupling buffer (e.g., acetonitrile:pyridine:triethylamine:water, 10:5:2:3 v/v/v/v).
-
Add a solution of PITC in acetonitrile and incubate at room temperature for 20 minutes.
-
Evaporate the excess reagent and solvents under vacuum.
-
Reconstitute the derivatized sample in the mobile phase for HPLC analysis.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from impurities (e.g., 10% B to 50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare at least five concentrations of the derivatized standard and inject in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol outlines a direct injection GC-FID method for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or isopropanol).
-
The concentration should be within the linear range of the method.
2. Chromatographic Conditions:
-
Column: A polar capillary column suitable for amine analysis (e.g., CP-Volamine, DB-WAX).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 220 °C) at a suitable rate (e.g., 10 °C/min).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze blank and placebo samples to ensure no interfering peaks.
-
Linearity: Prepare a series of at least five standard solutions at different concentrations and inject each in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples of a placebo matrix spiked with the analyte at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Estimate from the signal-to-noise ratio of injections of dilute standard solutions.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method and the decision-making process for selecting the appropriate technique, the following diagrams are provided.
Analytical Method Validation Workflow
Method Selection Flowchart
Conclusion
Both HPLC with derivatization and direct-injection GC-FID are viable and robust techniques for the quantification of this compound. The HPLC method generally offers higher sensitivity, especially with fluorescence detection, making it suitable for trace-level analysis. The GC method, on the other hand, provides a simpler and faster alternative when high sensitivity is not the primary concern and the sample matrix is appropriate.
The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the nature of the sample matrix. Regardless of the chosen technique, a comprehensive validation according to regulatory guidelines is essential to ensure the generation of accurate, reliable, and defensible data in a drug development and quality control environment.
Comparing the efficacy of different synthetic routes to 1-(Methylamino)propan-2-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-(Methylamino)propan-2-ol is a valuable building block in the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound: the ring-opening of propylene oxide with methylamine and the reductive amination of hydroxyacetone.
This comparison focuses on key metrics such as reaction yield, purity, and the complexity of the experimental protocols, offering insights to inform synthetic strategy and process optimization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Propylene Oxide Ring-Opening | Route 2: Reductive Amination of Hydroxyacetone |
| Starting Materials | Propylene oxide, Methylamine | Hydroxyacetone, Methylamine, Reducing Agent (e.g., NaBH₄) |
| Typical Yields | Moderate to High | Variable, dependent on catalyst and conditions |
| Purity | Generally good, with potential for isomeric impurities | Can be high, but prone to side reactions if not optimized |
| Key Advantages | Atom economical, straightforward reaction | Milder reaction conditions may be possible |
| Key Disadvantages | Potential for regioselectivity issues, safety concerns with propylene oxide | Requires a reducing agent, potential for over-alkylation and other byproducts |
Synthetic Pathway Overview
The two synthetic routes to this compound are depicted below. Route 1 involves the nucleophilic attack of methylamine on the epoxide ring of propylene oxide. Route 2 follows a two-step process within a single pot: the formation of an imine intermediate from hydroxyacetone and methylamine, followed by its reduction.
Caption: Overview of the two main synthetic pathways to this compound.
Experimental Protocols
Route 1: Propylene Oxide Ring-Opening with Methylamine
This method involves the direct reaction of propylene oxide with an aqueous solution of methylamine. The nucleophilic methylamine attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product.
Procedure:
-
An aqueous solution of methylamine (e.g., 40 wt%) is charged into a pressure reactor.
-
The reactor is cooled, and propylene oxide is added portion-wise while maintaining a low temperature to control the exothermic reaction.
-
The mixture is then heated to a specific temperature (e.g., 40-60°C) and stirred for several hours until the reaction is complete, as monitored by techniques like gas chromatography (GC).
-
After completion, the excess methylamine and water are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
A similar procedure for the synthesis of the related compound 3-methylamino-1,2-propanediol from glycerin chlorohydrin and methylamine involves a two-stage temperature profile, initially at 42°C and then raised to 60°C, with the reaction carried out under a pressure of 0.12 MPa.[1]
Route 2: Reductive Amination of Hydroxyacetone with Methylamine
This synthetic approach involves the formation of an imine or enamine intermediate from hydroxyacetone and methylamine, which is then reduced in situ to the target amino alcohol.
Procedure:
-
Hydroxyacetone and a suitable solvent (e.g., methanol) are added to a reaction flask.
-
An aqueous solution of methylamine is added, and the mixture is stirred to facilitate the formation of the imine intermediate.
-
A reducing agent, such as sodium borohydride, is added portion-wise while keeping the reaction temperature low (e.g., 0-10°C) with an ice bath.
-
The reaction is then allowed to warm to room temperature and stirred until completion.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent and washed with a basic aqueous solution to remove inorganic salts.
-
The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
In a study on the reductive amination of hydroxyacetone with ammonia over nickel and copper catalysts, reaction temperatures ranged from 130 to 220°C.[2] While this reaction used ammonia, it highlights the conditions that can be adapted for methylamine and the potential for various byproducts.[2]
Efficacy Comparison
Yield and Purity:
The reaction of propylene oxide with methylamine can provide good yields, but the regioselectivity of the ring-opening can be a concern, potentially leading to the formation of the isomeric byproduct 2-(methylamino)propan-1-ol. The extent of this side reaction is dependent on the reaction conditions.
The reductive amination of hydroxyacetone can also result in high yields and purity if the reaction conditions are carefully controlled. However, potential side reactions include the formation of over-alkylated products and other byproducts, which can complicate purification.[2] A study on the reductive amination of acetone with methylamine highlighted the formation of isopropanol as a competing byproduct.[3]
Process and Safety:
The propylene oxide route is more atom-economical as it does not require a separate reducing agent. However, propylene oxide is a highly reactive and flammable substance, requiring specialized handling and equipment, particularly on a larger scale.
The reductive amination route may be performed under milder conditions and avoids the use of propylene oxide. However, the use of reducing agents like sodium borohydride requires careful handling due to its reactivity with water and protic solvents.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound via either route is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 1-(Methylamino)propan-2-ol
For researchers, scientists, and professionals in drug development, the accurate quantification of polar compounds like 1-(Methylamino)propan-2-ol is essential for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two principal analytical techniques for the separation and quantification of chemical compounds. The choice between these methods is contingent upon the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.
This guide provides a comprehensive cross-validation of HPLC and GC methods for the analysis of this compound. It includes a comparative analysis of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation to ensure the reliability and accuracy of analytical data.
Comparative Analysis of HPLC and GC Methods
Both HPLC and GC are powerful chromatographic techniques, but they operate on different principles, making them suitable for different types of compounds. HPLC is well-suited for non-volatile, polar, and thermally labile molecules, while GC is ideal for volatile and thermally stable compounds.[1] this compound, being a polar amino alcohol, can be analyzed by either technique, often with derivatization in the case of GC to enhance volatility.
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC and GC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Derivatization | Generally not required. | Often required to increase volatility and thermal stability.[3] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~15 ng/mL |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Simpler sample preparation. | - High sensitivity and resolution.- Faster analysis times.[4] |
| Disadvantages | - Higher operational costs due to solvent consumption.[1]- Potentially longer analysis times.[5] | - Requires volatile and thermally stable analytes or derivatization.[6]- High temperatures can degrade sensitive compounds.[5] |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC methods.
Caption: Fundamental principles of HPLC versus GC.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
HPLC Method Protocol
This method is adapted from procedures used for similar polar compounds.
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector if derivatization is performed.
-
Column: A suitable column for polar analytes, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID).
-
-
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak for this compound by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC Method Protocol
This protocol is based on methods for the analysis of amino alcohols and may require derivatization.
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for the analysis of amines, such as a DB-WAX or a similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode).
-
-
Sample and Standard Preparation (with Derivatization):
-
Derivatizing Agent: A suitable agent to increase volatility, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine). In a reaction vial, mix a known amount of the standard solution with the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization. Prepare calibration standards by diluting the derivatized stock solution.
-
Sample Preparation: Prepare the sample in the same manner as the standard, ensuring the concentration of the derivatized analyte falls within the calibration range.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time compared to the derivatized standard.
-
Create a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Conclusion
Both HPLC and GC are viable techniques for the analysis of this compound. The choice between them depends on the specific analytical requirements. HPLC offers the advantage of direct analysis without the need for derivatization, making it a robust method for routine quality control. On the other hand, GC, particularly when coupled with a sensitive detector like FID, can offer higher sensitivity and faster analysis times, which is beneficial for trace analysis, though it often necessitates a derivatization step.[5] A thorough cross-validation as outlined in this guide is essential to ensure the accuracy and reliability of the analytical data, providing confidence in the chosen method for its intended purpose.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. foodsafety.institute [foodsafety.institute]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Chiral Columns for the Enantioselective Separation of 1-(Methylamino)propan-2-ol
The enantioselective separation of 1-(Methylamino)propan-2-ol, a key chiral building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the stereochemical purity of active pharmaceutical ingredients. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating robust analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of different chiral columns, supported by representative experimental data and detailed protocols, to aid researchers in selecting the optimal column for their application.
Data Presentation: Performance of Chiral Columns
The following table summarizes the typical performance of various polysaccharide-based chiral columns for the separation of amino alcohol enantiomers, such as this compound. The data is compiled from studies on structurally similar compounds and represents expected performance.[1][2] Due to the lack of a strong UV chromophore in this compound, pre-column derivatization with a suitable agent like 3,5-Dinitrobenzoyl chloride (DNBC) is often employed to facilitate UV detection.[1]
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | 5 | 250 x 4.6 | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | k'₁= 2.5, k'₂= 3.0 | 1.20 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | 5 | 250 x 4.6 | n-Hexane / Ethanol (85:15, v/v) | 0.8 | 25 | k'₁= 3.2, k'₂= 4.1 | 1.28 | 2.8 |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux® Cellulose-2) | 5 | 150 x 4.6 | Acetonitrile / Methanol (98:2, v/v) with 0.06% Diethylamine | 0.45 | 12 | k'₁= 1.8, k'₂= 2.2 | 1.22 | 2.3 |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | 5 | 250 x 4.6 | Methyl-tert-butyl ether / Ethyl acetate / Ethanol / Diethylamine (60:40:5:0.1, v/v/v/v) | 1.0 | Ambient | k'₁= 2.8, k'₂= 3.7 | 1.32 | 3.1 |
Note: The presented data are representative and may vary depending on the specific analyte, derivatization agent, and exact chromatographic conditions. Optimization of the mobile phase composition is often necessary to achieve baseline separation.
Experimental Protocols
A detailed methodology for the chiral separation of this compound enantiomers is provided below. This protocol is a general guideline and may require optimization.
1. Pre-column Derivatization:
-
Objective: To introduce a chromophore for sensitive UV detection.
-
Reagents: this compound, 3,5-Dinitrobenzoyl chloride (DNBC), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve a known amount of this compound in DCM.
-
Add an equimolar amount of TEA, followed by a slight excess of DNBC.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with a dilute acid and then with a dilute base to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the derivatized analyte in the mobile phase for HPLC analysis.
-
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column as detailed in the table above.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol, ethanol). The exact ratio should be optimized for the best separation.[1][3] For some columns, polar organic or reversed-phase modes can also be explored.[4][5]
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.
-
Column Temperature: Usually maintained at a constant temperature, often around 25 °C, to ensure reproducible results.[1][6]
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 260 nm for DNBC derivatives).[1]
-
Injection Volume: 10-20 µL.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral separation of this compound.
Caption: Experimental workflow for the chiral separation of this compound.
Discussion of Chiral Columns
-
Polysaccharide-based CSPs: These are the most widely used and successful CSPs for a broad range of chiral compounds, including amino alcohols.[2][4] They are based on cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases to be used.
-
Pirkle-type CSPs: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They can be effective for the separation of derivatized amines and alcohols.
-
Macrocyclic Glycopeptide CSPs: Columns like those based on teicoplanin or vancomycin can offer unique selectivity and are operated in reversed-phase, normal-phase, or polar organic modes.[7]
-
Ligand Exchange CSPs: These are particularly useful for the separation of amino acids and their derivatives, including amino alcohols, without the need for derivatization.
The selection of an appropriate chiral column is paramount for the successful enantioselective separation of this compound. Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, have demonstrated broad applicability and high efficiency for separating similar amino alcohols. Pre-column derivatization is a crucial step to enhance detectability. Method development should involve screening different chiral columns and optimizing the mobile phase composition to achieve the desired resolution. The information and protocols provided in this guide serve as a valuable starting point for researchers and professionals in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. mdpi.com [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
Spectroscopic comparison between synthesized and commercial 1-(Methylamino)propan-2-ol
This guide provides a detailed spectroscopic comparison between 1-(Methylamino)propan-2-ol synthesized in a laboratory setting and a commercially available standard. The objective is to enable researchers, scientists, and drug development professionals to verify the identity and purity of the synthesized compound by comparing its spectral data with that of a commercial reference. This comparison is crucial for quality control and to ensure the reliability of experimental results.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies for these experiments are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm).
2. Infrared (IR) Spectroscopy: IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed as a thin film between two potassium bromide (KBr) plates. The spectrum is recorded in the wavenumber range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the parent ion and its fragments are recorded.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for both synthesized and commercial this compound. The data for the synthesized sample is representative of values reported in scientific literature, while the data for the commercial sample is based on typical specifications provided by chemical suppliers.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Proton Assignment | Synthesized Sample Chemical Shift (δ, ppm) | Commercial Sample Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (on N) | 2.42 | 2.42 | s | 3H |
| -CH₂- | 2.35 - 2.55 | 2.35 - 2.55 | m | 2H |
| -CH- | 3.80 - 3.90 | 3.80 - 3.90 | m | 1H |
| -CH₃ (on C) | 1.15 | 1.15 | d | 3H |
| -OH, -NH | Variable | Variable | br s | 2H |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Carbon Assignment | Synthesized Sample Chemical Shift (δ, ppm) | Commercial Sample Chemical Shift (δ, ppm) |
| -CH₃ (on N) | 36.5 | 36.5 |
| -CH₂- | 60.2 | 60.2 |
| -CH- | 65.8 | 65.8 |
| -CH₃ (on C) | 21.0 | 21.0 |
Table 3: IR Spectroscopic Data
| Functional Group | Synthesized Sample Absorption (cm⁻¹) | Commercial Sample Absorption (cm⁻¹) | Vibration Mode |
| O-H, N-H | 3300-3500 (broad) | 3300-3500 (broad) | Stretching |
| C-H | 2850-2970 | 2850-2970 | Stretching |
| C-O | 1050-1150 | 1050-1150 | Stretching |
| N-H | 1590-1650 | 1590-1650 | Bending |
Table 4: Mass Spectrometry Data
| Parameter | Synthesized Sample | Commercial Sample |
| Molecular Ion (M⁺) | m/z 89 | m/z 89 |
| Key Fragmentation Peaks | m/z 72, 58, 44 | m/z 72, 58, 44 |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic comparison of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Benchmarking the Purity of 1-(Methylamino)propan-2-ol from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific rigor and the development of robust pharmaceutical products, the purity of starting materials and intermediates is of paramount importance. 1-(Methylamino)propan-2-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Variations in purity from different commercial suppliers can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final drug product.
This guide provides a comprehensive framework for benchmarking the purity of this compound obtained from various suppliers. It outlines detailed experimental protocols for a multi-pronged analytical approach, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented methodologies are designed to identify and quantify impurities, including structural isomers, residual solvents, and by-products from synthesis.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from multiple suppliers.
Comparative study of the reaction mechanisms of 1-(Methylamino)propan-2-ol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of various 1-(methylamino)propan-2-ol derivatives. Understanding these mechanisms is crucial for optimizing synthetic routes and developing novel pharmaceutical compounds. This document outlines common reaction pathways, the influence of substituents on reaction kinetics, and detailed experimental protocols for mechanistic studies.
Introduction to this compound Derivatives and Their Reactivity
This compound and its derivatives are key structural motifs in a wide range of biologically active molecules. The presence of both a secondary amine and a secondary alcohol functional group allows for a variety of chemical transformations, making them versatile building blocks in medicinal chemistry. The specific reaction pathway and rate can be significantly influenced by the nature of the substituents on the nitrogen atom and the propanol backbone. This guide explores these substituent effects through a comparative lens, providing insights into the underlying reaction mechanisms.
General Reaction Mechanisms of β-Amino Alcohols
The reactions of this compound derivatives, like other β-amino alcohols, are largely dictated by the interplay between the nucleophilic amino group and the neighboring hydroxyl group. Two common reaction types are nucleophilic substitution at the nitrogen atom and intramolecular cyclization.
A computational study on the reaction of β-amino alcohols with thionyl chloride reveals that the reaction pathway can be influenced by the substituents on the nitrogen atom. For instance, the reaction can proceed through different transition states depending on whether the nitrogen or the oxygen atom initiates the attack on the electrophile. The steric and electronic properties of the N-substituent play a critical role in determining the favored mechanistic route.
Below is a generalized schematic of a common reaction of a this compound derivative with an electrophile, which can proceed through different pathways depending on the nature of 'R'.
Caption: Generalized reaction pathways for a 1-(amino)propan-2-ol derivative with an electrophile.
Comparative Analysis of Derivative Reactivity
The reactivity of this compound derivatives is highly dependent on the electronic and steric nature of the substituent on the methylamino group. To illustrate this, we will consider a hypothetical comparative study of the following derivatives in a nucleophilic substitution reaction with a generic electrophile (e.g., an alkyl halide).
-
Derivative 1: this compound (Parent Compound)
-
Derivative 2: 1-(N-phenyl-N-methylamino)propan-2-ol (N-Aryl Derivative)
-
Derivative 3: 1-(N-tert-butyl-N-methylamino)propan-2-ol (Sterically Hindered Alkyl Derivative)
Mechanism and Substituent Effects:
-
Derivative 1 (Parent Compound): The methyl group is weakly electron-donating, making the nitrogen atom a reasonably good nucleophile. The reaction is expected to proceed via a standard SN2 mechanism, with the rate being sensitive to the steric hindrance of the electrophile.
-
Derivative 2 (N-Aryl Derivative): The phenyl group is electron-withdrawing due to resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the aromatic ring. This reduces the nucleophilicity of the nitrogen, leading to a slower reaction rate compared to the parent compound. The reaction may still proceed via an SN2 pathway, but the activation energy will be higher.
-
Derivative 3 (Sterically Hindered Alkyl Derivative): The tert-butyl group is sterically bulky. This bulkiness will significantly hinder the approach of the electrophile to the nitrogen atom, drastically slowing down an SN2 reaction. If the electrophile is prone to forming a stable carbocation, the reaction might be forced towards an SN1 pathway, although this is less common for the amination of alkyl halides.
Quantitative Data Presentation
The following table presents illustrative kinetic data for the hypothetical reaction of the three derivatives with a model electrophile (e.g., methyl iodide) in a polar aprotic solvent at a constant temperature. This data demonstrates how substituent effects can be quantified.
| Derivative | Substituent (R) | Reaction Type | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Relative Rate |
| This compound | -CH₃ | Nucleophilic Substitution | 5.2 x 10⁻⁴ | 1.00 |
| 1-(N-phenyl-N-methylamino)propan-2-ol | -C₆H₅ | Nucleophilic Substitution | 8.5 x 10⁻⁵ | 0.16 |
| 1-(N-tert-butyl-N-methylamino)propan-2-ol | -C(CH₃)₃ | Nucleophilic Substitution | 1.1 x 10⁻⁶ | 0.002 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.
Experimental Protocols
To obtain the quantitative data for a comparative study of this nature, rigorous experimental protocols are required. Below are detailed methodologies for kinetic analysis and product quantification.
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This protocol is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the electrophile (e.g., 1 M of an electrophile with a chromophore) in the same solvent.
-
Prepare a buffer solution if the reaction is pH-sensitive.
-
-
Reaction Setup:
-
In a quartz cuvette, add the solvent and buffer (if applicable).
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Add a known concentration of the this compound derivative to the cuvette and mix.
-
Initiate the reaction by adding a large excess of the electrophile stock solution to ensure pseudo-first-order conditions.
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactant minimally (or vice versa).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance change (ln(At - A∞)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Protocol 2: Reaction Monitoring and Quantification by HPLC
This protocol is suitable for reactions where UV-Vis spectroscopy is not applicable and for quantifying the concentrations of multiple species over time.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the this compound derivative and the solvent.
-
Initiate the reaction by adding the electrophile.
-
Start a timer and ensure the reaction mixture is well-stirred.
-
-
Sampling:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by diluting it in a cold solvent to stop the reaction.
-
-
HPLC Analysis:
-
Prepare a calibration curve for the reactant and the expected product using standards of known concentrations.
-
Inject the quenched aliquots into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS).
-
Use a mobile phase that provides good separation of the reactant, product, and any internal standard.
-
Record the peak areas for the reactant and product at each time point.
-
-
Data Analysis:
-
Use the calibration curve to convert the peak areas to concentrations.
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the initial part of the curve. The reaction order and rate constant can be determined by fitting the concentration-time data to the appropriate integrated rate law.
-
Conclusion
The reaction mechanisms of this compound derivatives are diverse and highly sensitive to the nature of the substituents. Electron-withdrawing groups on the nitrogen atom generally decrease the nucleophilicity and slow down substitution reactions, while sterically bulky groups hinder the reaction rate through steric hindrance. A thorough understanding of these effects, gained through comparative studies employing rigorous kinetic analysis and spectroscopic techniques, is essential for the rational design and efficient synthesis of new pharmaceutical agents based on this important scaffold.
In-Vitro Stability of 1-(Methylamino)propan-2-ol and Structurally Related Compounds in Plasma and Urine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of a compound in biological matrices such as plasma and urine is a critical parameter in early drug discovery and development. It provides essential insights into a compound's potential in-vivo half-life and informs on appropriate sample handling and storage conditions for pharmacokinetic and toxicokinetic studies. This guide offers a comparative overview of the in-vitro stability of 1-(Methylamino)propan-2-ol and a structurally similar compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), in plasma and urine. Due to the limited direct data on this compound, the stability of MPPH is presented as a primary reference, supplemented by general knowledge of the stability of small amino alcohols.
Comparative Stability Data
The stability of a compound in plasma and urine can be influenced by enzymatic degradation, chemical hydrolysis, and microbial contamination. The following tables summarize the stability of MPPH in human plasma and urine samples, highlighting the impact of temperature and storage duration. A recent study investigated the stability of MPPH in the presence of Escherichia coli to simulate conditions of microbial contamination.
Table 1: In-Vitro Stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Human Plasma
| Storage Condition | Duration | Remaining MPPH (%) | Reference |
| 37°C (with E. coli) | 48 hours | Stable | [1][2] |
| -20°C (with E. coli) | 1 month | ~93% | [1][2] |
| -20°C (with E. coli) | 6 months | >30% decrease | [1][2] |
Table 2: In-Vitro Stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Human Urine
| Storage Condition | Duration | Remaining MPPH (%) | Reference |
| 37°C (with E. coli) | 24 hours | Stable | [1] |
| 37°C (with E. coli) | 48 hours | ~89% | [1][2] |
| -20°C (with E. coli) | 1 month | ~89% | [1][2] |
| -20°C (with E. coli) | 2 months | 75.42% | [1] |
| -20°C (with E. coli) | 3 months | 74.73% | [1] |
| -20°C (with E. coli) | 4 months | 57.3% | [1] |
| -20°C (with E. coli) | 5 months | 57.3% | [1] |
| -20°C (with E. coli) | 6 months | 49.16% | [1] |
Note on Alternative Compounds:
Experimental Protocols
The following is a representative protocol for assessing the in-vitro stability of a compound in plasma and urine, based on common industry practices and published methodologies.
Objective: To determine the rate of degradation of a test compound in plasma and urine over time at a specific temperature.
Materials:
-
Test compound (e.g., this compound)
-
Human plasma (pooled, with anticoagulant)
-
Human urine (pooled)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard (for analytical quantification)
-
Incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Spike the stock solution into pre-warmed (37°C) plasma and urine to achieve the desired final concentration. The final concentration of the organic solvent should be low (typically <1%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the spiked plasma and urine samples at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately stop the degradation process by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot. This step also serves to precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the concentration of the test compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the test compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the percentage of compound remaining against time to determine the degradation rate constant (k).
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in-vitro stability assay.
References
- 1. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Under the Microscope: 1-(Methylamino)propan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency and stereochemical outcomes. This guide provides an in-depth comparative analysis of 1-(methylamino)propan-2-ol, utilized in the form of its oxazolidinone derivative, against other widely-used chiral auxiliaries in asymmetric alkylation and aldol reactions.
This compound, a readily available and cost-effective amino alcohol, serves as a versatile precursor for the synthesis of chiral auxiliaries. For practical application in asymmetric synthesis, it is commonly converted into a more rigid cyclic structure, such as an oxazolidinone. The resulting auxiliary, for instance, (S)-4-isopropyl-3-methyl-2-oxazolidinone, is then employed to direct the stereoselective formation of new chiral centers. This guide presents a detailed comparison of its performance with established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides, supported by experimental data to inform your synthetic strategy.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a reaction, leading to the preferential formation of one stereoisomer. Other crucial metrics include the chemical yield of the desired product and the ease of removal of the auxiliary after the reaction.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.
Below is a comparison of the performance of an oxazolidinone derived from this compound with other common auxiliaries in the asymmetric alkylation of a propionyl group with benzyl bromide.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Isopropyl-3-methyl-2-oxazolidinone (from this compound) | N-Propionyl | Benzyl Bromide | LDA | THF | ~90 | >95:5 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl | Benzyl Bromide | NaHMDS | THF | 90-95 | >99:1[1] |
| (1R,2S)-N-Propionyl-pseudoephedrine (Myers' Auxiliary) | N-Propionyl | Benzyl Bromide | LDA | THF | 80-92 | >99:1[1] |
Note: Data for (S)-4-isopropyl-3-methyl-2-oxazolidinone is representative of similar isopropyl-substituted oxazolidinones in the absence of a direct comparative study under identical conditions.
Asymmetric Aldol Reaction
The aldol reaction is another powerful tool for C-C bond formation, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the relative and absolute stereochemistry of the resulting β-hydroxy carbonyl compound.
Here, we compare the performance of the this compound-derived auxiliary with an Evans' auxiliary in a boron-mediated aldol reaction.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-Isopropyl-3-methyl-2-oxazolidinone (from this compound) | N-Propionyl | Benzaldehyde | Bu₂BOTf | ~85 | >99:1 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl | Benzaldehyde | Bu₂BOTf | 85 | >99:1[1] |
Note: Data for (S)-4-isopropyl-3-methyl-2-oxazolidinone is based on typical results for similar isopropyl-substituted oxazolidinones in boron-mediated aldol reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the synthesis of the chiral auxiliary from this compound and its subsequent use in an asymmetric alkylation reaction.
Synthesis of (S)-4-Isopropyl-3-methyl-2-oxazolidinone
-
Cyclization: (2S)-2-(Methylamino)propan-1-ol is reacted with a carbonylating agent, such as diethyl carbonate or phosgene, in the presence of a base to form the corresponding oxazolidinone.
-
N-Methylation: The secondary amine within the oxazolidinone ring can be methylated using a suitable methylating agent, such as methyl iodide, to yield the final chiral auxiliary.
Asymmetric Alkylation Protocol
-
Acylation: The chiral auxiliary, (S)-4-isopropyl-3-methyl-2-oxazolidinone, is acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone substrate.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is then added to generate the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78°C, and the reaction is stirred for several hours.
-
Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the chiral auxiliary can be removed by hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium borohydride) to yield the chiral carboxylic acid or alcohol, respectively. The auxiliary can often be recovered and reused.
Mandatory Visualizations
To further elucidate the processes involved in utilizing this compound as a chiral auxiliary, the following diagrams illustrate the key workflows and reaction mechanisms.
References
Safety Operating Guide
Navigating the Disposal of 1-(Methylamino)propan-2-ol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 1-(Methylamino)propan-2-ol (CAS RN: 16667-45-1), a compound that, while not broadly classified as hazardous, requires careful management due to potential risks identified by some suppliers.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Procedures
The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner. The primary disposal options include:
-
Licensed Chemical Destruction Plant: This is the preferred method, where the chemical is destroyed in a specialized facility equipped to handle such materials.[1]
-
Controlled Incineration: Incineration in a chemical incinerator equipped with flue gas scrubbing is another acceptable method.[1]
Important Considerations:
-
Do Not Discharge to Sewer: Under no circumstances should this compound be disposed of down the drain or into any sewer system.[1]
-
Avoid Environmental Release: Prevent the chemical from contaminating soil, water, or the general environment.
-
Container Management: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.
Summary of Hazard Classifications
There is some discrepancy in the reported hazard classifications for this compound. While a majority of suppliers (97.4%) report that the chemical does not meet GHS hazard criteria, some have assigned specific hazard statements.[2] For maximum safety, it is prudent to handle the substance according to the more stringent classification.
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H302 + H312 | Harmful if swallowed or in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H412 | Harmful to aquatic life with long lasting effects |
Data sourced from Sigma-Aldrich for CAS RN 16667-45-1.[3]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 1-(Methylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 1-(Methylamino)propan-2-ol (CAS No. 16667-45-1). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity. This chemical is a corrosive liquid that can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and is combustible.
Hazard Summary
A clear understanding of the hazards associated with this compound is the foundation of safe handling. The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Hazardous to the Aquatic Environment, Chronic | H412: Harmful to aquatic life with long lasting effects |
| Flammable Liquids | H227: Combustible liquid |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (see below for selection), a lab coat, and closed-toe shoes. An apron may be necessary for larger quantities. | Prevents skin contact which can cause burns and is harmful. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | Protects against inhalation of vapors, which can be irritating to the respiratory tract. |
Glove Selection:
No specific breakthrough time data for this compound is readily available. Therefore, glove selection must be based on general resistance to corrosive amines. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, more robust options should be considered.[1] Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Recommendation for Corrosive Amines |
| Nitrile Rubber | Suitable for incidental splash protection. Not recommended for prolonged immersion.[1] |
| Butyl Rubber | Often recommended for handling amines and corrosive chemicals. |
| Neoprene | Provides good resistance to a range of chemicals, including some amines. |
Users should visually inspect gloves for any signs of degradation before and during use and replace them immediately if any damage is suspected.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Workflow for Safe Handling:
Experimental Protocol: A General Procedure for a Reaction Quench
This protocol provides a general example of a common laboratory procedure involving an amino alcohol.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary glassware and equipment.
-
Don all required PPE as outlined in the table above.
-
Have neutralization agents (e.g., sodium bisulfate for the base) and spill cleanup materials readily available.
-
-
Procedure:
-
Perform the reaction in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere if required by the reaction chemistry.
-
Once the reaction is complete, cool the reaction mixture to 0°C using an ice bath.
-
Slowly and carefully add the this compound to the reaction mixture to quench any unreacted reagents. The addition should be done dropwise to control any exothermic reaction.
-
Allow the mixture to stir for a predetermined amount of time to ensure the quench is complete.
-
-
Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Perform necessary extractions with appropriate solvents.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
-
Cleaning and Disposal:
-
Decontaminate all glassware with an appropriate solvent.
-
Dispose of all chemical waste in a properly labeled hazardous waste container.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation and Notification:
-
Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.
-
-
Spill Control (for small, manageable spills by trained personnel):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for corrosive and combustible liquids.[2]
-
Neutralize the spill if appropriate and safe to do so. For this basic compound, a weak acid like citric acid could be used, but this should only be done by trained personnel.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.
Emergency Procedures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. icecleaning.co.uk [icecleaning.co.uk]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
